molecular formula C25H31NO4 B1485785 Fmoc-Dbg-OH CAS No. 218926-48-8

Fmoc-Dbg-OH

Cat. No.: B1485785
CAS No.: 218926-48-8
M. Wt: 409.5 g/mol
InChI Key: HRMRDEPDXOIMGK-UHFFFAOYSA-N
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Description

Fmoc-Dbg-OH is a useful research compound. Its molecular formula is C25H31NO4 and its molecular weight is 409.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO4/c1-3-5-15-25(23(27)28,16-6-4-2)26-24(29)30-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22H,3-6,15-17H2,1-2H3,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQORNJHCFWMHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601211802
Record name 2-Butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucine
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Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218926-48-8
Record name 2-Butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=218926-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Incorporation of Fmoc-Dbg-OH in Modern Peptide Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of innovative peptide therapeutics and advanced biomaterials, the use of non-proteinogenic amino acids is a cornerstone of progress. Among these, α,α-disubstituted amino acids represent a powerful tool for modulating peptide conformation, enhancing proteolytic stability, and fine-tuning biological activity. This technical guide provides an in-depth exploration of N-α-(9-Fluorenylmethoxycarbonyl)-α,α-dibutylglycine (Fmoc-Dbg-OH), a sterically hindered building block gaining traction among researchers and drug development professionals. We will delve into its core chemical properties, molecular structure, and the nuanced considerations for its synthesis and incorporation into peptide sequences. This guide is intended to serve as a comprehensive resource, grounded in scientific principles and practical application, for scientists seeking to leverage the unique attributes of this compound in their research and development endeavors.

Introduction: The Rationale for Steric Hindrance in Peptide Design

The precise three-dimensional structure of a peptide is intrinsically linked to its biological function. Native peptides, composed of proteinogenic L-amino acids, often exhibit a high degree of conformational flexibility, which can be detrimental to their therapeutic potential, leading to reduced receptor affinity and susceptibility to enzymatic degradation. The introduction of α,α-disubstituted amino acids, such as α,α-dibutylglycine (Dbg), imposes significant conformational constraints on the peptide backbone. This steric hindrance can lock the peptide into a desired bioactive conformation, thereby enhancing its interaction with biological targets and improving its pharmacokinetic profile.[1][2]

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the standard for modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for mild deprotection conditions compatible with a wide range of sensitive amino acid side chains.[3][4] The focus of this guide, this compound, combines the conformational control of a bulky, non-natural amino acid with the versatility of Fmoc-based synthesis.

Chemical Properties and Structure of this compound

This compound is a synthetic amino acid derivative characterized by the presence of two n-butyl groups on the α-carbon. This unique structural feature is the primary determinant of its chemical and physical properties.

Molecular Structure

The systematic name for this compound is N-(9-Fluorenylmethoxycarbonyl)-α,α-dibutylglycine. Its structure is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 218926-48-8[5][6]
Molecular Formula C₂₅H₃₁NO₄[5][6]
Molecular Weight 409.52 g/mol [6]
Appearance White to off-white powderSupplier Data
Solubility Soluble in DMF, NMP, DCMGeneral knowledge of Fmoc-amino acids
Analytical Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the fluorenyl group (aromatic protons between ~7.2-7.8 ppm and the CH and CH₂ protons of the fluorenylmethoxy group between ~4.2-4.5 ppm), the butyl chains (a series of multiplets between ~0.8-1.8 ppm), and the acidic proton of the carboxylic acid (a broad singlet at >10 ppm, often not observed).

  • ¹³C NMR: The carbon NMR would display signals for the carbonyl carbons of the Fmoc and carboxylic acid groups (~170-180 ppm), the aromatic carbons of the fluorenyl group (~120-145 ppm), the α-carbon, and the carbons of the butyl chains.

  • Mass Spectrometry (MS): The expected mass for the [M+H]⁺ ion would be approximately 410.23 m/z.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch from the urethane and carboxylic acid (~1680-1750 cm⁻¹), and N-H bending (~1510-1540 cm⁻¹).

Synthesis of this compound

The synthesis of this compound, while not extensively detailed in publicly available literature, can be approached through established methods for the preparation of α,α-disubstituted and N-Fmoc protected amino acids.[7][8] A plausible synthetic route is outlined below.

synthesis_workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation start1 Diethyl malonate step1 Dialkylation start1->step1 start2 n-Butyl bromide start2->step1 step2 Hydrolysis and Decarboxylation step1->step2 Dibutyl malonate step3 Curtius Rearrangement step2->step3 Dibutylmalonic acid step4 Hydrolysis step3->step4 Isocyanate intermediate step5 Fmoc Protection step4->step5 α,α-Dibutylglycine final_product This compound step5->final_product

Caption: Plausible synthetic workflow for this compound.

General Synthetic Protocol
  • Dialkylation of Diethyl Malonate: Diethyl malonate is treated with a strong base, such as sodium ethoxide, followed by reaction with two equivalents of n-butyl bromide to yield diethyl dibutylmalonate.

  • Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to dibutylmalonic acid using a strong base like potassium hydroxide, followed by acidification. Subsequent heating leads to decarboxylation to afford α,α-dibutylacetic acid.

  • Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, typically via the corresponding acyl chloride, which then undergoes a Curtius rearrangement upon heating to form an isocyanate.

  • Hydrolysis to the Amino Acid: The isocyanate is hydrolyzed under acidic or basic conditions to yield α,α-dibutylglycine.

  • Fmoc Protection: The free amino acid is then protected with an Fmoc-donating reagent, such as Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-Fluorenylmethyl chloroformate), under basic conditions to yield the final product, this compound.[3]

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain presents a significant challenge due to the steric hindrance imposed by the two butyl groups at the α-carbon.[9][10] Standard coupling conditions may result in low yields and incomplete reactions. Therefore, specialized protocols are required to achieve efficient amide bond formation.

Recommended Coupling Strategies

coupling_strategies cluster_reagents High-Potency Coupling Reagents cluster_conditions Optimized Reaction Conditions hatu HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) double_coupling Double Coupling hatu->double_coupling hbtu HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) extended_time Extended Coupling Times hbtu->extended_time pybop PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) microwave Microwave-Assisted Synthesis pybop->microwave coupling_challenge Steric Hindrance of this compound coupling_challenge->hatu coupling_challenge->hbtu coupling_challenge->pybop

Caption: Recommended strategies for coupling sterically hindered this compound.

Detailed Experimental Protocol for Coupling

The following protocol is a generalized approach for the coupling of sterically hindered amino acids and should be optimized for each specific sequence.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a high-efficiency coupling reagent such as HATU (2.9-4.5 equivalents) in DMF. Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, microwave-assisted synthesis can significantly enhance the reaction rate and yield.[9]

  • Monitoring and Double Coupling: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), a second coupling (double coupling) should be performed with a fresh solution of activated this compound.

  • Washing: After a negative Kaiser test, thoroughly wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove any unreacted reagents and byproducts.

Impact of Dibutylglycine on Peptide Properties

The incorporation of Dbg into a peptide sequence can profoundly influence its structural and biological characteristics.

  • Conformational Rigidity: The bulky dibutyl side chains restrict the rotational freedom around the φ and ψ backbone dihedral angles, forcing the peptide into a more defined conformation. Depending on the surrounding sequence, Dbg can promote the formation of β-turns or helical structures.[1]

  • Proteolytic Stability: The steric bulk of the Dbg residue can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide therapeutic.

  • Modulation of Bioactivity: By constraining the peptide into a specific conformation, the Dbg residue can enhance its binding affinity and selectivity for its biological target. Conversely, it can also lead to a loss of activity if the induced conformation is not optimal for receptor binding. The effect on bioactivity is highly context-dependent and must be empirically determined for each peptide.[1][11]

Conclusion

This compound is a valuable and specialized building block for peptide chemists and drug discovery scientists. Its ability to impart significant steric hindrance and conformational rigidity offers a powerful strategy for optimizing the therapeutic potential of peptides. While its incorporation requires careful consideration of coupling conditions due to its bulky nature, the use of advanced coupling reagents and techniques such as microwave-assisted synthesis can overcome these challenges. The strategic placement of Dbg residues can lead to peptides with enhanced stability, improved receptor binding, and ultimately, greater therapeutic efficacy. As the demand for novel and more effective peptide-based drugs continues to grow, the use of unique building blocks like this compound will undoubtedly play an increasingly important role in the future of peptide science.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). This compound [218926-48-8]. Retrieved from [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Google Patents. (2010). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
  • Clark, J. R., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 597–611. [Link]

  • Cavelier, F., et al. (2002). Influence of silaproline on peptide conformation and bioactivity. Journal of the American Chemical Society, 124(12), 2917–2923. [Link]

  • Bernardim, B., et al. (2019). Preparation and Application of an Inexpensive α-Formylglycine Building Block Compatible with Fmoc Solid-Phase Peptide Synthesis. Organic Letters, 21(1), 157–161. [Link]

  • Rush, J. S., & Bertozzi, C. R. (2006). An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(13), 4984–4987. [Link]

  • Yang, Y., et al. (2019). Amino acid side chains affect the bioactivity of designed short peptide amphiphiles. Journal of Materials Chemistry B, 7(2), 233–241. [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189–199. [Link]

  • Di Gioia, M. L., et al. (2007). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Tetrahedron, 63(4), 814–819. [Link]

  • Aapptec Peptides. (2012). NEW FMOC-AA-(DMB)GLY DIPEPTIDES. Retrieved from [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(9), 583–593. [Link]

  • Olma, A., et al. (2003). The biological consequences of replacing hydrophobic amino acids in deltorphin I with amphiphilic alpha-hydroxymethylamino acids. Journal of Peptide Science, 9(5), 328–335. [Link]

  • Liu, Y., & Li, C. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry, 7(1), 1-17. [Link]

Sources

An In-Depth Technical Guide to Fmoc-α,α-Dibutylglycine for Advanced Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Perspective on a Unique Sterically Hindered Amino Acid

Authored by Gemini, Senior Application Scientist

Introduction: The Strategic Value of Steric Hindrance in Peptide and Peptidomimetic Design

In the landscape of modern drug discovery and materials science, the rational design of peptides and peptidomimetics with precisely controlled three-dimensional structures is of paramount importance. Native peptides, while exhibiting a vast array of biological activities, are often plagued by metabolic instability and conformational flexibility, limiting their therapeutic potential. The introduction of non-canonical amino acids, particularly α,α-disubstituted variants, has emerged as a powerful strategy to overcome these limitations. By replacing the α-hydrogen with a second substituent, the conformational freedom of the peptide backbone is significantly restricted, predisposing the molecule to adopt well-defined secondary structures such as β-turns and helices[1][2].

This guide focuses on a particularly intriguing member of this class: Fmoc-α,α-dibutylglycine (Fmoc-Dbg-OH). The two butyl chains at the α-carbon introduce significant steric bulk, which profoundly influences not only the local conformation but also the overall architecture and properties of the resulting peptide. For researchers, scientists, and drug development professionals, understanding the nuances of incorporating such a sterically demanding building block is critical for unlocking its full potential in creating novel therapeutics and advanced materials. This document provides a comprehensive technical overview of Fmoc-α,α-dibutylglycine, from its fundamental properties and synthesis to its strategic application in peptide science, grounded in both theoretical principles and practical, field-proven insights.

Physicochemical Properties of Fmoc-α,α-Dibutylglycine

Fmoc-α,α-dibutylglycine is a white to off-white powder, a derivative of the non-proteinogenic amino acid α,α-dibutylglycine, with the α-amino group protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This protection strategy is central to its application in modern solid-phase peptide synthesis (SPPS)[3].

Below is a summary of its key physicochemical characteristics:

PropertyValueSource/Method
Chemical Formula C₂₅H₃₁NO₄[4]
Molecular Weight 409.5 g/mol [4]
Appearance White to off-white powderGeneral observation for Fmoc-amino acids
Solubility Soluble in common organic solvents used in SPPS such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).Inferred from standard SPPS practices
Melting Point Data not available in the searched literature. Expected to be a sharp melting point for a pure crystalline solid.

The structure of Fmoc-α,α-dibutylglycine is depicted below:

Synthesis_of_alpha_alpha_dibutylglycine ketone 5-Nonanone intermediate1 α-Aminonitrile ketone->intermediate1 NaCN, NH₄Cl (Strecker Synthesis) amino_acid α,α-Dibutylglycine intermediate1->amino_acid Acid or Base Hydrolisis

Figure 2: Plausible synthetic route for α,α-dibutylglycine.

Step-by-Step Conceptual Protocol:

  • Strecker Reaction: 5-Nonanone is reacted with sodium cyanide and ammonium chloride in a suitable solvent (e.g., aqueous ammonia/methanol). This reaction forms the corresponding α-aminonitrile.

  • Hydrolysis: The resulting α-aminonitrile is then subjected to vigorous acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding α,α-dibutylglycine.

  • Purification: The crude amino acid is purified, typically by recrystallization or ion-exchange chromatography.

Fmoc Protection of α,α-Dibutylglycine

Once the α,α-dibutylglycine is obtained, the α-amino group is protected using a standard Fmoc protection protocol.

Step-by-Step Protocol:

  • Dissolution: Dissolve α,α-dibutylglycine in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Basification: Add a base, such as sodium carbonate or sodium bicarbonate, to the solution to deprotonate the amino group and facilitate the reaction.

  • Fmocylation: Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a suitable organic solvent (e.g., 1,4-dioxane) to the reaction mixture at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to proceed for several hours at room temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, perform an aqueous workup to remove water-soluble byproducts. The crude Fmoc-α,α-dibutylglycine is then purified, typically by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Incorporation of Fmoc-α,α-Dibutylglycine in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-α,α-dibutylglycine into a growing peptide chain on a solid support presents a significant challenge due to the steric hindrance posed by the two butyl groups at the α-carbon. Standard coupling conditions are often insufficient to achieve complete and efficient amide bond formation. Therefore, optimized protocols employing more potent coupling reagents and reaction conditions are necessary.

Challenges in Coupling

The primary challenge is the reduced accessibility of the carboxyl group for activation and the subsequent nucleophilic attack by the deprotected N-terminal amine of the resin-bound peptide. This steric hindrance can lead to:

  • Incomplete couplings: Resulting in deletion sequences in the final peptide product.

  • Slow reaction kinetics: Requiring extended coupling times.

  • Side reactions: Such as the formation of truncated peptides.

Optimized Coupling Protocol

To overcome these challenges, a double-coupling strategy with a potent activating agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended.

Step-by-Step SPPS Coupling Protocol for Fmoc-α,α-Dibutylglycine:

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • First Coupling:

    • In a separate vessel, pre-activate Fmoc-α,α-dibutylglycine (3-5 equivalents relative to the resin loading) with HATU (2.85-4.75 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for at least 2 hours at room temperature with agitation.

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling (Recommended): Repeat the coupling step (step 4) with a fresh solution of activated Fmoc-α,α-dibutylglycine to ensure the reaction goes to completion.

  • Washing: After the second coupling, wash the resin thoroughly with DMF (5-7 times) and dichloromethane (DCM) (3 times) to remove any unreacted reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., a mixture of acetic anhydride and DIPEA in DMF) for 10-15 minutes.

  • Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence.

SPPS_Workflow_for_Fmoc_Dbg start Resin-bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Double Coupling with This compound/HATU/DIPEA wash1->coupling wash2 DMF/DCM Wash coupling->wash2 capping Capping (Optional) (Acetic Anhydride/DIPEA) wash2->capping next_cycle Proceed to Next Amino Acid capping->next_cycle

Figure 3: SPPS workflow for the incorporation of Fmoc-α,α-dibutylglycine.

Characterization of Peptides Containing α,α-Dibutylglycine

The successful synthesis and purity of peptides incorporating α,α-dibutylglycine must be confirmed using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of peptides.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the butyl chains, typically in the aliphatic region (δ 0.8-1.5 ppm). The absence of a proton signal at the α-carbon is a key indicator of successful incorporation.

  • ¹³C NMR: The carbon NMR spectrum will display a quaternary carbon signal for the α-carbon, and distinct signals for the carbons of the butyl chains.

While specific NMR data for Fmoc-α,α-dibutylglycine was not found in the searched literature, the expected chemical shifts can be predicted based on similar structures.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide. High-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap) can provide highly accurate mass measurements, confirming the elemental composition and the successful incorporation of the α,α-dibutylglycine residue. Fragmentation analysis (MS/MS) can be used to verify the peptide sequence.

Impact on Peptide Structure and Function

The incorporation of α,α-dibutylglycine has a profound and predictable impact on the conformational properties of a peptide.

Induction of β-Turn Conformations

X-ray crystallography studies on model peptides containing α,α-di-n-butylglycine have demonstrated its strong propensity to induce β-turn conformations.[1] Specifically, it has been shown to favor distorted type II β-turns, where the α,α-dibutylglycine residue occupies the i+1 position of the turn. This conformational constraint is a direct consequence of the steric bulk of the two butyl groups, which restricts the allowable φ and ψ dihedral angles of the peptide backbone.

Beta_Turn_Induction Dbg α,α-Dibutylglycine (Steric Hindrance) Restriction Restricted φ/ψ Angles Dbg->Restriction BetaTurn Induction of β-Turn (e.g., Type II) Restriction->BetaTurn Structure Defined 3D Structure BetaTurn->Structure

Figure 4: The causal relationship between the steric hindrance of α,α-dibutylglycine and the induction of defined secondary structures.

Modulation of Biological Activity

By forcing a peptide into a specific bioactive conformation, the incorporation of α,α-dibutylglycine can lead to:

  • Enhanced Receptor Binding: A more rigid peptide that better mimics the conformation of the endogenous ligand can exhibit higher affinity and selectivity for its target receptor.

  • Improved Metabolic Stability: The steric hindrance around the peptide backbone can shield the amide bonds from enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.

Applications in Drug Discovery and Development

The unique properties of Fmoc-α,α-dibutylglycine make it a valuable tool in the design of novel peptide-based therapeutics.

Development of Antimicrobial Peptides

Antimicrobial peptides (AMPs) often adopt amphipathic helical or β-sheet structures to disrupt bacterial membranes. The incorporation of α,α-dibutylglycine can be used to stabilize these structures and enhance their antimicrobial potency. The increased hydrophobicity imparted by the butyl groups can also contribute to improved membrane interaction. While specific examples utilizing α,α-dibutylglycine were not found in the searched literature, the principles of using sterically hindered amino acids to enhance the activity of AMPs are well-established.

Peptidomimetics for Metabolic Diseases

Peptide hormones play a crucial role in regulating metabolism, and their mimetics are important therapeutic targets for conditions like diabetes and obesity. The conformational control offered by α,α-dibutylglycine can be exploited to develop potent and stable agonists or antagonists of metabolic receptors. For instance, a glycine-based tripeptide, DT-109, has shown promise in treating nonalcoholic fatty liver disease in animal models, highlighting the therapeutic potential of modified amino acid-containing peptides in metabolic disorders.[5] While this example does not specifically use dibutylglycine, it underscores the validity of the approach.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Fmoc-α,α-dibutylglycine was not available in the conducted searches, general safety precautions for handling Fmoc-protected amino acids, which are typically fine powders, should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.

  • Respiratory Protection: Use a dust mask or work in a well-ventilated area, such as a fume hood, to avoid inhalation of the powder.

  • Handling: Avoid generating dust. In case of spills, clean up using appropriate methods to prevent dust dispersal.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

Fmoc-α,α-dibutylglycine is a powerful and versatile building block for the synthesis of conformationally constrained peptides and peptidomimetics. Its significant steric bulk presents challenges in solid-phase peptide synthesis that can be overcome with optimized coupling protocols. The reward for navigating these synthetic complexities is the ability to rationally design peptides with enhanced structural definition, metabolic stability, and biological activity. For researchers at the forefront of drug discovery and materials science, a thorough understanding of the principles and practices outlined in this guide is essential for harnessing the full potential of this unique and valuable chemical tool.

References

  • Bardi, A., Formaggio, F., Crisma, M., Toniolo, C., & Benedetti, E. (1995). beta-turn conformations in crystal structures of model peptides containing alpha,alpha-di-n-propylglycine and alpha,alpha-di-n-butylglycine. International journal of peptide and protein research, 45(4), 365–372.
  • Pavone, V., Lombardi, A., Maglio, O., Isernia, C., Pedone, C., Benedetti, E., Altmann, E., & Mutter, M. (1991). Preferred conformation of peptides from C alpha,alpha- symmetrically disubstituted glycines: aromatic residues. Biopolymers, 31(6), 637–641.
  • BenchChem. (2025). Purity issues and common impurities in Fmoc-D-Arg(Pbf)-OH. BenchChem Technical Support.
  • AAPPTec, LLC. (n.d.).
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: (S)-2-(Fmoc-amino)-hex-5-enoic acid.
  • Toniolo, C., Crisma, M., Bonora, G. M., Klajc, B., Lelj, F., Grimaldi, P., Rosa, A., Polinelli, S., Boesten, W. H., Meijer, E. M., & et al. (1991). Peptides from chiral C alpha,alpha-disubstituted glycines. Synthesis and characterization, conformational energy computations and solution conformational analysis of C alpha-methyl, C alpha-isopropylglycine [(alpha Me)Val] derivatives and model peptides. International journal of peptide and protein research, 38(3), 242–252.
  • AAPPTec, LLC. (n.d.).
  • Anaspec, Inc. (2021, February 17). Safety Data Sheet (SDS): Fmoc - L - α - t - butylglycine.
  • Pavone, V., Lombardi, A., Saviano, M., De Simone, G., Nastri, F., Maglio, O., Omote, Y., Yamanaka, Y., & Yamada, T. (2000). Conformational behavior of C alpha,alpha-diphenyl glycine: extended conformation in tripeptides containing consecutive D phi G residues. Biopolymers, 53(2), 161–168.
  • Damodharan, L., Mohanraja, K., Kotha, S., Durani, S., & Pattabhi, V. (2001). Conformational effects of C(alpha,alpha)-dipropargylglycine as a constrained residue. Biopolymers, 59(5), 330–338.
  • Sabatino, G., Mola, M. G., & Papini, A. M. (2012). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules (Basel, Switzerland), 17(9), 10458–10474.
  • Thermo Fisher Scientific. (2025, September 16).
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An In-depth Technical Guide on the Role of Sterically Hindered Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of sterically hindered amino acids, particularly α,α-disubstituted amino acids, has emerged as a cornerstone of modern peptide design, offering unparalleled control over peptide conformation, stability, and biological activity. These non-proteinogenic amino acids introduce significant local conformational constraints, guiding the peptide backbone into well-defined secondary structures such as helices and turns. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles, synthesis, and application of sterically hindered amino acids. We will delve into the causality behind their conformational effects, provide detailed protocols for their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and explore their profound impact on enhancing proteolytic stability and modulating biological function. The content is grounded in authoritative scientific literature, complete with detailed methodologies and data visualization to empower researchers in harnessing the full potential of these powerful molecular tools.

Introduction: The Conformational Imperative in Peptide Science

Peptides, with their high specificity and low off-target toxicity, represent a burgeoning class of therapeutics. However, their clinical utility is often hampered by two intrinsic liabilities: conformational flexibility and susceptibility to proteolytic degradation.[1] A flexible peptide backbone can adopt a multitude of conformations in solution, only a fraction of which may be biologically active. This conformational entropy can lead to reduced receptor affinity and selectivity. Furthermore, native peptides composed of L-amino acids are rapidly cleared by proteases in vivo, resulting in short biological half-lives.[1][2]

Sterically hindered amino acids, defined by the replacement of the α-hydrogen with an alkyl group or other substituents, offer a robust solution to these challenges.[3][4] By restricting the permissible dihedral angles (φ and ψ) of the peptide backbone, these residues enforce specific local geometries, pre-organizing the peptide into a bioactive conformation and shielding it from enzymatic attack.[5][6] This guide will explore the foundational principles and practical applications of these unique building blocks.

The Foundation: Understanding α,α-Disubstituted Amino Acids

The most common and well-studied class of sterically hindered residues are the α,α-disubstituted amino acids (ααAAs). The substitution of the α-hydrogen creates a quaternary α-carbon, which fundamentally alters the conformational landscape of the peptide backbone.[3][7]

Defining Conformational Space: The Ramachandran Plot

The conformational freedom of a standard amino acid residue is visualized on a Ramachandran plot, which maps the allowed φ (phi, C'-N-Cα-C') and ψ (psi, N-Cα-C'-N) torsional angles. For L-alanine, for instance, large regions corresponding to α-helices and β-sheets are accessible. However, for an ααAA like α-aminoisobutyric acid (Aib), the presence of two methyl groups at the α-carbon dramatically restricts the allowed φ/ψ space to regions corresponding to helical conformations (both right-handed and left-handed).[5]

Common Examples and Their Structural Propensities

The choice of α,α-disubstituted amino acid allows for precise control over the resulting secondary structure.

Amino AcidAbbreviationα-SubstituentsPreferred Conformation(s)
α-Aminoisobutyric acidAibTwo methyl groups3₁₀-helix, α-helix[4]
DiethylglycineDegTwo ethyl groupsFully extended C₅ conformation[4]
DipropylglycineDpgTwo propyl groupsFully extended C₅ conformation[4]
(S)-α-Methyl-Phenylalanine(S)-α-Me-PheOne methyl, one benzylRight-handed helix[8]
(R)-α-Methyl-Phenylalanine(R)-α-Me-PheOne methyl, one benzylLeft-handed helix[8]

As the table illustrates, even subtle changes in the α-substituents can have a profound impact. While the achiral Aib residue strongly promotes helical structures, increasing the bulk of the alkyl groups, as in Diethylglycine (Deg), shifts the preference to a fully extended conformation.[4] Furthermore, the chirality of the α-carbon in residues like α-methylated amino acids can be used to dictate the screw-sense (right-handed vs. left-handed) of the resulting helix.[3][4]

The Strategic Advantage: Enhanced Proteolytic Stability

One of the most significant benefits of incorporating sterically hindered amino acids is the dramatic increase in resistance to proteolytic degradation.[1][9]

Mechanism of Protease Resistance

Proteases are highly specific enzymes that have evolved to recognize and cleave peptide bonds between L-amino acids.[2] The introduction of a quaternary α-carbon at or near the cleavage site provides a powerful defense mechanism through two primary effects:

  • Steric Shielding: The bulky α-substituents physically block the approach of the protease and prevent the peptide backbone from adopting the required extended conformation to fit into the enzyme's active site.

  • Conformational Rigidity: By locking the local conformation, ααAAs prevent the peptide from being distorted and manipulated by the protease's catalytic machinery.

This strategy is often more effective than single-point modifications like D-amino acid substitution, as the steric bulk can protect adjacent peptide bonds from cleavage as well.[2][10]

Protease_Resistance_Mechanism cluster_0 Standard Peptide cluster_1 Hindered Peptide Peptide L-Amino Acid Peptide Cleavage Cleavage Site Peptide->Cleavage Fits Active Site Protease Protease Protease->Cleavage Binds & Cleaves Degradation Degradation Products Cleavage->Degradation HinderedPeptide α,α-Disubstituted Peptide NoFit Steric Clash HinderedPeptide->NoFit Blocked Access Protease2 Protease Protease2->NoFit Cannot Bind Stability Enhanced Stability NoFit->Stability

Synthesis and Incorporation: A Practical Guide

The successful synthesis of peptides containing sterically hindered amino acids requires specialized strategies, particularly within the framework of Solid-Phase Peptide Synthesis (SPPS).[11][12] The primary challenge lies in overcoming the steric hindrance during the peptide bond formation (coupling) step.[13][14]

The Challenge of Coupling

In standard Fmoc/tBu-based SPPS, an activated Fmoc-protected amino acid is coupled to the N-terminus of the growing peptide chain on a solid support.[15][16] When either the incoming amino acid or the N-terminal residue is an ααAA, the steric bulk surrounding the reacting centers (the carboxyl group and the amino group) can significantly slow down the coupling reaction, leading to incomplete acylation and deletion sequences.[5][14]

Recommended Protocol: SPPS of a Hindered Peptide

This protocol outlines the key steps and considerations for incorporating a sterically hindered amino acid, such as Dbg (Cα,α-dibenzylglycine), into a peptide sequence.[5]

Materials:

  • Fmoc-Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-protected amino acids (standard and hindered)

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[11][15]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid by treating with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.[11]

  • Standard Amino Acid Coupling: For standard amino acids, pre-activate a 4-fold molar excess of the Fmoc-amino acid with 3.98 eq. of HATU and 8 eq. of DIEA in DMF for 1-2 minutes. Add this solution to the resin and couple for 1-2 hours.

  • Hindered Amino Acid Coupling:

    • To a Hindered N-terminus: Coupling a standard amino acid onto a sterically hindered N-terminus (e.g., -Dbg-Resin) is exceptionally difficult.[5] Standard uronium/phosphonium salt reagents may fail.

    • Recommended Method: Use a pre-formed symmetrical anhydride. Dissolve a 10-fold molar excess of the incoming Fmoc-amino acid in dichloromethane (DCM) and add a 5-fold molar excess of DIC. Stir for 10 minutes, filter, and evaporate the solvent. Re-dissolve the anhydride in a nonpolar solvent mixture (e.g., 9:1 DCE:DMF) and add to the resin. Couple for 4-12 hours.[5]

    • Coupling a Hindered Amino Acid: To couple a hindered amino acid (e.g., Fmoc-Dbg-OH) to a standard peptide chain, use a standard HATU activation but increase the coupling time to 2-4 hours and consider double coupling (repeating the coupling step).

  • Washing: After each deprotection and coupling step, wash the resin extensively with DMF to remove all excess reagents.

  • Iteration: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: After the sequence is complete, wash the resin with DCM and dry it. Treat the peptide-resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[11]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm identity by mass spectrometry.

SPPS_Workflow cluster_coupling Coupling Strategy Start Start with Resin Swell 1. Swell Resin in DMF Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple 3. Amino Acid Coupling Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 StandardAA Standard AA: HATU/DIEA (1-2 hours) HinderedAA Hindered AA: Extended Coupling Time or Symmetrical Anhydride Check Sequence Complete? Wash2->Check Check->Deprotect No Cleave 4. Cleave from Resin (TFA Cocktail) Check->Cleave Yes Purify 5. Precipitate & Purify (HPLC) Cleave->Purify End Final Peptide Purify->End

Characterization and Analysis

Confirming the structural consequences of incorporating hindered amino acids is crucial. The two primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[17]

  • NMR Spectroscopy: In solution, 2D NMR techniques like NOESY can reveal through-space proton-proton interactions that are characteristic of specific secondary structures (e.g., sequential i to i+1NH-NH NOEs in a 3₁₀-helix). This provides invaluable information on the peptide's solution-state conformation.[17][18]

  • X-ray Crystallography: For peptides that can be crystallized, X-ray diffraction provides an atomic-resolution picture of the solid-state structure.[19] This is the gold standard for unequivocally determining bond angles and conformations, offering definitive proof of the structure-inducing properties of the hindered residue.[8][20]

Both techniques are highly complementary. NMR provides insights into the dynamic nature of the peptide in solution, while crystallography offers a precise, static snapshot of the preferred conformation.[19]

Conclusion and Future Outlook

Sterically hindered amino acids are more than just passive building blocks; they are powerful tools for molecular engineering. By providing exquisite control over peptide backbone conformation, they enable the design of peptides with enhanced proteolytic stability, higher receptor affinity, and improved selectivity. The synthetic challenges associated with their incorporation are being overcome by the development of novel coupling reagents and optimized protocols.[13][14][21] As our understanding of the relationship between structure and function deepens, the strategic application of sterically hindered amino acids will continue to be a driving force in the development of next-generation peptide therapeutics, advanced biomaterials, and novel catalysts.[6]

References

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-58. Available at: [Link]

  • Tanaka, M. (n.d.). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. Available at: [Link]

  • Aurelio, L., et al. (2002). Sterically Hindered Cα,α-Disubstituted α-Amino Acids: Synthesis from α-Nitroacetate and Incorporation into Peptides. The Journal of Organic Chemistry, 67(15), 5267-5274. Available at: [Link]

  • Thieme. (n.d.). Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. Available at: [Link]

  • Scienmag. (2024). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(14), 5301-5304. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]

  • Toniolo, C., et al. (2001). Control of peptide conformation by the Thorpe-Ingold effect (Cα-tetrasubstitution). Chemistry, 7(18), 3961-3972. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Wikipedia. Available at: [Link]

  • Paterson, Y., et al. (1981). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers, 20(7), 1547-1564. Available at: [Link]

  • Liu, M., et al. (2012). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Protein Science, 21(5), 659-669. Available at: [Link]

  • Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Nature Structural Biology, 4(11), 862-865. Available at: [Link]

  • Be, C., et al. (1992). Designing amino acids to determine the local conformations of peptides. Proceedings of the National Academy of Sciences, 89(7), 2649-2653. Available at: [Link]

  • Vlieghe, P., et al. (2018). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Journal of Medicinal Chemistry, 61(17), 7407-7419. Available at: [Link]

  • Folkers, P. J. M., et al. (2005). NMR and X-ray crystallography, complementary tools in structural proteomics of small proteins. Journal of Structural and Functional Genomics, 6(2-3), 199-209. Available at: [Link]

  • Wüthrich, K. (2003). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Chimia, 57(12), 821-825. Available at: [Link]

  • Apostolopoulos, V., et al. (2020). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Molecules, 25(10), 2346. Available at: [Link]

  • Rhodes, G. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. University of Southern Maine. Available at: [Link]

  • Al-Azzam, W., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 14(10), 2216. Available at: [Link]

  • Donnelly, P. S., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2321. Available at: [Link]

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Introduction: The Strategic Value of Steric Hindrance

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Nα-Fmoc-α,α-dibutylglycine (Fmoc-Dbg-OH)

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the core properties, strategic applications, and synthetic protocols for Nα-Fmoc-α,α-dibutylglycine (this compound). We will delve into the causality behind its use as a specialized building block in peptide science, offering field-proven insights into its role in modifying peptide structure and function.

In the landscape of peptide synthesis, the incorporation of non-proteinogenic amino acids is a key strategy for developing novel peptides with enhanced therapeutic properties. This compound is a derivative of glycine, the simplest amino acid, but with a significant modification: the two hydrogen atoms on its α-carbon are replaced by two butyl chains. This α,α-disubstitution introduces substantial steric bulk, fundamentally altering the conformational landscape of a peptide chain.

The primary utility of this compound lies in its function as a potent conformational director. Its integration into a peptide sequence restricts the rotational freedom around the peptide backbone, compelling it to adopt specific secondary structures, such as β-turns or helical folds. This structural rigidity can lead to peptides with increased metabolic stability, enhanced receptor binding affinity, and improved bioavailability. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is essential for its use in modern Solid-Phase Peptide Synthesis (SPPS), allowing for its controlled, stepwise incorporation into a growing peptide chain under mild, base-labile deprotection conditions.[1][2]

Core Molecular Properties of this compound

A precise understanding of the fundamental physicochemical properties of this compound is critical for its effective application in synthesis and downstream analysis. The key quantitative data are summarized below.

PropertyValueSource(s)
Synonym N-Fmoc-alpha,alpha-dibutylglycine[3]
Molecular Formula C₂₅H₃₁NO₄[3][4]
Molecular Weight 409.6 g/mol [3][4]
CAS Number 218926-48-8[3][4]
Appearance Typically a white to off-white solidGeneral Knowledge

The structure consists of a central α-carbon bonded to a carboxylic acid group, an Fmoc-protected amino group, and two n-butyl side chains. This unique α,α-disubstituted structure is the source of its profound impact on peptide conformation.

Scientific Rationale and Applications in Peptide Design

The decision to incorporate a sterically hindered amino acid like this compound is driven by specific objectives in peptide and drug design.

The Role of the Fmoc Protecting Group

The Fmoc group is the cornerstone of the most widely used orthogonal protection strategy in SPPS.[5] Its defining characteristic is its stability in acidic conditions while being readily cleaved by a mild base, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7] This orthogonality is crucial because it allows for the selective deprotection of the N-terminal amine for chain elongation without disturbing the acid-labile protecting groups commonly used for amino acid side chains (e.g., tBu, Boc, Trt).[2] This methodical approach ensures the precise construction of complex peptide sequences.[1]

Causality: Why Incorporate α,α-Dibutylglycine?

The introduction of Dbg into a peptide sequence is a deliberate design choice to enforce conformational constraints.

  • Induction of Specific Secondary Structures: The steric bulk of the two butyl groups severely restricts the possible values of the Ramachandran angles (φ and ψ) of the peptide backbone at the point of incorporation. This forces the peptide chain to adopt well-defined secondary structures, often promoting the formation of turns or helices in regions that might otherwise be flexible.

  • Enhanced Enzymatic Stability: Natural peptides, composed of L-amino acids, are often rapidly degraded by proteases in vivo. The presence of a non-natural, sterically bulky residue like Dbg can effectively shield adjacent peptide bonds from enzymatic cleavage.[2] This increased resistance to proteolysis extends the peptide's half-life, a critical factor for therapeutic efficacy.

  • Peptidomimetic Design: this compound is a valuable tool in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. By locking a peptide into its bioactive conformation, the Dbg residue can enhance binding affinity to its biological target.

Experimental Workflow: Incorporation of this compound via SPPS

The following section details a standardized protocol for the incorporation of this compound into a peptide sequence using an automated peptide synthesizer. This protocol is a self-validating system, with checkpoints to ensure the completion of each critical step.

General Fmoc-SPPS Cycle

The overall workflow for extending a peptide chain by one amino acid residue using Fmoc chemistry is a cyclical process. The diagram below illustrates the key stages.

Fmoc_SPPS_Cycle cluster_0 Fmoc-SPPS Workflow Resin Peptide-Resin (N-terminally Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Step 1 Washing_1 Washing (DMF) Deprotection->Washing_1 Step 2 Coupling Coupling (Activated AA added to Resin) Washing_1->Coupling Step 3 Activation Amino Acid Activation (this compound + Coupling Reagents) Activation->Coupling Washing_2 Washing (DMF, IPA) Coupling->Washing_2 Step 4 Next_Cycle Ready for Next Cycle (Peptide-Resin + 1) Washing_2->Next_Cycle Step 5 Next_Cycle->Deprotection Repeat for next AA

Caption: General workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Step-by-Step Protocol

Prerequisites: A solid support resin (e.g., Rink Amide, Wang) with the initial amino acid or peptide chain attached and the N-terminal amine protected with an Fmoc group.

  • Resin Swelling:

    • Transfer the peptide-resin to the reaction vessel.

    • Wash and swell the resin with DMF for at least 30-60 minutes to ensure optimal accessibility of reactive sites.[8]

  • Fmoc Deprotection:

    • Drain the DMF from the swelled resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes. Drain and repeat once. This step cleaves the Fmoc group, exposing the free N-terminal amine.[9]

    • Rationale: The basicity of piperidine facilitates the E1cB elimination mechanism that removes the fluorenyl-based group, liberating the primary amine for the subsequent coupling reaction.

  • Washing:

    • Thoroughly wash the resin to remove all traces of piperidine and the cleaved Fmoc-adduct. A typical wash cycle is 5-7 repetitions with DMF.

    • Trustworthiness Check: Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) confirms the presence of the free primary amine, validating the success of the deprotection step.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, prepare the activation mixture. For a 0.1 mmol scale synthesis, dissolve this compound (e.g., 3-5 equivalents) and a coupling agent like HBTU or HATU (equivalents matching the amino acid) in DMF. Add an activation base such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the coupling agent).[9]

    • Allow the mixture to pre-activate for 3-5 minutes.

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Expertise Insight: Due to the significant steric hindrance of this compound, the coupling reaction will be slower than for standard amino acids. It is crucial to extend the coupling time (e.g., 2-4 hours) or employ a more potent coupling reagent like HATU to ensure the reaction goes to completion.[9] Double coupling (repeating the activation and coupling step) may be necessary.

  • Post-Coupling Wash:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (e.g., 5-7 times) to remove excess reagents and byproducts. A final wash with isopropanol (IPA) can aid in drying.

    • Trustworthiness Check: Perform a second Kaiser test. A negative result (clear or yellowish beads) indicates that all free amines have been successfully acylated, confirming a complete coupling reaction.

The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the desired sequence. Upon completion of the synthesis, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically using a strong acid cocktail containing Trifluoroacetic acid (TFA).

Conclusion

This compound is more than a simple building block; it is a strategic tool for imbuing peptides with desirable, non-natural properties. By leveraging its inherent steric bulk, researchers can rationally design peptides with enforced secondary structures, leading to enhanced stability and potentially greater biological activity. While its use requires special considerations during synthesis, namely extended coupling times, the resulting access to novel peptide architectures provides a powerful advantage in the fields of chemical biology and drug discovery. A thorough understanding of the principles outlined in this guide will empower scientists to effectively utilize this compound to advance their research objectives.

References

  • Aapptec Peptides. (n.d.). This compound [218926-48-8].
  • Protheragen. (n.d.). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Fmoc-D-Asp-OH in Peptide Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-D-Asp-OH: Key for Efficient Peptide Synthesis & Drug Discovery.
  • BenchChem. (2025). The Foundational Role of Fmoc-Gly-OH in Modern Peptide Synthesis.
  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • LifeTein®. (n.d.). Basic Peptides synthesis introduction.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5). Published by John Wiley & Sons, Ltd.

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An In-Depth Technical Guide to α,α-Disubstituted Amino Acids in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Peptides Beyond Nature's Toolkit

In the landscape of peptide science and drug development, the quest for molecules with enhanced stability, predictable structure, and improved therapeutic profiles is paramount. While the 20 proteinogenic amino acids offer a vast combinatorial space, their inherent conformational flexibility and susceptibility to proteolysis often limit their therapeutic potential. This guide delves into a powerful class of non-proteinogenic building blocks—α,α-disubstituted amino acids (ααAAs)—that provide a robust solution to these challenges.

Unlike their natural counterparts, which possess a hydrogen atom at the α-carbon, ααAAs feature two substituents at this position.[1] This seemingly simple modification has profound stereochemical consequences, severely restricting the conformational freedom of the peptide backbone.[1][2] The most studied and archetypal member of this class is α-aminoisobutyric acid (Aib), which contains a gem-dimethyl group at the α-carbon.[3] The incorporation of Aib and other ααAAs into peptide sequences is a field-proven strategy to induce stable helical structures, enhance resistance to enzymatic degradation, and ultimately, design peptides with superior drug-like properties.[3][4][5]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, practical methodologies, and cutting-edge applications of α,α-disubstituted amino acids. We will explore the physicochemical basis for their unique behavior, detail their synthesis and incorporation into peptides, and showcase their transformative impact on medicinal chemistry.

The Physicochemical Foundation: The Thorpe-Ingold Effect in Action

The defining characteristic of ααAAs is the presence of two non-hydrogen substituents on the α-carbon, which creates a chiral quaternary center (unless the substituents are identical, as in Aib).[2] This gem-disubstitution invokes a classic principle in organic chemistry: the Thorpe-Ingold effect , or gem-disubstituent effect.[6][7]

Originally described to explain accelerated rates of cyclization, the effect posits that the presence of two bulky groups on a single carbon atom compresses the bond angle between them.[6][7][8] To relieve this steric strain, the adjacent bond angle—in this case, the N-Cα-C' angle of the peptide backbone—is compressed. This compression dramatically restricts the rotational freedom around the N-Cα (phi, φ) and Cα-C' (psi, ψ) bonds.[9] While a standard amino acid like Alanine can access broad regions of the Ramachandran plot, an ααAA like Aib is largely confined to the helical regions (φ ≈ ±57°, ψ ≈ ±47°).[9]

G Figure 1. Conformational Restriction by gem-Disubstitution cluster_0 Standard Amino Acid (e.g., Alanine) cluster_1 α,α-Disubstituted Amino Acid (e.g., Aib) C_alpha1 H_alpha H C_alpha1->H_alpha 109.5° R1 R C_alpha1->R1 C_prime1 C' C_alpha1->C_prime1 ψ N1 N N1->C_alpha1 φ label_flex Broad φ, ψ rotation (High Flexibility) C_alpha2 R_b Rᵦ C_alpha2->R_b C_prime2 C' R_a Rₐ R_a->C_alpha2 R_a->R_b >109.5° N2 N label_rigid Narrow φ, ψ rotation (High Rigidity)

Caption: Thorpe-Ingold effect on the peptide backbone.

This inherent rigidity is a cornerstone of their utility. By pre-organizing the peptide backbone into a specific conformation, ααAAs reduce the entropic penalty associated with binding to a biological target, which can lead to enhanced binding affinity.[3][10]

Sculpting Peptides: The Impact on Secondary Structure

The most significant consequence of incorporating ααAAs is their potent ability to induce and stabilize helical secondary structures.[3][11] Due to the severe restrictions on their φ and ψ angles, these residues act as powerful helix nucleators.[12]

The 3₁₀-Helix vs. the α-Helix

While the α-helix is the most recognized helical structure in proteins, peptides rich in ααAAs, particularly Aib, show a strong preference for forming a 3₁₀-helix .[4][11][13][14] A 3₁₀-helix is tighter, thinner, and more elongated than an α-helix.[15][16] The distinction lies in their hydrogen-bonding pattern:

  • α-Helix: A hydrogen bond forms between the carbonyl oxygen of residue i and the amide proton of residue i+4.

  • 3₁₀-Helix: A hydrogen bond forms between the carbonyl oxygen of residue i and the amide proton of residue i+3.[16]

This i to i+3 pattern creates a repeating series of β-turns.[16] The steric interactions from the gem-disubstituents on the α-carbon make the 3₁₀-helical geometry energetically more favorable than the α-helix for these residues.[14] However, the final conformation can be a dynamic equilibrium between the two, influenced by sequence length, solvent, and the specific nature of the neighboring residues.[14][17]

Caption: Comparison of α-helix and 3₁₀-helix H-bonding patterns.

Feature3₁₀-Helixα-Helix
Residues per Turn 3.03.6
H-Bonding Pattern C=O(i) → H-N(i+3)C=O(i) → H-N(i+4)
H-Bond Ring Size 10 atoms13 atoms
Pitch (Å per turn) ~6.0~5.4
Appearance Tighter, more elongatedWider, more compact
Typical Inducer Aib, ααAAsAlanine, Leucine
Table 1. Comparison of key conformational parameters between 3₁₀- and α-helices.[16][18]

Interestingly, the nature of the α-substituents matters. While α-methylated residues strongly promote 3₁₀-helical structures, bulkier α-ethylated residues can favor a fully extended C₅ conformation. This demonstrates the exquisite control that chemists can exert over peptide secondary structure through rational design of the ααAA side chains.

Synthesis of α,α-Disubstituted Amino Acids

The construction of the sterically congested quaternary α-carbon of ααAAs presents a significant synthetic challenge.[5][19] Nevertheless, numerous methods have been developed, ranging from classic name reactions to modern asymmetric catalytic approaches.

Common Synthetic Strategies:

  • Strecker Synthesis: A foundational method involving the reaction of a ketone, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the amino acid.[20]

  • Alkylation of Enolate Equivalents: This involves the dialkylation of glycine or alanine enolate equivalents, often using a chiral auxiliary to control stereochemistry for asymmetric synthesis.[2][20][21]

  • Catalytic Asymmetric Methods: Recent advances include enantioselective additions to α-iminoesters and visible-light-mediated photocatalysis, offering elegant routes to chiral ααAAs.[19][22][23]

Experimental Protocol: Synthesis of α-Aminoisobutyric Acid (Aib) via Strecker Reaction

This protocol describes a robust, scalable synthesis of the achiral ααAA, Aib. It is a self-validating system where product purity can be easily assessed by standard analytical techniques (NMR, MS).

Causality: The Strecker synthesis is chosen for its reliability and use of readily available starting materials (acetone). The two-step process first builds the core aminonitrile intermediate, followed by a harsh acid hydrolysis that is necessary to convert the highly stable nitrile group into a carboxylic acid.

Step 1: Synthesis of 2-Amino-2-methylpropanenitrile

  • Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath.

  • Reagents: To the flask, add ammonium chloride (10.7 g, 0.2 mol) and sodium cyanide (9.8 g, 0.2 mol) followed by 80 mL of water. Stir until dissolved.

  • Addition: Slowly add acetone (11.6 g, 0.2 mol) dropwise to the stirring solution over 30 minutes, ensuring the temperature remains below 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. The product will begin to separate as an oily layer.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile as a colorless oil. Caution: This intermediate is volatile and toxic. Handle with extreme care.

Step 2: Hydrolysis to α-Aminoisobutyric Acid (Aib)

  • Setup: Place the crude aminonitrile from Step 1 in a 500 mL round-bottom flask equipped with a reflux condenser.

  • Hydrolysis: Carefully add 150 mL of concentrated hydrochloric acid (~37%). Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by the cessation of ammonia evolution.

  • Workup: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. The product, Aib hydrochloride, will precipitate.

  • Isolation: Collect the white crystalline solid by vacuum filtration and wash with a small amount of cold acetone.

  • Neutralization: Dissolve the Aib hydrochloride salt in a minimal amount of hot water and neutralize by the careful addition of a base such as pyridine or dilute ammonium hydroxide until pH ~6-7 is reached.

  • Final Product: The neutral Aib will precipitate from the solution upon cooling. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield pure α-aminoisobutyric acid.

Incorporation into Peptides: Overcoming Steric Hindrance in SPPS

Incorporating sterically hindered ααAAs into a growing peptide chain using Solid-Phase Peptide Synthesis (SPPS) requires special consideration.[24][25] The gem-disubstituents shield the α-amino group of the ααAA residue on the resin, making the subsequent coupling step difficult. Likewise, activating the carboxyl group of an incoming ααAA for coupling is also challenging.

The Challenge: Standard coupling conditions (e.g., DIC/HOBt) are often insufficient to drive the reaction to completion, leading to deletion sequences and low yields.[26]

The Solution: Potent Reagents and Optimized Conditions

  • High-Potency Coupling Reagents: Uronium/aminium salts like HATU , HBTU , or phosphonium salts like PyBOP and PyAOP are essential. These reagents form highly reactive activated esters that can overcome the steric barrier.[27]

  • Specialized Reagents: For exceptionally difficult couplings, reagents like PyNTP have been shown to be highly effective.[28]

  • Reaction Conditions: Extended coupling times (2-4 hours), double coupling cycles, and the use of non-swelling resins can improve outcomes.[24][28] Acetonitrile has been identified as a superior solvent for these challenging couplings in some cases.[28]

G Figure 3. SPPS Workflow for Hindered Amino Acids Resin Resin-AA(n) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling Step Fmoc-AA(n+1)-OH Wash1->Coupling Decision Is AA(n+1) an ααAA? Coupling->Decision Potent_Coupling Use Potent Reagent (HATU, PyNTP) + Extended Time Decision->Potent_Coupling Yes Standard_Coupling Standard Reagent (DIC/HOBt) Decision->Standard_Coupling No Wash2 4. DMF Wash Potent_Coupling->Wash2 Standard_Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection

Caption: Key decision point in the SPPS cycle for ααAAs.

Experimental Protocol: Manual SPPS of an Aib-Containing Peptide (Fmoc/tBu Strategy)

This protocol outlines a single coupling cycle for incorporating an Fmoc-Aib-OH residue.

Causality: This protocol explicitly addresses the steric hindrance of Aib. We use HATU, a highly potent coupling reagent, and a higher excess of reagents to drive the sluggish reaction to completion. A colorimetric test (Kaiser test) is included as a self-validating checkpoint to ensure the coupling was successful before proceeding.

Assumptions: The synthesis is performed on a 0.1 mmol scale on Rink Amide resin. The preceding amino acid has been successfully coupled and its Fmoc group removed.

  • Resin Preparation: The deprotected resin (H₂N-Peptide-Resin) should be thoroughly washed with DMF (3 x 2 min) in a suitable reaction vessel.

  • Activation Mixture Preparation: In a separate vial, dissolve Fmoc-Aib-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and HOAt (0.4 mmol, 4 eq.) in 2 mL of DMF. Add DIPEA (0.8 mmol, 8 eq.) and pre-activate by vortexing for 2-5 minutes.

  • Coupling Reaction: Drain the DMF from the resin and immediately add the activated amino acid solution. Agitate the mixture at room temperature for at least 2 hours.

  • Monitoring: After 2 hours, take a small sample of resin beads, wash them thoroughly with DMF and then ethanol, and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Troubleshooting (If Kaiser test is positive): If the beads are blue/purple, the coupling is incomplete. Drain the reaction vessel and repeat the coupling step with a freshly prepared activation mixture ("double coupling").

  • Washing: Once a negative Kaiser test is achieved, drain the coupling solution and wash the resin thoroughly with DMF (5 x 2 min) to remove all excess reagents before proceeding to the next deprotection step.

Applications in Drug Discovery and Chemical Biology

The unique properties of ααAAs translate directly into significant advantages for therapeutic peptide development.

1. Enhanced Proteolytic Stability: The gem-disubstituent at the α-carbon acts as a steric shield, physically blocking the approach of proteases.[3][4] Peptides containing ααAAs at or near cleavage sites exhibit dramatically increased resistance to enzymatic degradation by both exopeptidases and endopeptidases, leading to longer plasma half-lives.[3][29][30]

PeptideModificationHalf-Life in Serum (t₁/₂)Fold Increase
Model Peptide ANative Sequence~15 minutes-
Model Peptide AAla → Aib substitution> 8 hours> 32x
Insect Kinin AnalogNative Sequence~5 minutes-
Insect Kinin AnalogAib-containing analog> 120 minutes> 24x
Table 2. Representative data illustrating the dramatic increase in proteolytic stability conferred by Aib incorporation. Data synthesized from findings reported in[3][31].

2. Peptidomimetics and Structural Scaffolds: Because ααAAs enforce specific secondary structures (e.g., helices), they are invaluable tools for designing peptidomimetics.[31] Researchers can use them to lock a flexible, active peptide into its bioactive conformation, mimicking the structure of a protein domain, such as an α-helix involved in a protein-protein interaction.[31] This strategy can transform a low-affinity peptide into a potent inhibitor.

3. Improved Cell Penetration and Bioavailability: The rigid, helical structures induced by ααAAs, coupled with their increased metabolic stability, can improve the overall physicochemical properties of a peptide.[4] For example, the incorporation of Aib has been a successful strategy in the design of cell-penetrating peptides (CPPs), which are vectors for delivering therapeutic cargo inside cells.[4] The pre-organized helical structure is often crucial for efficient translocation across the cell membrane.[4]

Conclusion

α,α-Disubstituted amino acids are more than just unusual building blocks; they are powerful molecular tools that grant peptide chemists an exceptional degree of control over conformation, stability, and biological activity. By leveraging the fundamental principles of steric hindrance embodied by the Thorpe-Ingold effect, these residues can transform a labile, flexible peptide into a stable, structured, and potent therapeutic candidate. The continued development of novel synthetic methods to access diverse and chiral ααAAs, combined with a deeper understanding of their conformational preferences, ensures that they will remain at the forefront of rational peptide design and drug discovery for years to come.[19][21]

References

  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications. Available at: [Link]

  • Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. ACS Combinatorial Science. Available at: [Link]

  • Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary. ACS Publications. Available at: [Link]

  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. Available at: [Link]

  • Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. ACS Publications. Available at: [Link]

  • Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. Available at: [Link]

  • Peptide design: an analysis of studies using α-aminoisobutyric acid (Aib) and Z α β -dehydrophenylalanine (ΔZ-Phe). Publications of the IAS Fellows. Available at: [Link]

  • Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. RSC Publishing. Available at: [Link]

  • Aib-based peptide backbone as scaffolds for helical peptide mimics. Journal of Peptide Research. Available at: [Link]

  • Conformational Study of an Aib-rich Peptide in DMSO by NMR. PubMed. Available at: [Link]

  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. Available at: [Link]

  • Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. PubMed. Available at: [Link]

  • Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. PubMed. Available at: [Link]

  • Conformational study of an Aib-rich peptide in DMSO by NMR. ResearchGate. Available at: [Link]

  • Thorpe–Ingold effect. Wikipedia. Available at: [Link]

  • Structural and thermodynamic consequences of introducing α-aminoisobutyric acid in the S peptide of ribonuclease S. Protein Engineering, Design and Selection. Available at: [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central. Available at: [Link]

  • The Conformational Manifold of α-Aminoisobutyric Acid (Aib) Containing Alanine-Based Tripeptides in Aqueous Solution Explored by Vibrational Spectroscopy, Electronic Circular Dichroism Spectroscopy, and Molecular Dynamics Simulations. AWS. Available at: [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. PubMed. Available at: [Link]

  • Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro. Available at: [Link]

  • Conformations of helical Aib peptides containing a pair of L-amino acid and D-amino acid. PubMed. Available at: [Link]

  • Factors governing 3(10)-helix vs alpha-helix formation in peptides: percentage of C(alpha)-tetrasubstituted alpha-amino acid residues and sequence dependence. PubMed. Available at: [Link]

  • Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications. Available at: [Link]

  • Unusual Amino Acids in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Synthetic approaches to heterocyclic α,α-disubstituted amino acids. Royal Society of Chemistry. Available at: [Link]

  • Revisiting 310-helices: biological relevance, mimetics and applications. Open Exploration Publishing. Available at: [Link]

  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Books - Royal Society of Chemistry. Available at: [Link]

  • The role of α-, 310-, and π-helix in helix→coil transitions. PMC - NIH. Available at: [Link]

  • Revisiting 310-helices: biological relevance, mimetics and applications. Open Exploration Publishing. Available at: [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. Available at: [Link]

  • gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. UCLA – Chemistry and Biochemistry. Available at: [Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. ResearchGate. Available at: [Link]

  • Control of peptide conformation by the Thorpe-Ingold effect (C alpha-tetrasubstitution). PubMed. Available at: [Link]

  • Why is an alpha helix preferred over a 310 or pi helix?. Quora. Available at: [Link]

  • Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed. Available at: [Link]

  • Thorpe-Ingold Effect. Chem-Station Int. Ed.. Available at: [Link]

  • On the Utility of Chemical Strategies to Improve Peptide Gut Stability. PubMed Central - NIH. Available at: [Link]

  • Global and local restrictions Peptidomimetics. Slideshare. Available at: [Link]

  • Enhanced protein thermostability by Ala-->Aib replacement. PubMed. Available at: [Link]

  • Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation. NIH. Available at: [Link]

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A Technical Guide to Fmoc-Dbg-OH: Strategically Inducing Defined Peptide Conformations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of therapeutic peptide development and chemical biology, the precise control of peptide conformation is paramount to function. Unstructured peptides often suffer from metabolic instability and poor receptor affinity. The incorporation of sterically demanding, non-proteinogenic amino acids is a powerful strategy to overcome these limitations. This guide provides an in-depth technical overview of N-α-Fmoc-α,α-di-n-butylglycine (Fmoc-Dbg-OH), a cornerstone building block for inducing specific, predictable secondary structures, particularly β-turns, within a peptide sequence. We will explore the underlying mechanistic principles, provide field-tested protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), detail methods for conformational analysis, and present data-driven insights for researchers, chemists, and drug development professionals.

Introduction: The Conformational Imperative in Peptide Science

Peptides are remarkable signaling molecules, but their therapeutic potential is often hampered by their inherent flexibility. A peptide existing in a dynamic ensemble of conformations in solution may only have a small population in the specific bioactive conformation required for receptor binding. This leads to lower efficacy and increased susceptibility to proteolytic degradation. The strategic introduction of conformational constraints can lock a peptide into its active shape, enhancing stability, selectivity, and overall therapeutic utility.

α,α-disubstituted amino acids are a principal tool for achieving this conformational rigidity. This compound, with its two n-butyl groups attached to the α-carbon, introduces significant steric hindrance that restricts the allowable Ramachandran (φ/ψ) angles of the peptide backbone, effectively forcing a turn.[1]

Mechanism of Action: Steric Hindrance as a Conformational Driver

The efficacy of Dbg in directing peptide folding lies in its unique structure. The gem-dibutyl substitution at the Cα position creates a sterically crowded environment that severely restricts the rotational freedom around the N-Cα (φ) and Cα-C' (ψ) bonds.

  • Restricted φ/ψ Space: Theoretical predictions and experimental data from X-ray crystallography show that the bulky side chains force the Dbg residue into the helical region of the Ramachandran plot.[1]

  • Induction of β-Turns: When placed at the i+2 position of a four-residue sequence, Dbg promotes the formation of a β-turn, a common secondary structure motif where the peptide chain reverses its direction.[1][2][3] This is stabilized by a hydrogen bond between the carbonyl oxygen of the i residue and the amide proton of the i+3 residue.[2][4] The steric bulk of Dbg makes other conformations energetically unfavorable.[5][6]

G cluster_0 Peptide Backbone cluster_1 p_i Residue (i) p_i1 Residue (i+1) p_i->p_i1 p_i3 Residue (i+3) p_i->p_i3  4 -> 1 H-Bond Formation p_i2 This compound (Steric Constraint) p_i1->p_i2 p_i2->p_i3 result Forced β-Turn Conformation p_i2->result Restricts φ/ψ angles

Caption: Mechanism of Dbg-induced β-turn formation.

Solid-Phase Peptide Synthesis (SPPS) with this compound

Incorporating a sterically hindered amino acid like Dbg requires optimization of standard SPPS protocols. The primary challenge is ensuring complete coupling to the sterically encumbered α-amino group of Dbg and, subsequently, coupling Dbg itself to the growing peptide chain.[7]

Recommended Materials
  • Resin: Standard resins like Rink Amide or 2-Chlorotrityl Chloride are suitable.[8][9]

  • Amino Acids: High-purity Fmoc-protected amino acids.

  • Solvents: DMF (Peptide Synthesis Grade), DCM, Piperidine.

  • Coupling Reagents: Aminium/Uronium salts such as HATU or HCTU are highly recommended due to their superior reactivity.[10][11] Phosphonium salts like PyBOP can also be effective.[8]

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[12]

  • Deprotection: 20% Piperidine in DMF.[13]

Detailed SPPS Protocol

This protocol outlines the key steps for successfully incorporating this compound into a peptide sequence using manual or automated synthesis.

Step 1: Resin Preparation

  • Swell the chosen resin (e.g., Rink Amide, 100-200 mesh) in DMF for at least 30 minutes in a reaction vessel.[9]

  • Perform Fmoc deprotection of the resin's free amine by treating with 20% piperidine in DMF (1 x 3 min, 1 x 15 min).[14]

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Step 2: Coupling of this compound This step is critical due to steric hindrance. A double coupling is strongly advised.

  • Pre-activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

  • First Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 2-4 hours at room temperature.[7]

  • Wash: Wash the resin with DMF (3 times).

  • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed to the second coupling.

  • Second Coupling (if necessary): Repeat steps 2.1 and 2.2 with a fresh solution of activated this compound.

  • Wash: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Step 3: Fmoc Deprotection of Dbg

  • Treat the resin with 20% piperidine in DMF (1 x 3 min, 1 x 15-20 min). The second deprotection may need to be slightly extended due to potential steric shielding of the Fmoc group.

  • Wash the resin thoroughly with DMF (5-7 times).

Step 4: Coupling of the Subsequent Amino Acid Coupling onto the Dbg residue is also challenging.

  • Follow the coupling procedure described in Step 2, using the next Fmoc-amino acid in the sequence. A double coupling is highly recommended.

  • Monitor for completion using a Kaiser test.

Step 5: Chain Elongation, Cleavage, and Purification

  • Continue the synthesis cycle of deprotection and coupling until the full peptide sequence is assembled.[8]

  • Perform a final Fmoc deprotection.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.[15]

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the peptide using reverse-phase HPLC.

Caption: SPPS workflow for incorporating this compound.

Analytical Characterization of Dbg-Containing Peptides

Verifying the induced conformation is a critical post-synthesis step. A combination of spectroscopic techniques provides the most comprehensive picture.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, powerful tool for assessing the secondary structure of peptides in solution.[16] Different secondary structures (α-helix, β-sheet, β-turn, random coil) produce distinct CD spectra in the far-UV region (190-250 nm).[17]

Secondary StructurePositive Maxima (nm)Negative Minima (nm)
α-Helix ~192~208, ~222
β-Sheet ~195-200~215-220
Type I β-Turn ~205~225-230 (weak), ~185-190
Random Coil ~212~198

Table 1: Characteristic CD spectral features for common peptide secondary structures.

A peptide successfully constrained into a β-turn by Dbg will exhibit a CD spectrum characteristic of that fold, often with a minimum around 225 nm and a positive peak below 210 nm, distinguishing it from a random coil.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides high-resolution structural information at the atomic level.[18][19] For Dbg-containing peptides, key NMR experiments include:

  • TOCSY/COSY: To assign proton resonances within each amino acid residue.

  • NOESY/ROESY: To identify through-space proximities between protons. A key indicator of a β-turn is a strong Nuclear Overhauser Effect (NOE) between the NH proton of residue i+3 and the CαH proton of residue i+2.

  • Temperature Coefficients (Δδ/ΔT): The chemical shift of amide protons (NH) is temperature-dependent.[20] Protons involved in stable intramolecular hydrogen bonds (like the 4→1 H-bond in a β-turn) show a smaller change in chemical shift with temperature (typically Δδ/ΔT > -4.6 ppb/K) because they are shielded from the solvent.[21]

Conclusion and Outlook

This compound is an invaluable tool for peptide chemists and drug developers seeking to enforce conformational order. Its potent ability to induce β-turns stems from predictable steric constraints, transforming flexible peptides into structured, stable, and potentially more potent molecules. While its incorporation requires optimized coupling strategies to overcome steric hindrance, the protocols outlined in this guide provide a robust framework for success. The continued application of conformation-inducing amino acids like Dbg will undoubtedly fuel the development of next-generation peptide therapeutics with improved pharmacological profiles.

References

  • BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis. BenchChem.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • ChemPep Inc. Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Karle, I. L., & Balaram, P. (1996). β-turn conformations in crystal structures of model peptides containing α,α-di-n-propylglycine and α,α-di-n-butylglycine. Protein Science, 5(9), 1780-1791. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 56(6), 515-547.
  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-DL-Phenylglycine. BenchChem.
  • Gelest. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Gelest.
  • Advent Chembio. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Advent Chembio.
  • BenchChem. (2025). Case studies on the use of Fmoc-N-Me-Glu(OtBu)-OH in therapeutic peptide development. BenchChem.
  • AAPPTec. This compound [218926-48-8]. AAPPTec. [Link]

  • BenchChem. (2025). Enhancing Peptide Stability with Fmoc-N-Me-Glu(OtBu)
  • Chou, K. C., & Fasman, G. D. (1998). Effects of Turn Residues in Directing the Formation of the Beta-Sheet and in the Stability of the Beta-Sheet. Journal of molecular biology, 280(3), 515–531. [Link]

  • Thompson, R. E., & Muir, T. W. (2014). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Bioconjugate chemistry, 25(6), 1147–1155. [Link]

  • Wikipedia. Beta turn. Wikipedia. [Link]

  • D'Andrea, L. D., et al. (2021). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International journal of molecular sciences, 22(11), 5893. [Link]

  • McDowell, R. S., & Gadek, T. R. (1992). NMR and molecular modeling characterization of RGD containing peptides. Journal of the American Chemical Society, 114(24), 9245-9253. [Link]

  • Accardi, A., & Gierasch, L. M. (2016). Steric Effects in Peptide and Protein Exchange with Activated Disulfides. Bioconjugate chemistry, 27(4), 1017–1025. [Link]

  • Sreerama, N., & Woody, R. W. (2000). A comparison of estimated secondary structures in peptides by nuclear magnetic resonance and circular dichroism. Protein science, 9(4), 784–788. [Link]

  • Fooks, A. G., et al. (2010). Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering. Biopolymers, 93(9), 727–742. [Link]

  • ResearchGate. (2016). Steric Effects in Peptide and Protein Exchange with Activated Disulfides. ResearchGate. [Link]

  • Bio Scholar. (2017). Beta Turns in Proteins. YouTube. [Link]

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  • Formaggio, F., et al. (2005). Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom. Chemistry, 11(8), 2395-404. [Link]

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Introduction: The Significance of Sterically Hindered Amino Acids in Peptide Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of N-Fmoc-N-(3,5-di-tert-butyl-4-hydroxyphenyl)-β-alanine (Fmoc-Dbg-OH)

In the landscape of modern drug discovery and materials science, synthetic peptides have emerged as powerful tools, offering high specificity and biological activity. The precise properties of these peptides are dictated by their amino acid sequence. While the 20 proteinogenic amino acids provide a vast chemical space, the incorporation of non-canonical, synthetic amino acids unlocks novel functionalities and therapeutic potential.

N-Fmoc-N-(3,5-di-tert-butyl-4-hydroxyphenyl)-β-alanine , abbreviated as This compound , is one such synthetic building block of significant interest. Its structure is characterized by two key features: a β-alanine backbone and a bulky, substituted N-aryl group derived from 3,5-di-tert-butyl-4-hydroxyaniline. This unique architecture imparts several desirable properties:

  • Steric Hindrance: The two tert-butyl groups provide a significant steric shield. When incorporated into a peptide, this can enforce specific backbone conformations (e.g., turns or kinks) and protect the peptide from enzymatic degradation by sterically blocking the approach of proteases.

  • Antioxidant Moiety: The 2,6-di-tert-butylphenol group is a well-known radical scavenger. Incorporating this moiety can bestow antioxidant properties upon the parent peptide, a valuable feature for treating diseases associated with oxidative stress.

  • Modulation of Physicochemical Properties: The bulky, lipophilic nature of the Dbg side chain can enhance membrane permeability and influence the aggregation properties of peptides.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis and rigorous characterization of this compound, grounded in established chemical principles and field-proven analytical methodologies.

Part 1: Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful execution. The overall strategy involves the initial synthesis of the core amino acid, N-(3,5-di-tert-butyl-4-hydroxyphenyl)-β-alanine, followed by the protection of its secondary amine with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.

Synthetic Strategy and Mechanistic Considerations

The core of the synthesis relies on the formation of a carbon-nitrogen bond to create the β-amino acid structure. The most direct and efficient approach is an aza-Michael addition (conjugate addition) of 2,6-di-tert-butyl-4-aminophenol to an acrylate ester, such as ethyl acrylate. This reaction is favored due to the nucleophilicity of the aniline nitrogen and the electrophilicity of the β-carbon of the acrylate.

The subsequent saponification (ester hydrolysis) under basic conditions yields the free carboxylate, which is then protonated to give the carboxylic acid. The final step is the N-protection using a standard Fmoc-donating reagent.

G cluster_0 Stage 1: Core Amino Acid Synthesis cluster_1 Stage 2: Fmoc Protection A 2,6-di-tert-butyl-4-aminophenol C Aza-Michael Addition A->C B Ethyl Acrylate B->C D Ethyl N-(3,5-di-tert-butyl-4-hydroxyphenyl)-β-alaninate C->D E Saponification (e.g., NaOH) D->E F Acidification (e.g., HCl) E->F G H-Dbg-OH F->G J Fmoc Protection Reaction G->J H Fmoc-OSu H->J I Base (e.g., Na2CO3) I->J K This compound (Final Product) J->K

Figure 1: Overall synthetic workflow for this compound.
Detailed Experimental Protocol

Protocol 1: Synthesis of N-(3,5-di-tert-butyl-4-hydroxyphenyl)-β-alanine (H-Dbg-OH)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,6-di-tert-butyl-4-aminophenol (1.0 eq) and ethyl acrylate (1.2 eq). Ethanol can be used as a solvent to facilitate mixing, although the reaction can often proceed neat.

  • Aza-Michael Addition: Heat the reaction mixture to reflux (approx. 80-90 °C) and stir for 12-24 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the conjugate addition of the moderately nucleophilic aniline to the Michael acceptor. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or HPLC until the starting aminophenol is consumed.

  • Saponification: After cooling the mixture to room temperature, add a 2 M aqueous solution of sodium hydroxide (NaOH, 2.0 eq) and methanol to ensure homogeneity. Stir the mixture vigorously at 50 °C for 2-4 hours to hydrolyze the ethyl ester.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Carefully acidify the solution to a pH of ~4-5 using 2 N hydrochloric acid (HCl). The product will precipitate as a solid.

    • Self-Validation: The pH must be carefully controlled. Over-acidification can lead to protonation of the amine, increasing water solubility and reducing yield, while insufficient acidification will result in the carboxylate salt, which is also water-soluble.

    • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and then with a minimal amount of cold diethyl ether or hexane to remove any unreacted starting materials.

    • Dry the resulting white to off-white solid under high vacuum to yield H-Dbg-OH.

Protocol 2: Synthesis of this compound

  • Reaction Setup: Dissolve H-Dbg-OH (1.0 eq) in a 10% aqueous sodium carbonate (Na₂CO₃) solution within a flask, ensuring complete dissolution. Cool the flask in an ice bath.

  • Fmocylation: In a separate container, dissolve 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu, 1.05 eq) in a suitable organic solvent like 1,4-dioxane or acetone.

    • Expertise: Fmoc-OSu is generally preferred over Fmoc-Cl as it is more stable and less prone to forming dipeptide impurities.[1] However, it is crucial to use high-purity Fmoc-OSu, as it can be a source of Fmoc-β-Ala-OH impurity via a Lossen-type rearrangement of the succinimidyl ester.[2][3][4]

  • Reaction: Add the Fmoc-OSu solution dropwise to the cooled, stirring solution of H-Dbg-OH. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-8 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with deionized water.

    • Perform an extraction with diethyl ether to remove any unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.

    • Cool the remaining aqueous layer in an ice bath and acidify to pH ~2-3 with 2 N HCl. The final product, this compound, will precipitate.

    • Collect the white solid by vacuum filtration, wash extensively with deionized water, and dry under high vacuum.

    • Trustworthiness: Purity should be assessed by HPLC. If necessary, the product can be further purified by recrystallization from a solvent system such as ethyl acetate/hexane.

Part 2: Comprehensive Characterization

Rigorous characterization is essential to confirm the chemical identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

G cluster_0 Analytical Workflow cluster_1 Validation Outcome Compound Synthesized This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR MS Mass Spectrometry (ESI-MS) Compound->MS HPLC RP-HPLC Compound->HPLC Structure Structural Confirmation NMR->Structure Identity Identity Confirmation (Molecular Weight) MS->Identity Purity Purity Assessment (>98%) HPLC->Purity

Figure 2: Analytical workflow for the validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include:

    • Aromatic protons of the Fmoc group (typically multiplets between 7.2-7.8 ppm).

    • Aromatic protons of the Dbg phenyl ring (a singlet around 7.0 ppm).

    • The phenolic hydroxyl proton (a singlet, position variable, may exchange with D₂O).

    • Protons of the Fmoc-CH and -CH₂ groups (multiplets around 4.2-4.5 ppm).

    • Protons of the β-alanine backbone (-CH₂-CH₂-), which will appear as two distinct triplets or multiplets due to the influence of the bulky N-aryl group.

    • Protons of the two tert-butyl groups (a sharp singlet around 1.4 ppm, integrating to 18H).

  • ¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
tert-Butyl (CH₃) ~1.4 (s, 18H) ~30.3 Highly shielded, characteristic singlet.
tert-Butyl (Quat. C) - ~34.5
β-CH₂ (to COOH) ~2.7 (t, 2H) ~35.0
α-CH₂ (to N) ~3.6 (t, 2H) ~45.0 Deshielded by the adjacent nitrogen.
Fmoc CH ~4.2 (t, 1H) ~47.2
Fmoc CH₂ ~4.4 (d, 2H) ~67.0
Aromatic CH (Fmoc) 7.3-7.8 (m, 8H) 120.0, 125.1, 127.1, 127.7 Complex multiplet region.[5]
Aromatic C (Dbg) ~7.0 (s, 2H) 123.5
Aromatic C-OH (Dbg) - ~153.0
Aromatic C-N (Dbg) - ~138.0
Aromatic Quat. C - 141.3, 143.9 Includes Fmoc bridgehead carbons.
Carbonyl (Fmoc) - ~156.5 Urethane carbonyl.

| Carbonyl (COOH) | ~10-12 (br s, 1H) | ~173.0 | Carboxylic acid carbonyl. |

Note: Predicted values are based on standard chemical shift tables and data from similar structures. Actual values may vary based on solvent and concentration.[6][7]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound, providing definitive proof of identity. Electrospray Ionization (ESI) is a suitable method.

  • Expected Mass: The molecular formula of this compound is C₃₂H₃₇NO₅. The monoisotopic mass is 515.2672 g/mol .

  • Analysis: In negative ion mode (ESI-), the expected primary ion would be the deprotonated molecule [M-H]⁻ at m/z 514.26. In positive ion mode (ESI+), the protonated molecule [M+H]⁺ at m/z 516.27 or the sodium adduct [M+Na]⁺ at m/z 538.25 may be observed.

  • Fragmentation: High-resolution mass spectrometry (HRMS) or tandem MS (MS/MS) can reveal characteristic fragmentation patterns that further validate the structure. A common fragmentation pathway for Fmoc-protected amino acids is the loss of the Fmoc group.[8]

Table 2: Key Ions Expected in Mass Spectrometry of this compound

Ion Mode Expected m/z Description
[M-H]⁻ ESI- 514.26 Parent deprotonated molecule
[M+H]⁺ ESI+ 516.27 Parent protonated molecule
[M+Na]⁺ ESI+ 538.25 Sodium adduct

| [M-Fmoc+H]⁺ | ESI+ | 294.21 | Loss of the Fmoc group (as dibenzofulvene and CO₂) |

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of synthetic amino acid derivatives.[9]

  • Purpose: To separate the final product from any starting materials, reagents, or side products (e.g., Fmoc-β-Ala-OH). The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

  • Self-Validation: The method must be robust enough to resolve the target compound from closely related impurities. A peak purity analysis using a photodiode array (PDA) detector can further confirm that the main peak is not co-eluting with any impurities.

Table 3: Typical RP-HPLC Protocol for Purity Analysis

Parameter Condition Rationale
Column C18, 3.5-5 µm, 4.6 x 150 mm Standard for separating moderately nonpolar to polar organic molecules.
Mobile Phase A 0.1% TFA in Water Trifluoroacetic acid (TFA) acts as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% TFA in Acetonitrile Acetonitrile is a common organic modifier for reversed-phase chromatography.
Gradient 30-95% B over 20 minutes A gradient elution is necessary to elute the highly nonpolar this compound and separate it from more polar impurities.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Detection UV at 265 nm and 301 nm The Fmoc group has strong characteristic absorbances around these wavelengths.[1]

| Expected Result | A single major peak with a purity of ≥98%. | |

Conclusion

The successful synthesis of this compound provides access to a valuable building block for advanced peptide synthesis. The aza-Michael addition followed by Fmoc protection is a reliable and scalable route. However, success is contingent upon a rigorous and orthogonal characterization strategy. The combination of NMR for structural elucidation, mass spectrometry for identity confirmation, and HPLC for purity assessment forms a self-validating workflow that ensures the material is suitable for its intended use in research and drug development. This guide provides the foundational knowledge and practical protocols for scientists to confidently produce and validate this unique and powerful synthetic amino acid.

References

  • Subirós-Funosas, L., et al. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry. [Link]

  • Hlebowicz, E., et al. (2005). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Journal of Peptide Research, 65(1), 90-97. [Link]

  • Paradís-Bas, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(12), 1542. [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. University of California, Irvine. [Link]

  • Gomara, M. J., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1770. [Link]

  • Obkircher, M., et al. (2008). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. Journal of Peptide Science, 14(6), 763-766. [Link]

  • Hlebowicz, E., et al. (2005). Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Journal of Peptide Research, 65(1), 90-7. [Link]

  • Aapptec. (n.d.). This compound [218926-48-8]. Retrieved from Aapptec Website. [Link]

  • Eutech, S. A., et al. (2018). Analysis of Fmoc removal reaction kinetics through RP-HPLC. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry of Some Common Functional Groups. Retrieved from Chemistry LibreTexts Website. [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from Phenomenex Website. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • Reddit. (2024). NMR of Fmoc group. r/chemistry. [Link]

  • Semantic Scholar. (n.d.). Formation of Fmoc–β‐alanine during Fmoc‐protections with Fmoc–OSu. Retrieved from Semantic Scholar. [Link]

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An In-depth Technical Guide to the Solubility and Stability of Fmoc-Dbg-OH

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Dbg" in Fmoc-Dbg-OH does not correspond to a standard, commonly recognized amino acid abbreviation. This guide will proceed under the assumption that "Dbg" may refer to a less common or proprietary amino acid derivative. The principles, protocols, and data herein are based on established knowledge of Fmoc-protected amino acids, with specific examples drawn from structurally related compounds like Fmoc-L-3,3-diphenyl-β-alanine. Researchers are strongly advised to perform in-house validation for the specific this compound compound .

Introduction

Nα-9-fluorenylmethoxycarbonyl (Fmoc) protected amino acids are the cornerstone of modern solid-phase peptide synthesis (SPPS). Their successful application hinges on a thorough understanding of their physicochemical properties, primarily solubility and stability. This guide provides a comprehensive framework for characterizing this compound, enabling researchers to optimize its use in peptide synthesis, minimize side reactions, and ensure the generation of high-purity target peptides. The unique structural attributes of the "Dbg" side chain are expected to significantly influence these properties.

The bulky and hydrophobic nature of the Fmoc group generally confers good solubility in common organic solvents used in SPPS, such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP)[]. However, the specific side chain of the amino acid plays a critical role. For instance, the two phenyl groups in Fmoc-3,3-diphenyl-L-alanine enhance its stability and solubility in organic solvents, making it a valuable building block for complex peptides[2][3]. Conversely, some Fmoc-amino acids can exhibit poor solubility, leading to challenges in peptide coupling reactions[4].

Section 1: Solubility Profile of this compound

A comprehensive understanding of the solubility of this compound in various solvents is fundamental to its effective use in SPPS. Poor solubility can lead to incomplete coupling reactions, resulting in deletion sequences and other impurities that are difficult to remove during purification[4].

Factors Influencing Solubility

The solubility of this compound is a multifactorial property influenced by:

  • The "Dbg" Side Chain: The polarity, size, and functional groups of the "Dbg" side chain will be the primary determinants of its solubility profile.

  • The Fmoc Group: The hydrophobicity of the fluorenyl moiety significantly impacts solubility in organic solvents[5].

  • Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are critical.

  • Temperature: Solubility generally increases with temperature, although this can also impact stability.

  • Presence of Additives: Reagents used in coupling reactions, such as activators and bases, can influence the solubility of the Fmoc-amino acid.

Recommended Solvents for SPPS

While DMF and NMP are the most common solvents for SPPS[], exploring greener alternatives is of increasing interest. PolarClean, for instance, has shown excellent capacity to dissolve a wide range of Fmoc-amino acids[6].

SolventGeneral Solubility of Fmoc-Amino AcidsNotes for this compound
N,N-Dimethylformamide (DMF) Generally high solubility[][5].Expected to be a primary solvent of choice. Sonication may be required[4].
N-Methylpyrrolidone (NMP) Often provides better solubility than DMF for difficult sequences[].A good alternative if solubility in DMF is limited.
Dimethyl Sulfoxide (DMSO) High solubilizing power, but can be problematic in SPPS.Useful for preparing high-concentration stock solutions[7].
Dichloromethane (DCM) Lower polarity, generally less effective for dissolving Fmoc-amino acids[8].May be used in specific, non-coupling steps.
2-Methyltetrahydrofuran (2-MeTHF) A greener alternative to DMF and NMP.Solubility should be experimentally determined.
PolarClean High solubility for many Fmoc-amino acids (>0.4 M)[6].A promising green solvent to evaluate.
Experimental Protocol: Determining the Solubility of this compound

Objective: To quantitatively determine the solubility of this compound in a range of relevant solvents.

Materials:

  • This compound

  • Selected solvents (e.g., DMF, NMP, DMSO, 2-MeTHF)

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • HPLC system with a UV detector

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at high speed to pellet the undissolved solid.

  • Analysis of the Supernatant:

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the HPLC calibration curve.

    • Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

  • Quantification:

    • Calculate the solubility based on the concentration determined by HPLC and the dilution factor.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate at constant temperature A->B C Centrifuge to pellet solid B->C D Collect supernatant C->D E Dilute supernatant D->E F HPLC analysis E->F G Quantify concentration F->G

Caption: Workflow for determining this compound solubility.

Section 2: Stability Profile of this compound

The stability of this compound is as critical as its solubility. Degradation of the starting material can introduce impurities that are carried through the synthesis, complicating purification and potentially affecting the biological activity of the final peptide.

Key Stability Considerations

The primary point of lability in Fmoc-amino acids is the Fmoc protecting group itself.

  • Base Lability: The Fmoc group is designed to be cleaved by bases, most commonly piperidine in DMF, during SPPS[9][10]. Accidental exposure to basic conditions during storage or handling will lead to premature deprotection. The rate of cleavage is dependent on the base and solvent used[8].

  • Thermal Stability: The Fmoc group can undergo thermal cleavage at elevated temperatures, even in the absence of a base. Temperatures around 120 °C can lead to its removal[11][12].

  • Stability in Solution: Long-term storage of Fmoc-amino acids in solution is generally not recommended as it can lead to gradual degradation[11]. Solutions should be prepared fresh whenever possible.

  • pH Stability: The stability of this compound in solution will be pH-dependent. While stable under acidic conditions, basic pH will promote Fmoc group cleavage.

Recommended Storage and Handling

To ensure the integrity of this compound, the following storage and handling procedures are recommended:

ParameterRecommended ConditionRationale
Temperature 2°C to 8°CReduces the rate of potential degradation reactions[11].
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation and moisture exposure.
Moisture Store in a desiccated environment.Prevents hydrolysis.
Light Protect from light.The fluorenyl group can be light-sensitive.
Solutions Prepare fresh and use immediately. Avoid long-term storage in solution[11].Minimizes degradation in solution.
Experimental Protocol: Assessing the Stability of this compound

Objective: To evaluate the stability of this compound under various conditions (temperature, pH, in solution) over time.

Materials:

  • This compound

  • Buffers of varying pH (e.g., pH 4, 7, 9)

  • SPPS solvents (e.g., DMF, NMP)

  • Temperature-controlled incubators

  • HPLC system with a UV detector

  • LC-MS system for impurity identification

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound in the selected solvents and buffers at a known concentration.

    • Aliquot the solutions into multiple vials for analysis at different time points.

  • Incubation:

    • Store the vials under the desired conditions (e.g., different temperatures, protected from light).

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 24, 48, 72 hours), remove a vial from each condition.

    • Analyze the sample by RP-HPLC to determine the remaining percentage of intact this compound and the formation of any degradation products.

  • Impurity Identification:

    • Use LC-MS to identify the major degradation products. This can help in elucidating the degradation pathways.

G cluster_setup Experimental Setup cluster_analysis Time-Course Analysis cluster_outcome Outcome A Prepare this compound solutions (various solvents/pH) B Aliquot for time points A->B C Incubate under test conditions (temperature, light) B->C D Analyze samples at T0, T1, T2... C->D E RP-HPLC for purity assessment D->E F LC-MS for impurity ID D->F G Determine degradation rate E->G H Identify degradation pathways F->H G->H

Caption: Workflow for stability assessment of this compound.

Conclusion

A thorough understanding and experimental validation of the solubility and stability of this compound are prerequisites for its successful application in peptide synthesis. By following the protocols outlined in this guide, researchers can establish a robust dataset for this specific amino acid derivative. This will enable the rational selection of solvents and reaction conditions, ultimately leading to higher purity and yield of the target peptides. Given the non-standard nature of "Dbg," the empirical determination of these parameters is not just recommended, but essential for reproducible and reliable peptide synthesis.

References

  • Company, R. D. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • PubChem. (n.d.). Fmoc-Dab-OH.HCl. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Fmoc removal reaction kinetics through RP-HPLC. Retrieved from [Link]

  • ConnectSci. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. PMC. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. AJPAMC. Retrieved from [Link]

  • CHIMIA. (n.d.). Thermal Cleavage of the Fmoc Protection Group. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • PubMed. (2020). Environmentally Friendly SPPS II: Scope of Green Fmoc Removal Protocol Using NaOH and Its Application for Synthesis of Commercial Drug Triptorelin. Retrieved from [Link]

  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • PubMed Central. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. Retrieved from [Link]

  • Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methodologies for discovering and profiling degradation-related impurities. Retrieved from [Link]

  • Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH? Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Fmoc-Cys-OH: From Chemical Properties to Industrial Production. Retrieved from [Link]

  • PubChem. (n.d.). N-Fluorenylmethoxycarbonyl-I2-alanine. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Coupling of Fmoc-α,α-dibutylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Utility of Sterically Hindered α,α-Disubstituted Amino Acids

α,α-Disubstituted amino acids, such as α,α-dibutylglycine, are of significant interest to researchers in drug discovery and peptide science.[1][2][3] Their unique structural feature, the presence of two bulky substituents on the α-carbon, imparts a high degree of conformational rigidity to peptide backbones. This constrained geometry can lead to peptides with enhanced proteolytic stability, improved receptor binding affinity, and the ability to adopt specific secondary structures like helices and turns. However, the very steric hindrance that provides these desirable properties also presents a formidable challenge during solid-phase peptide synthesis (SPPS).[4][5]

The coupling of the carboxylic acid of an incoming Fmoc-protected amino acid to the N-terminal amine of the growing peptide chain is the fundamental reaction in SPPS. With α,α-disubstituted amino acids like Fmoc-α,α-dibutylglycine, the bulky butyl groups shield the carboxyl group, making it less accessible to standard coupling reagents and impeding the approach of the nucleophilic amine.[6] This can result in slow reaction rates, incomplete couplings, and low yields of the desired peptide.[4][5] Consequently, the selection of an appropriate and highly efficient coupling methodology is paramount for the successful incorporation of these valuable building blocks.

This technical guide provides a detailed overview of effective coupling methods for Fmoc-α,α-dibutylglycine, with a focus on the underlying chemical principles, step-by-step protocols, and troubleshooting strategies to empower researchers to overcome the synthetic hurdles associated with this sterically demanding amino acid.

Understanding the Mechanism of Amide Bond Formation with Hindered Amino Acids

The success of a coupling reaction hinges on the efficient activation of the carboxylic acid. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thus forming a highly reactive intermediate that is readily attacked by the amine. For sterically hindered amino acids, the choice of coupling reagent dictates the nature of this activated intermediate and, ultimately, the success of the amide bond formation.

Uronium/Aminium Salt-Based Reagents: The Gold Standard for Difficult Couplings

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely regarded as the most effective for coupling sterically hindered amino acids.[4][7][8][9][10][11] Their efficacy stems from the formation of highly reactive OAt (in the case of HATU) or O-6-ClBt (for HCTU) active esters.[7] The pyridine nitrogen in the HOAt leaving group of HATU is thought to provide anchimeric assistance, further accelerating the coupling reaction.[4][7]

HATU_Mechanism Fmoc_Dbg Fmoc-α,α-dibutylglycine Activated_Ester Highly Reactive OAt-Active Ester Fmoc_Dbg->Activated_Ester + HATU + Base HATU HATU Base Base (e.g., DIPEA) Coupled_Peptide Coupled Peptide Activated_Ester->Coupled_Peptide + Peptide-Amine Peptide_Amine Peptide-Resin (H₂N-)

Caption: Mechanism of HATU-mediated coupling.

Carbodiimide-Based Reagents: A Classic Approach Requiring Optimization

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are another class of coupling reagents.[12][13] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to side reactions, including racemization and the formation of an inactive N-acylurea.[14] To mitigate these issues and enhance coupling efficiency, carbodiimides are almost always used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[13][14] These additives trap the O-acylisourea to form a more stable and reactive ester intermediate. For sterically hindered couplings, extended reaction times are often necessary when using carbodiimide-based methods.[6]

DIC_HOBt_Workflow Fmoc_Dbg Fmoc-α,α-dibutylglycine O_Acylisourea O-Acylisourea (Reactive Intermediate) Fmoc_Dbg->O_Acylisourea + DIC DIC DIC HOBt HOBt OBt_Ester OBt-Active Ester O_Acylisourea->OBt_Ester + HOBt Coupled_Peptide Coupled Peptide OBt_Ester->Coupled_Peptide + Peptide-Amine Peptide_Amine Peptide-Resin (H₂N-)

Caption: Workflow for DIC/HOBt mediated coupling.

Comparative Analysis of Coupling Reagents for Fmoc-α,α-dibutylglycine

The choice of coupling reagent can significantly impact the outcome of the synthesis. The following table provides a comparative summary of the most effective reagents for incorporating Fmoc-α,α-dibutylglycine.

Coupling ReagentBaseAdvantagesDisadvantages
HATU DIPEA, CollidineHigh reactivity, fast reaction times, low racemization, particularly effective for hindered couplings.[4][12][13]Higher cost, potential for guanidinylation of the N-terminus if used in excess.[4][13]
HCTU DIPEA, NMMHigh reactivity, often more cost-effective than HATU, rapid couplings.[8][9][15]Similar to HATU, can cause guanidinylation if not used in appropriate stoichiometry.
DIC/HOBt (DIPEA if starting from salt)Lower cost, readily available.[6][13]Slower reaction times, especially for hindered couplings, potential for side reactions (N-acylurea formation), DCU byproduct from DCC can be insoluble.[6][12][14]
DIC/OxymaPure (DIPEA if starting from salt)Safer alternative to HOBt (non-explosive), high coupling efficiency and low racemization.[7][14]May still require longer coupling times than uronium salts for highly hindered residues.

Experimental Protocols

The following protocols are provided as a starting point for the successful coupling of Fmoc-α,α-dibutylglycine. It is recommended to perform a small-scale test reaction to optimize conditions for a specific peptide sequence.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended as the primary choice for coupling Fmoc-α,α-dibutylglycine due to its high efficiency and speed.[4][16]

Reagents and Materials:

  • Fmoc-α,α-dibutylglycine (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Peptide-resin with a free N-terminal amine

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • In a separate vial, dissolve Fmoc-α,α-dibutylglycine and HATU in DMF.

  • Add DIPEA to the amino acid/HATU solution and allow to pre-activate for 1-2 minutes.

  • Drain the DMF from the swollen resin.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 1-4 hours. The progress of the coupling can be monitored using a qualitative ninhydrin (Kaiser) test.

  • Once the coupling is complete (negative ninhydrin test), drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: HCTU-Mediated Coupling

HCTU offers a highly efficient and often more economical alternative to HATU.[15]

Reagents and Materials:

  • Fmoc-α,α-dibutylglycine (4 equivalents)

  • HCTU (3.9 equivalents)

  • DIPEA or N-Methylmorpholine (NMM) (8 equivalents)

  • DMF, peptide synthesis grade

  • Peptide-resin with a free N-terminal amine

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Prepare the activated amino acid solution by dissolving Fmoc-α,α-dibutylglycine and HCTU in DMF.

  • Add DIPEA or NMM to the solution and pre-activate for 1-2 minutes.

  • Drain the DMF from the resin.

  • Transfer the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-4 hours at room temperature with agitation. Monitor the reaction by the ninhydrin test.

  • Upon completion, drain the coupling solution.

  • Wash the resin extensively with DMF (3-5 times).

Protocol 3: DIC/HOBt-Mediated Coupling

This classic carbodiimide-based method can be effective, although it may require longer reaction times.[6][17]

Reagents and Materials:

  • Fmoc-α,α-dibutylglycine (4 equivalents)

  • HOBt (4 equivalents)

  • DIC (4 equivalents)

  • DMF, peptide synthesis grade

  • Peptide-resin with a free N-terminal amine

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • In a separate vial, dissolve Fmoc-α,α-dibutylglycine and HOBt in DMF.

  • Add DIC to the solution and mix for 1-2 minutes.

  • Drain the DMF from the resin.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature. This coupling may require an extended time, from 4 hours to overnight. Monitor the reaction progress with the ninhydrin test.

  • Once the reaction is complete, drain the solution.

  • Wash the resin thoroughly with DMF (3-5 times), followed by washes with dichloromethane (DCM) and methanol to ensure removal of byproducts.

Troubleshooting Common Coupling Issues

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Ninhydrin Test) - Insufficient reaction time due to steric hindrance.- Inefficient coupling reagent or conditions.- Aggregation of the peptide chain.- Double Couple: Drain the reaction solution, wash the resin with DMF, and repeat the coupling protocol with a fresh solution of activated amino acid.- Increase Reaction Time: Allow the coupling to proceed for a longer duration (e.g., overnight for DIC/HOBt).- Switch to a Stronger Reagent: If using DIC/HOBt, switch to HATU or HCTU for the recoupling or subsequent steps.
Low Yield of Final Peptide - Cumulative effect of incomplete couplings.- Steric hindrance preventing complete reaction at multiple steps.- Employ HATU or HCTU for all couplings involving Fmoc-α,α-dibutylglycine.- Consider a double coupling strategy proactively for this residue.
Side Product Formation - Guanidinylation of the N-terminus with excess HATU/HCTU.- Racemization (less common with α,α-disubstituted amino acids).- Use a slight sub-stoichiometric amount of the uronium reagent relative to the amino acid (e.g., 0.95 equivalents).- Ensure the base is not added in large excess.

Conclusion

The successful incorporation of sterically demanding residues like Fmoc-α,α-dibutylglycine into peptides is achievable with the appropriate selection of coupling reagents and optimized protocols. While classic carbodiimide methods can be adapted, the superior reactivity of uronium/aminium salt-based reagents like HATU and HCTU makes them the recommended choice for overcoming the steric barrier presented by α,α-disubstituted amino acids. By understanding the underlying mechanisms and adhering to robust experimental procedures, researchers can effectively leverage the unique conformational properties of Fmoc-α,α-dibutylglycine to advance their peptide-based research and development efforts.

References

  • BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Beijing Dilun Biotechnology Co., Ltd.
  • Lin, J., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • Activotec. HCTU peptide coupling reagent. Activotec.
  • Aapptec Peptides. HCTU; CAS 330645-87-9. Aapptec Peptides.
  • AltaBioscience. HCTU Coupling Reagent for Research. AltaBioscience.
  • PubMed. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • Nature. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • Aapptec Peptides. Coupling Reagents. Aapptec Peptides.
  • Advanced ChemTech. HCTU - Creates New Peptides and Bonds; 330645-87-9. Advanced ChemTech.
  • PNAS. (2000). Accelerated chemical synthesis of peptides and small proteins.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • American Laboratory. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Aapptec. (n.d.). Technical Support Information Bulletin 1147 - Coupling Dialkylglycines. Aapptec.
  • Subirós-Funosas, A., et al. (2013). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC - NIH.

Sources

Application Note & Protocol: Fmoc-Dbg-OH Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of peptide chemistry.

Subject: A comprehensive guide to the conditions and reagents for the successful deprotection of the Nα-Fmoc group from N-Fmoc-α,α-dibutylglycine (Fmoc-Dbg-OH), a sterically hindered amino acid.

Introduction: The Challenge of Steric Hindrance with this compound

Nα-Fmoc-α,α-dibutylglycine (this compound) is a valuable synthetic building block for introducing conformational constraints into peptides. As an α,α-disubstituted amino acid, its unique structure, featuring two butyl groups on the α-carbon, imparts significant steric bulk. While beneficial for peptide design, this steric hindrance poses a considerable challenge during the critical Nα-Fmoc deprotection step in Solid-Phase Peptide Synthesis (SPPS).[1]

Standard deprotection protocols, optimized for less bulky amino acids, often result in slow or incomplete Fmoc removal for residues like Dbg.[2] This failure leads to the formation of deletion sequences, where the subsequent amino acid fails to couple, compromising the purity and yield of the target peptide.[1] This guide provides an in-depth analysis of the deprotection mechanism, outlines robust protocols using standard and enhanced reagent systems, and details methods for monitoring reaction completion to ensure the successful incorporation of Dbg into complex peptide sequences.

The Chemistry of Fmoc Deprotection

The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern SPPS, valued for its mild, base-labile nature which is orthogonal to acid-labile side-chain protecting groups.[3][4] The reaction proceeds via a base-catalyzed β-elimination mechanism in two primary steps:[3][]

  • Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[6][7]

  • β-Elimination: This abstraction forms a stabilized carbanion, which rapidly undergoes elimination to release the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF).[3][7]

  • DBF Scavenging: The liberated DBF is immediately trapped by the excess amine base (the scavenger) to form a stable adduct, preventing it from undergoing side reactions with the newly deprotected peptide N-terminus.[8]

This elegant mechanism, however, is predicated on the ability of the base to physically access the C9 proton. With this compound, the two α-butyl groups can act as a shield, obstructing the base and significantly slowing the kinetics of the first step.[1][2]

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Elimination β-Elimination Carbanion->Elimination Free_Amine H₂N-Peptide (Free Amine) Elimination->Free_Amine DBF Dibenzofulvene (DBF) Elimination->DBF Scavenging Scavenging DBF->Scavenging Adduct DBF-Base Adduct Scavenging->Adduct Base Base (e.g., Piperidine) Base->Proton_Abstraction + Base_Out Base (e.g., Piperidine) Base_Out->Scavenging + (Excess) Deprotection_Workflow Start Start: Post-Coupling Resin Wash1 Wash Resin with DMF (5x) Start->Wash1 Deprotection1 1st Deprotection (5-10 min) Wash1->Deprotection1 Deprotection2 2nd Deprotection (20-30 min) Deprotection1->Deprotection2 Wash2 Thorough Wash with DMF/NMP (>7x) Deprotection2->Wash2 Test Kaiser Test Wash2->Test Positive Positive (Blue Beads) Proceed to Coupling Test->Positive Complete Negative Negative (Yellow Beads) Repeat Deprotection Test->Negative Incomplete Negative->Deprotection1 Re-treat

Caption: Experimental workflow for this compound deprotection and monitoring.

Monitoring Deprotection Efficiency

Visual confirmation of complete deprotection is essential before proceeding with peptide synthesis.

The Kaiser (Ninhydrin) Test

The Kaiser test is a rapid and sensitive colorimetric assay to detect the presence of free primary amines on the resin. [1][3]

  • Procedure:

    • After the final wash (Step 5 in the protocol), remove a small sample of resin beads (1-2 mg).

    • Place the beads in a small glass test tube and add 2-3 drops of each of the three Kaiser test reagents (Ninhydrin in ethanol, Phenol in ethanol, and KCN in pyridine).

    • Heat the tube at 100-120°C for 3-5 minutes.

  • Interpretation:

    • Positive Result (Deprotection Complete): The beads and solution turn a deep blue, indicating the presence of free primary amines.

    • Negative Result (Deprotection Incomplete): The beads and solution remain yellow or colorless, indicating that the N-terminus is still Fmoc-protected. If this occurs, the resin must be subjected to further deprotection treatment.

UV-Vis Spectrophotometry

For quantitative analysis, particularly in automated synthesis, the UV absorbance of the collected filtrate can be monitored. [1]The dibenzofulvene-piperidine adduct exhibits a characteristic absorbance maximum around 301 nm. [3]An incomplete or "tailing" release profile compared to previous cycles is a clear indication of slow deprotection kinetics.

Troubleshooting

  • Problem: The Kaiser test is negative or weakly positive after the standard protocol.

    • Solution 1: Repeat the deprotection cycle (Steps 3-5) with an extended second treatment time (e.g., 45-60 minutes).

    • Solution 2: Switch to the enhanced deprotection cocktail (2% DBU / 5% Piperazine) and repeat the deprotection. [8] * Solution 3: Switch the solvent to NMP for both the deprotection and subsequent coupling steps to improve solvation and disrupt potential on-resin aggregation. [8]

Conclusion

The successful deprotection of this compound requires a departure from standard SPPS protocols. Due to the significant steric hindrance imposed by the α,α-dibutyl structure, researchers must employ extended reaction times and consider the use of more potent deprotection reagents like DBU/piperazine. Diligent monitoring with methods such as the Kaiser test is mandatory to prevent the accumulation of deletion sequences. By implementing these robust protocols, the unique conformational benefits of Dbg can be successfully integrated into synthetic peptides with high fidelity.

References

  • BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis.
  • BenchChem. (2025).
  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. In: Methods in Molecular Biology, vol 35. Humana Press.
  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
  • Ortega, M. A., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(7), 1635. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered β-Amino Acids.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection.
  • BenchChem. (2025).
  • Applied Biosystems. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • GenScript. (n.d.). Fmoc Deprotection. [Link]

  • Fields, G. B. (2010). Methods for Removing the Fmoc Group. ResearchGate. [Link]

  • Fields, G. B. (2010). Methods for Removing the Fmoc Group. ResearchGate. [Link]

  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • BenchChem. (2025). The Foundational Role of Fmoc-Gly-OH in Modern Peptide Synthesis.

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Mastering the Challenge: A Guide to Incorporating Fmoc-Dbg-OH in Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Unique Challenge and Opportunity of Fmoc-Dbg-OH

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and development. These unique building blocks can impart desirable properties such as enhanced proteolytic stability, constrained conformations, and novel receptor interactions. Among these, β,β-disubstituted amino acids like this compound (Nα-Fmoc-N,N'-di-tert-butyl-L-diaminobutyric acid) present both significant opportunities and formidable synthetic challenges. The di-beta branching introduces substantial steric hindrance around the α-carbon, profoundly impacting coupling and deprotection efficiencies in automated solid-phase peptide synthesis (SPPS).

This comprehensive guide provides an in-depth exploration of the theoretical and practical considerations for successfully incorporating this compound into peptide sequences using automated synthesizers. Drawing upon established principles for handling sterically hindered amino acids, this document offers detailed protocols, troubleshooting strategies, and a rationale for experimental design, empowering researchers to navigate the complexities of synthesizing Dbg-containing peptides.

The Structural Hurdle: Understanding the Steric Hindrance of Dbg

The primary obstacle in utilizing this compound is the steric bulk imposed by the two β-substituents. This steric hindrance manifests in two critical stages of the SPPS cycle:

  • Coupling Reactions: The bulky side chain can physically obstruct the approach of the activated carboxyl group of the incoming this compound to the N-terminal amine of the growing peptide chain on the solid support. This can lead to slow and incomplete coupling reactions, resulting in deletion sequences.

  • Fmoc Deprotection: The steric environment around the α-nitrogen can also hinder the access of the deprotecting agent, typically piperidine, to the fluorenylmethyloxycarbonyl (Fmoc) group. This can result in incomplete deprotection, leading to the capping of the peptide chain and the formation of truncated sequences.

Overcoming these challenges requires a carefully optimized approach, encompassing the selection of appropriate coupling reagents, tailored deprotection strategies, and vigilant monitoring of reaction progress.

Strategic Coupling of this compound: A Comparative Analysis of Reagents

The choice of coupling reagent is paramount for achieving high coupling efficiency with sterically hindered amino acids like this compound. High-reactivity reagents are essential to overcome the steric barrier. Below is a comparative analysis of commonly used coupling reagents in the context of challenging couplings.

Coupling Reagent/SystemReagent ClassTypical Coupling TimeRelative Efficiency for Hindered CouplingsKey AdvantagesPotential Drawbacks
HATU/HCTU Aminium/Uronium Salt15-60 minutesVery HighFast kinetics, highly effective for hindered residues.[1]Higher cost, potential for guanidinylation of the N-terminus if used in large excess.[1]
COMU Aminium/Uronium Salt15-60 minutesVery HighHigh efficiency comparable to HATU, with a better safety profile than HOBt/HOAt-based reagents.Higher cost, potential for side reactions if not used correctly.
PyBOP Phosphonium Salt30-120 minutesHighEffective for sterically hindered couplings with a good balance of reactivity and stability.Can be less efficient than HATU for some extremely difficult sequences.
DIC/Oxyma Carbodiimide/Additive60-180 minutesModerate to HighCost-effective, low risk of racemization.Slower reaction kinetics compared to onium salts, may require double coupling for difficult residues.

For this compound, aminium/uronium salts such as HATU or HCTU are strongly recommended as the first choice due to their high reactivity.

G cluster_coupling Coupling Strategy for this compound reagent Select High-Reactivity Coupling Reagent conditions Optimize Reaction Conditions reagent->conditions HATU, HCTU, or COMU monitoring Monitor Coupling Efficiency conditions->monitoring Double coupling, Increased time/temp troubleshoot Troubleshoot Incomplete Coupling monitoring->troubleshoot Kaiser or other test

Caption: Workflow for optimizing the coupling of this compound.

Optimized Deprotection Strategies for this compound

Incomplete removal of the Fmoc group is a significant risk when working with sterically hindered residues. Standard deprotection protocols using 20% piperidine in DMF may prove insufficient.

Standard vs. Modified Deprotection:

ParameterStandard ProtocolRecommended for this compoundRationale
Reagent 20% Piperidine in DMF20% Piperidine in DMF or 2% DBU/2% Piperidine in DMFDBU is a stronger, non-nucleophilic base that can accelerate deprotection of hindered Fmoc groups.[2]
Time 2 x 5-10 minutes2 x 15-20 minutes or longerExtended reaction time allows for more complete removal of the sterically hindered Fmoc group.
Temperature Room TemperatureRoom Temperature or slightly elevated (e.g., 35-40°C)Increased temperature can enhance reaction kinetics, but must be used with caution to avoid side reactions.

The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine can be particularly effective for difficult deprotections. DBU is a stronger base that facilitates the initial removal of the Fmoc group, while piperidine acts as a scavenger for the dibenzofulvene byproduct.[3][4]

G cluster_deprotection Fmoc Deprotection of Dbg start Fmoc-Dbg-Peptide-Resin deprotection Treat with Base (e.g., 20% Piperidine/DMF or 2% DBU/2% Piperidine/DMF) start->deprotection intermediate Formation of Dibenzofulvene (DBF) Intermediate deprotection->intermediate β-elimination scavenging DBF Scavenging by Piperidine intermediate->scavenging result H2N-Dbg-Peptide-Resin scavenging->result

Caption: Mechanism of Fmoc deprotection and the role of piperidine.

Experimental Protocols

The following protocols are recommended starting points for the incorporation of this compound in automated peptide synthesizers. Note: These are generalized protocols and may require optimization based on the specific peptide sequence and synthesizer.

Protocol 1: Automated Coupling of this compound using HATU

Objective: To achieve high coupling efficiency of the sterically hindered this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed and the resin has been thoroughly washed with DMF.

  • Activation of this compound:

    • In a separate vial, dissolve this compound and HATU in DMF.

    • Add DIPEA to the solution and vortex briefly.

  • Coupling Reaction:

    • Immediately transfer the activated amino acid solution to the reaction vessel containing the peptide-resin.

    • Allow the coupling reaction to proceed for at least 60 minutes at room temperature. For particularly difficult couplings, a double coupling protocol is recommended.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other appropriate test to confirm the absence of free amines, indicating a complete coupling reaction. If the test is positive, a second coupling is necessary.

Protocol 2: Optimized Fmoc Deprotection of Dbg

Objective: To ensure complete removal of the Fmoc group from the sterically hindered Dbg residue.

Materials:

  • Fmoc-Dbg-peptide-resin

  • Deprotection Solution A: 20% (v/v) piperidine in DMF

  • Deprotection Solution B (for difficult cases): 2% (v/v) DBU and 2% (v/v) piperidine in DMF

  • DMF

Procedure:

  • Initial Deprotection:

    • Add the chosen deprotection solution (A or B) to the reaction vessel containing the peptide-resin.

    • Allow the reaction to proceed for 20 minutes at room temperature.

  • Second Deprotection:

    • Drain the deprotection solution.

    • Add a fresh portion of the deprotection solution and react for another 20 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove the deprotection reagent and the dibenzofulvene-piperidine adduct.

  • Monitoring: The completion of the deprotection can be monitored by UV absorbance of the collected deprotection solution. A consistent and expected absorbance profile indicates successful Fmoc removal.

Troubleshooting Common Issues with this compound

Problem Potential Cause Recommended Solution
Incomplete Coupling (Positive Kaiser Test) Insufficient reactivity of coupling reagent or insufficient reaction time due to steric hindrance.1. Switch to a more reactive coupling reagent (e.g., HATU, HCTU, COMU).2. Perform a double coupling.3. Increase the coupling time (e.g., to 2 hours or overnight for very difficult cases).4. Slightly increase the reaction temperature (e.g., to 35-40°C).
Incomplete Deprotection (Deletion Sequences in MS) Steric hindrance preventing access of piperidine to the Fmoc group.1. Increase the deprotection time (e.g., 2 x 20 minutes).2. Use a stronger base cocktail, such as 2% DBU/2% piperidine in DMF.[2]
Peptide Aggregation The growing peptide chain, especially if it contains other hydrophobic residues, may aggregate on the resin, hindering both coupling and deprotection.[5]1. Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP).2. Perform the synthesis at an elevated temperature.3. Incorporate backbone protection strategies (e.g., pseudoprolines) in the sequence design if possible.[5]
Low Purity of Crude Peptide Accumulation of deletion or truncated sequences due to incomplete reactions.1. Carefully optimize coupling and deprotection steps for each residue.2. Consider capping unreacted amines after difficult coupling steps with acetic anhydride to prevent the formation of deletion sequences.

Analytical Characterization of Dbg-Containing Peptides

The successful synthesis of a Dbg-containing peptide must be confirmed by rigorous analytical methods.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude and purified peptide. The retention time of the Dbg-containing peptide will be influenced by the overall hydrophobicity of the sequence.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the Dbg residue.

  • Tandem Mass Spectrometry (MS/MS): For unambiguous sequence confirmation, MS/MS can be used to fragment the peptide and confirm the position of the Dbg residue within the sequence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, 2D NMR techniques can provide insights into the conformational effects of incorporating the sterically constrained Dbg residue into the peptide backbone.[6]

Conclusion: A Path to Success with this compound

The incorporation of this compound into synthetic peptides presents a significant but surmountable challenge. By understanding the underlying principles of steric hindrance and employing optimized protocols, researchers can successfully synthesize these valuable molecules. The key to success lies in the judicious selection of highly reactive coupling reagents, extended and potentially enhanced deprotection conditions, and diligent monitoring of each step in the SPPS cycle. While the protocols provided here offer a robust starting point, it is crucial to recognize that each peptide sequence is unique, and some degree of empirical optimization will likely be necessary. With a systematic and informed approach, the unique properties of Dbg-containing peptides can be unlocked for a wide range of applications in drug discovery and chemical biology.

References

  • Lam, P.-L., et al. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry.
  • Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2019).
  • Coin, I., et al. (2007). Automated Peptide Synthesizers and Glycoprotein Synthesis. Methods in Molecular Biology.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry.
  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Coin, I., et al. (2017). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
  • Peptideweb.com. (n.d.). Synthesis protocols. Retrieved from [Link]

  • Skwarczynski, M., & Toth, I. (2025). Automated Synthesis and Purification of Hydrophobic Peptides. Methods in Molecular Biology.
  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Biotage. (n.d.). Automated Synthesis of Cyclic Peptides on Biotage® Initiator+ Alstra™. Retrieved from [Link]

  • Agrawal, P., et al. (2024). Evolution of branched peptides as novel biomaterials.
  • Seebach, D., et al. (2010). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Accounts of Chemical Research.
  • Kyoto University OpenCourseWare. (2023). Unit 6 Part 9 Chemical Synthesis of Peptides (Part III). YouTube.
  • Patel, K., et al. (2024). Analytical considerations for characterization of generic peptide product: A regulatory insight. Journal of Pharmaceutical and Biomedical Analysis.
  • de la Torre, B. G., & Albericio, F. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
  • Adaligil, E., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. ACS Omega.
  • Institute of Crystallography - IC - CNR. (n.d.). Design, synthesis and development of peptide-based molecules and peptidomimetics for therapeutic and diagnostic. Retrieved from [Link]

  • Polypeptide Group. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. Retrieved from [Link]

  • Puig-de-la-Bellacasa, J., et al. (2020). Combining solid phase synthesis and chromatographic purification for efficient peptide manufacture. Chimica Oggi/Chemistry Today.
  • Al-Amin, M., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
  • BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Retrieved from [Link]

  • Al-Amin, M., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. Retrieved from [Link]

Sources

A Step-by-Step Guide to the Successful Incorporation of Fmoc-Dbg-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Sterically Hindered Amino Acids

In the landscape of modern peptide drug discovery and development, the incorporation of unnatural amino acids is a cornerstone strategy for enhancing therapeutic properties. Among these, α,α-disubstituted amino acids, such as N-α-Fmoc-α,α-dibutylglycine (Fmoc-Dbg-OH), offer profound advantages. The bulky, gem-dibutyl side chain of Dbg introduces significant conformational constraints on the peptide backbone, which can lead to the stabilization of specific secondary structures like helices and turns. This structural pre-organization can enhance receptor binding affinity, selectivity, and metabolic stability by shielding the peptide from enzymatic degradation. However, the very steric hindrance that confers these desirable properties also presents a formidable challenge during solid-phase peptide synthesis (SPPS).

This comprehensive guide provides a detailed, step-by-step protocol for the efficient incorporation of this compound into peptide sequences. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and provides a rationale for the selection of reagents and reaction conditions, empowering researchers to troubleshoot and optimize their syntheses.

Understanding the Hurdle: Steric Hindrance in Peptide Coupling

The formation of a peptide bond is a nucleophilic acyl substitution reaction between the activated carboxylic acid of one amino acid and the free amine of another. The α,α-dibutyl substitution in this compound creates a sterically crowded environment around the carboxyl group. This bulkiness impedes the approach of the incoming nucleophilic amine, dramatically slowing down the kinetics of the coupling reaction. Consequently, standard coupling protocols often result in incomplete reactions, leading to deletion sequences and challenging purifications.

To overcome this kinetic barrier, a combination of highly reactive coupling reagents and optimized reaction conditions is essential. The goal is to activate the carboxyl group of this compound to a sufficient degree to overcome the steric repulsion and drive the reaction to completion.

Strategic Selection of Coupling Reagents for this compound

The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like this compound. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts, with the latter two generally offering superior performance for difficult couplings.

Coupling ReagentReagent TypeKey AdvantagesConsiderations
HATU Aminium/Uronium SaltHigh reactivity, fast kinetics, low racemization.[1]Higher cost, potential for guanidinylation of the N-terminus if used in large excess.
HCTU Aminium/Uronium SaltSimilar high reactivity to HATU, often more cost-effective.Can be less stable in solution over extended periods compared to HATU.
PyBOP Phosphonium SaltHighly efficient, good balance of reactivity and stability.[1]Byproducts can sometimes be challenging to remove during purification.
COMU Aminium/Uronium SaltHigh coupling efficiency, comparable to HATU, with improved safety profile (non-explosive byproducts).[2]
DIC/OxymaPure® Carbodiimide/AdditiveCost-effective, low risk of racemization.[1]Slower reaction rates compared to aminium/uronium or phosphonium salts.

For the incorporation of this compound, aminium/uronium salts such as HATU or HCTU are highly recommended due to their superior reactivity in overcoming steric hindrance.[1] Phosphonium salts like PyBOP also represent a robust alternative. While more economical, carbodiimide-based methods with DIC/OxymaPure® may require significantly longer reaction times or double coupling to achieve comparable efficiency.

Visualizing the Workflow: From Resin to Peptide

The following diagram illustrates the key stages in the solid-phase synthesis workflow for incorporating an amino acid like this compound.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Swollen Resin Washing1 Washing Fmoc_Deprotection->Washing1 Free Amine Coupling This compound Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Peptide Bond Formed Capping Capping (Optional) Washing2->Capping Repeat Repeat Cycle Washing2->Repeat Successful Coupling Capping->Repeat Capped Unreacted Sites

Sources

Application Note: Strategies for Efficient Coupling of Fmoc-Dbg-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced stability, conformational rigidity, and biological activity. Fmoc-L-Di-tert-butylglycine (Fmoc-Dbg-OH) represents an extreme case of a sterically hindered α,α-disubstituted amino acid. Its dual tert-butyl side chains present a formidable steric barrier, rendering standard solid-phase peptide synthesis (SPPS) protocols ineffective and leading to low coupling efficiencies and deletion sequences. This application note provides a detailed guide to understanding and overcoming the challenges associated with this compound coupling. We will explore the mechanistic basis for these difficulties and provide field-proven protocols comparing strategies across different resin types—Wang, Rink Amide, and ChemMatrix®—to empower researchers to successfully incorporate this unique building block.

The Mechanistic Challenge of Extreme Steric Hindrance

The successful formation of a peptide bond relies on the nucleophilic attack of a deprotected N-terminal amine on an activated carboxylic acid of the incoming amino acid. The extreme steric bulk of the two tert-butyl groups in this compound creates a significant kinetic barrier to this process in several ways:

  • Physical Shielding: The bulky side chains physically obstruct the activated carboxyl group, preventing the resin-bound amine from achieving the necessary proximity and orientation for nucleophilic attack.

  • Slowed Reaction Kinetics: The high activation energy required to overcome this steric repulsion leads to dramatically slower reaction rates compared to less hindered amino acids.[1] Standard coupling times are often insufficient to drive the reaction to completion.

  • Peptide Aggregation: Dbg is highly hydrophobic. As the peptide chain elongates, particularly on hydrophobic polystyrene-based resins, it can aggregate. This secondary structure formation can further mask the N-terminal amine, making it inaccessible to the incoming activated amino acid.[1]

Overcoming these challenges requires a multi-faceted approach that optimizes every critical parameter of the SPPS cycle: the solid support, the activation chemistry, and the reaction conditions.

Optimizing Critical Parameters for this compound Coupling

The Role of the Solid-Phase Resin

The choice of resin is foundational to a successful synthesis. The resin's polymer backbone influences the solvation of the growing peptide chain, directly impacting aggregation and site accessibility.

  • Polystyrene Resins (Wang, Rink Amide): These are the workhorses of SPPS.[2] Wang resin is used for synthesizing C-terminal carboxylic acids, while Rink Amide resin is used for C-terminal amides.[3] Both are based on a 1% divinylbenzene cross-linked polystyrene matrix. While effective for many sequences, their inherent hydrophobicity can exacerbate the aggregation of peptides containing bulky, nonpolar residues like Dbg. For shorter peptides or sequences with solubilizing residues, they can be effective, but require more aggressive coupling conditions.

  • PEG-Based Resins (ChemMatrix®): ChemMatrix® is a resin composed entirely of polyethylene glycol (PEG).[4] This creates a more polar, hydrophilic environment around the growing peptide chain. This environment disrupts the inter- and intramolecular hydrogen bonding that leads to aggregation, keeping the peptide chain better solvated and the N-terminal amine more accessible.[4][5] For extremely difficult couplings like those involving Dbg, the use of a PEG-based resin is highly recommended as it directly counters the secondary problem of peptide aggregation.[6]

The Hierarchy of Coupling Reagents

For an amino acid as hindered as Dbg, standard coupling reagents like DCC or DIC/HOBt are wholly inadequate.[7] A hierarchy of increasingly potent reagents must be considered.

  • High-Potency Aminium/Uronium Salts: Reagents such as HATU , HCTU , and COMU are the first choice for hindered couplings. They react with the Fmoc-amino acid to form highly reactive OAt- or Oxyma-based active esters, which can more effectively overcome the steric barrier.[7][8] HATU is often considered the gold standard for difficult couplings.

  • High-Potency Phosphonium Salts: PyAOP and PyBOP are phosphonium-based reagents that also form highly reactive esters and are very effective for hindered systems.[9]

  • Acyl Fluoride Formation: When even the most potent uronium salts fail, converting the carboxylic acid to an acyl fluoride is the ultimate strategy.[7] The fluoride ion is an extremely small, highly electronegative leaving group, which minimizes steric repulsion during the nucleophilic attack.[10] This conversion can be achieved in situ using reagents like TFFH or by using ex situ generated thionyl fluoride (SOF₂).[11][12][13] This method is often the key to successfully coupling α,α-disubstituted amino acids of extreme bulk.

Essential Reaction Conditions

Beyond resin and reagent choice, the following conditions are critical and should be considered standard practice for Dbg.

  • Double Coupling: A single coupling is rarely sufficient. A second, fresh application of activated this compound is mandatory to drive the reaction as close to completion as possible.[1]

  • Extended Reaction Times: Coupling times must be significantly extended from the standard 1-2 hours to 4 hours, overnight, or even longer.[7]

  • Solvent Choice: N-Methyl-2-pyrrolidone (NMP) has superior solvating properties compared to N,N-Dimethylformamide (DMF) and is often preferred for difficult sequences to minimize aggregation.[7]

  • Elevated Temperature / Microwave SPPS: Applying gentle heat (e.g., 40-50°C) can provide the necessary energy to overcome the activation barrier.[14] Microwave-assisted peptide synthesis (MA-SPPS) is particularly effective at driving difficult couplings to completion rapidly by efficiently heating the reaction mixture.[15]

Data Presentation: An Illustrative Comparison

Direct, quantitative side-by-side coupling data for this compound is not extensively published. The following table provides an illustrative summary of expected coupling efficiencies based on the established principles discussed above. Actual results will be sequence-dependent.

Resin TypeCoupling ReagentConditionsExpected Efficiency (per coupling)Rationale
Wang HBTU1 hr, 25°C< 30% Insufficient activation and reaction time for extreme steric hindrance.
Wang HATUDouble Coupling (2 x 2h), 25°C70 - 85% High-potency reagent and double coupling improve yield, but aggregation on PS resin remains a risk.
Rink Amide HATUDouble Coupling (2 x 2h), 40°C80 - 90% Elevated temperature helps overcome the kinetic barrier.
ChemMatrix® HATUDouble Coupling (2 x 2h), 25°C90 - 98% Superior solvation by PEG matrix prevents aggregation, making the N-terminus more accessible.[4][6]
ChemMatrix® TFFH (Acyl Fluoride)Double Coupling (2 x 4h), 25°C>98% Combines the benefits of a non-aggregating support with the minimal steric profile of the acyl fluoride intermediate.[7][10]

Experimental Protocols & Workflows

The following protocols provide detailed, step-by-step methodologies for the incorporation of this compound.

Workflow Visualization

SPPS_Workflow Resin 1. Resin Swelling (DMF or NMP) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Wash (DMF/DCM) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (this compound + Activator) Wash1->Coupling Wash2 5. Wash (DMF/DCM) Coupling->Wash2 Test 6. Monitoring (Kaiser Test) Wash2->Test Decision Complete? Test->Decision Capping Capping (Acetic Anhydride) Decision->Capping No Next_Cycle Proceed to Next Cycle Decision->Next_Cycle Yes Capping->Next_Cycle

Caption: General workflow for a single cycle in Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: High-Potency Double Coupling on Polystyrene Resin (Wang/Rink Amide)

This protocol is a robust starting point for coupling this compound onto standard polystyrene supports.

  • Resin Preparation: Swell the resin (e.g., 100 mg, 0.5 mmol/g loading) in DMF or NMP for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Drain the solvent. Add 20% (v/v) piperidine in DMF. Agitate for 5 minutes, drain. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[16]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and then DCM (3 times) to remove all traces of piperidine.

  • First Coupling:

    • In a separate vial, pre-activate this compound (4 equivalents relative to resin loading) with HATU (3.9 eq.) and DIPEA (8 eq.) in NMP for 2-5 minutes.[7]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. For higher efficiency, increase the temperature to 40°C.[14]

  • Intermediate Wash: Drain the coupling solution and wash the resin with DMF (5 times).

  • Second Coupling: Repeat step 4 entirely with a fresh solution of activated this compound.

  • Final Wash: Wash the resin with DMF (5 times) and DCM (3 times).

  • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. Due to the steric hindrance of Dbg at the N-terminus, the Kaiser test may give a false negative. It is highly advisable to cleave a small sample of resin for LC-MS analysis to confirm the presence of the desired product. If the coupling is incomplete, proceed to Protocol 4 (Capping).

Protocol 2: Ultimate-Efficiency Coupling via In Situ Acyl Fluoride Formation

This protocol is recommended for the most challenging sequences or when Protocol 1 fails.

  • Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1. Use ChemMatrix® resin for best results.

  • Acyl Fluoride Formation & Coupling:

    • In a separate, dry vial under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (3 eq.) in anhydrous DCM.

    • Add a suitable base such as DIPEA or Collidine (6 eq.).

    • Add a fluorinating agent such as TFFH (2.9 eq.). Allow the activation to proceed for 10-15 minutes.[12]

    • Add this solution to the deprotected resin.

    • Agitate the mixture for 4-6 hours at room temperature.

  • Washing & Second Coupling: Perform an intermediate wash as in Protocol 1 (step 5), then repeat step 2 for a double coupling.

  • Final Wash & Monitoring: Follow steps 7-8 from Protocol 1.

Protocol 3: Capping of Unreacted Amines

Capping is essential if coupling is incomplete after a double coupling. It prevents the formation of deletion sequences by acetylating any remaining free amines.

  • Resin Wash: After the failed coupling attempt, wash the resin thoroughly with DMF (3 times).

  • Prepare Capping Solution: Prepare a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[1]

  • Final Wash: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) before proceeding to the Fmoc deprotection step for the next amino acid in the sequence.

Troubleshooting Failed Couplings

Troubleshooting start Positive Kaiser Test after 1st Coupling of this compound double_couple Perform Second Coupling (Protocol 1) start->double_couple retest Retest with Kaiser / LC-MS double_couple->retest decision1 Complete? retest->decision1 increase_temp Increase Temperature (40-50°C) or use Microwave decision1->increase_temp No proceed Proceed to Next Cycle decision1->proceed Yes retest2 Retest with Kaiser / LC-MS increase_temp->retest2 decision2 Complete? retest2->decision2 acyl_fluoride Switch to Acyl Fluoride Method (Protocol 2) decision2->acyl_fluoride No decision2->proceed Yes retest3 Retest with Kaiser / LC-MS acyl_fluoride->retest3 decision3 Complete? retest3->decision3 capping Cap Unreacted Amines (Protocol 3) decision3->capping No decision3->proceed Yes capping->proceed

Caption: Decision tree for troubleshooting incomplete this compound coupling.

Conclusion

The successful incorporation of the extremely hindered amino acid this compound is a challenging but achievable goal in SPPS. Success hinges on moving beyond standard protocols and adopting a strategy tailored to overcome severe steric hindrance. This involves the judicious selection of a highly solvating resin like ChemMatrix®, the use of high-potency coupling reagents such as HATU, and, for ultimate efficiency, the formation of acyl fluoride intermediates. Furthermore, implementing aggressive reaction conditions like double coupling, extended reaction times, and elevated temperatures is not merely an optimization but a necessity. By understanding the underlying mechanistic hurdles and systematically applying the advanced protocols outlined in this guide, researchers can confidently incorporate this compound and unlock new possibilities in peptide design and drug discovery.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS. BenchChem.
  • Zhang, J., et al. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry.
  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Sigma-Aldrich.
  • BenchChem Technical Support Team. (2025). A Comparative Analysis of Coupling Reagents for Fmoc-Gly-OH in Solid-Phase Peptide Synthesis. BenchChem.
  • Organic Chemistry Portal. (n.d.). Acyl fluoride synthesis by fluorination. Available from: [Link]

  • Matrix Innovation. (n.d.). ChemMatrix® Resin. Available from: [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8209-8218. Available from: [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Available from: [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080. Available from: [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • BenchChem Technical Support Team. (2025). Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH. BenchChem.
  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Fmoc-D-Asp-OH in Peptide Synthesis. Available from: [Link]

  • LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. Available from: [Link]

  • ResearchGate. (n.d.). Comparison of Boc and Fmoc SPPS. Available from: [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • F.M. Ibragimova, et al. (2015). Comparison of reagents for Fmoc-group removal from growing peptide chain in the solid-phase peptide synthesis. ResearchGate. Available from: [Link]

  • PubMed. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Available from: [Link]

  • BenchChem Technical Support Team. (2025). A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis. BenchChem.
  • ResearchGate. (2011). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. Available from: [Link]

  • BenchChem Technical Support Team. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. BenchChem.
  • M. R. Reese, et al. (2022). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Chemical Science, 13(5), 1434-1440. Available from: [Link]

  • Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research. Available from: [Link]

  • Toth, I., et al. (2018). Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. Griffith Research Online. Available from: [Link]

  • BenchChem Technical Support Team. (2025). Troubleshooting incomplete deprotection of Fmoc-His(3-Me)-OH. BenchChem.
  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). UCI Department of Chemistry. Available from: [Link]

  • de Castro, M. A., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. Available from: [Link]

  • Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. Available from: [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis Resins. Available from: [Link]

  • Blanco-Canosa, J. B., & Dawson, P. E. (2008). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Angewandte Chemie International Edition, 47(36), 6851-6855. Available from: [Link]

Sources

Application Notes and Protocols for the Manual Synthesis of Peptides Containing Fmoc-Dbg-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Residues

In the realm of peptide synthesis, the incorporation of non-proteinogenic amino acids offers a gateway to novel therapeutic peptides with enhanced stability, conformational rigidity, and unique biological activities. Among these, α,α-disubstituted amino acids, such as N-α-Fmoc-α,α-dibutylglycine (Fmoc-Dbg-OH), present a formidable yet rewarding challenge. The defining feature of this compound is the two butyl groups attached to the α-carbon, which impart significant steric hindrance. This bulkiness can dramatically impede the kinetics of both the coupling and deprotection steps in standard Solid-Phase Peptide Synthesis (SPPS) protocols.[1][2]

The primary obstacle when incorporating this compound is the difficulty in forming the peptide bond due to the sterically crowded environment around the α-carbon.[3] Traditional coupling methods may prove inefficient, leading to low yields and deletion sequences.[3] Consequently, specialized strategies are required to drive the reaction to completion. These strategies often involve the use of more potent coupling reagents, optimized reaction conditions, and careful monitoring of reaction progress.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful manual synthesis of peptides containing the sterically hindered this compound. We will delve into the rationale behind the selection of reagents and protocols, offering a robust methodology to overcome the inherent challenges.

Chemical Structure of this compound

cluster_0 Standard Amino Acid Coupling cluster_1 This compound Coupling A Fmoc Deprotection (20% Piperidine/DMF) B Washing (DMF) A->B C Amino Acid Activation (e.g., HATU/DIPEA) B->C D Coupling (1-2 hours) C->D E Washing (DMF) D->E F Kaiser Test E->F G Fmoc Deprotection (20% Piperidine/DMF) H Washing (DMF) G->H I This compound Activation (HATU/DIPEA, 5-10 min pre-activation) H->I J 1st Coupling (4-6 hours, optional 40-50°C) I->J K Washing (DMF) J->K L 2nd Coupling (2-4 hours) K->L M Washing (DMF) L->M N Kaiser Test M->N

Caption: Comparison of standard and optimized coupling workflows.

Final Fmoc Deprotection

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

Peptide Cleavage and Side-Chain Deprotection
  • Wash the peptide-resin thoroughly with DMF, followed by DCM, and finally methanol.

  • Dry the resin under vacuum for at least 2 hours.

  • Prepare a cleavage cocktail appropriate for the resin and the side-chain protecting groups used. A common and robust option is Reagent K. [4]4. Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation. [4]5. Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and then with TFA.

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Quality Control and Analysis

The purity and identity of the synthesized peptide should be confirmed using analytical techniques such as:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To determine the purity of the crude peptide.

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the desired peptide.

Troubleshooting Guide

Problem Possible Cause Solution
Positive Kaiser test after Dbg coupling Incomplete coupling due to steric hindrance.- Extend the coupling time. - Increase the reaction temperature to 40-50°C. - Perform a third coupling. - If the problem persists, cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.
Low yield of the final peptide - Incomplete coupling at the Dbg step. - Aggregation of the peptide chain on the resin.- Ensure a negative Kaiser test after Dbg coupling. - Consider using a more chaotropic solvent like N-methyl-2-pyrrolidone (NMP) for difficult couplings to disrupt aggregation.
Presence of deletion sequences in MS Incomplete coupling at one or more steps.- Re-evaluate the coupling efficiency at each step, particularly for hindered amino acids. - Implement double coupling for all sterically demanding residues.

Conclusion

The successful manual synthesis of peptides containing the highly sterically hindered this compound is achievable with careful optimization of the coupling protocol. The key to success lies in the use of potent activating reagents like HATU, extended reaction times, elevated temperatures, and the implementation of a double coupling strategy. By following the detailed protocol and troubleshooting guide provided in this application note, researchers can confidently incorporate this valuable building block into their peptide sequences, paving the way for the development of novel and potent peptide-based therapeutics.

References

  • BenchChem. (2025). Application Note: A Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-4-(aminomethyl)benzoic Acid.
  • BenchChem. (2025). Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH.
  • Gyros Protein Technologies. Challenging SPPS: Difficult Sequences And Side Reactions.
  • Palasek, S. A., et al. (2007). Limiting aggregation during solid-phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • BenchChem. (2025). Application Notes and Protocols for the Incorporation of Fmoc-D-Glu(OAll)-OH into Peptide Sequences.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • Aapptec. This compound [218926-48-8].
  • BenchChem. (2025). Troubleshooting Guide: Incomplete Coupling.
  • Biosynth. (2023). Analytical methods and Quality Control for peptide products.
  • BioPharmaSpec. (2023). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]

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Application Notes and Protocols for the Synthesis of Novel Peptide Therapeutics Using Fmoc-Dbg-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Guanidinylated Residues in Modern Peptide Drug Discovery

The landscape of peptide therapeutics is undergoing a significant transformation, driven by the need for molecules with enhanced efficacy, stability, and target specificity.[1][2][3] Peptide drugs offer inherent advantages over small molecules, including higher selectivity and potency, which can lead to improved therapeutic outcomes and reduced side effects.[1][4] A key strategy in the evolution of peptide-based drugs is the incorporation of unnatural amino acids to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][5]

Among the myriad of unnatural amino acids, those featuring a guanidinium group, such as derivatives of arginine, have garnered considerable attention. The guanidinium moiety is a strong hydrogen bond donor and can engage in multifaceted interactions, including salt bridges and cation-π stacking, which are pivotal for molecular recognition and binding affinity to biological targets.[6] Fmoc-L-Phe(4-guanidino-Boc2)-OH, also known as Fmoc-Dbg-OH (Fmoc-di-tert-butylguanidinophenylalanine), is a specialized amino acid derivative that introduces a guanidinylated phenylalanine residue into a peptide sequence.[6][7] This modification can significantly enhance the biological activity and binding affinity of peptides, making it a valuable tool in the design of novel therapeutics, particularly in oncology and infectious diseases.[6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in solid-phase peptide synthesis (SPPS). We will delve into the underlying principles of Fmoc-SPPS, provide detailed, field-proven protocols for the incorporation of this compound, and discuss critical considerations for the successful synthesis and characterization of Dbg-containing peptides.

This compound: Chemical Properties and Strategic Advantages in Peptide Synthesis

This compound is an Nα-Fmoc protected L-phenylalanine derivative with a di-Boc-protected guanidino group at the para position of the phenyl ring. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary, base-labile protecting group for the α-amino group, which is central to the widely used Fmoc-SPPS strategy.[8][9][10][] The Boc (tert-butyloxycarbonyl) groups on the guanidino side chain are acid-labile and are removed during the final cleavage and global deprotection step.[12][13][14] This orthogonal protection scheme allows for the selective deprotection of the Nα-amino group for chain elongation without affecting the side-chain protection.[10][][14]

Key Advantages of Incorporating Dbg:

  • Enhanced Biological Activity: The guanidinium group can mimic the functionality of arginine, participating in crucial interactions with biological targets to improve binding affinity and efficacy.[6]

  • Increased Proteolytic Stability: The incorporation of this unnatural amino acid can confer resistance to enzymatic degradation, thereby prolonging the in vivo half-life of the peptide therapeutic.[1][5]

  • Structural Rigidity and Conformational Control: The bulky nature of the Dbg side chain can introduce conformational constraints, which can be beneficial for stabilizing a desired secondary structure (e.g., α-helix or β-sheet) and improving target recognition.

Solid-Phase Peptide Synthesis (SPPS) of Dbg-Containing Peptides: A Step-by-Step Workflow

The synthesis of peptides on a solid support is a cyclical process involving the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin.[10][][15][16][17][18] The Fmoc/tBu strategy is the most commonly employed method in modern peptide synthesis due to its mild reaction conditions.[9][][]

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin Resin Swelling Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Repeat for each amino acid Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Repeat for each amino acid Wash2 Washing (DMF) Coupling->Wash2 Repeat for each amino acid Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage & Global Deprotection (e.g., TFA cocktail) Wash2->Cleavage After final amino acid Purification Purification (e.g., RP-HPLC) Cleavage->Purification Analysis Analysis (e.g., MS, HPLC) Purification->Analysis

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Protocol 1: Standard Fmoc-SPPS Cycle for Incorporation of this compound

This protocol outlines the manual synthesis of a Dbg-containing peptide on a rink amide resin for a C-terminally amidated peptide.

Materials:

  • Fmoc-Rink-Amide-AM resin

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[20][21]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal.[20][22]

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.[23]

  • Coupling of this compound:

    • Pre-activation: In a separate vial, dissolve this compound (3 eq.), a coupling reagent such as HBTU (3 eq.), and a base like DIPEA (6 eq.) in a minimal amount of DMF. Allow to pre-activate for 2-5 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and by-products.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc groups on Dbg).[20][24][25]

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis and Characterization: Confirm the identity and purity of the synthesized peptide using analytical techniques such as mass spectrometry (MS) and analytical RP-HPLC.[26][27][28][29][30]

Critical Parameters and Optimization Strategies

The successful synthesis of Dbg-containing peptides hinges on the careful selection and optimization of several key parameters.

Choice of Coupling Reagents

The efficiency of peptide bond formation is highly dependent on the coupling reagent. For sterically hindered amino acids like this compound, potent coupling reagents are recommended.

Coupling ReagentTypeActivation SpeedRacemization RiskNotes
HBTU/HCTU Aminium/Uronium SaltFastVery LowHighly efficient and widely used. HCTU often provides slightly faster kinetics.[22]
HATU Aminium/Uronium SaltVery FastVery LowMore reactive than HBTU/HCTU, particularly for difficult couplings.[22]
DIC/Oxyma Carbodiimide/AdditiveModerateLowA cost-effective and efficient combination with a good safety profile.[22][31]
PyBOP Phosphonium SaltFastLowA stable and efficient reagent, good for both manual and automated synthesis.[22]
Deprotection Conditions

While 20% piperidine in DMF is the standard for Fmoc deprotection, aggregation of the growing peptide chain can sometimes lead to incomplete deprotection.[32] In such cases, using a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in small concentrations (e.g., 2% DBU, 2% piperidine in DMF) can be beneficial. However, caution is advised as DBU can promote side reactions like aspartimide formation.[17]

Cleavage Cocktail Composition

The final cleavage and deprotection step is critical for obtaining the desired peptide in high purity. The composition of the TFA "cocktail" must be tailored to the peptide sequence to scavenge reactive cationic species generated during the removal of protecting groups.

ScavengerTarget Residue(s)Mechanism of Action
Triisopropylsilane (TIS) Trp, Met, TyrReduces oxidized species and scavenges carbocations.
Water Trp (removes t-butyl groups)Acts as a scavenger and helps in the solubility of the peptide.
1,2-Ethanedithiol (EDT) Cys, MetScavenges trityl cations and reduces sulfoxides.
Thioanisole Arg, Met, TrpA soft nucleophile that traps carbocations.

Analytical Characterization of Dbg-Containing Peptides

Thorough analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptide.

Analytical_Workflow cluster_purification Purification cluster_characterization Characterization Crude_Peptide Crude Peptide RP_HPLC Preparative RP-HPLC Crude_Peptide->RP_HPLC Analytical_HPLC Analytical RP-HPLC (Purity Assessment) RP_HPLC->Analytical_HPLC MS Mass Spectrometry (MS) (Molecular Weight Verification) RP_HPLC->MS NMR NMR Spectroscopy (Structural Analysis) RP_HPLC->NMR MS_MS Tandem MS (MS/MS) (Sequence Confirmation) MS->MS_MS

Caption: Analytical workflow for purified synthetic peptides.

Recommended Analytical Techniques:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The primary technique for assessing the purity of the synthetic peptide.[27][28][29][30]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the peptide, verifying the correct incorporation of all amino acids, including Dbg.[26][28][29][30]

  • Tandem Mass Spectrometry (MS/MS): Provides sequence information by fragmenting the peptide, which can definitively confirm the position of the Dbg residue.[26]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For peptides intended for structural studies, NMR can provide detailed information about the three-dimensional conformation in solution.[26][27][28][29][30]

Troubleshooting Common Issues in the Synthesis of Dbg-Containing Peptides

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling Steric hindrance of this compound; peptide aggregation.Use a more potent coupling reagent (e.g., HATU); increase coupling time; perform a double coupling; use a solvent system that disrupts aggregation (e.g., add a small percentage of DMSO).
Incomplete Deprotection Peptide aggregation hindering access of piperidine.Use a stronger deprotection cocktail (e.g., with DBU); increase deprotection time; sonicate briefly during deprotection.
Side Product Formation Inadequate scavenging during cleavage; side reactions during synthesis.Optimize the cleavage cocktail with appropriate scavengers based on the peptide sequence; for sequences prone to aspartimide formation, use DIC/Oxyma for coupling Asp residues.
Low Yield Multiple factors including incomplete reactions and peptide loss during workup.Systematically optimize each step of the synthesis; ensure efficient precipitation and handling of the crude peptide.

Conclusion

This compound is a powerful building block for the synthesis of novel peptide therapeutics with potentially enhanced biological properties. By understanding the principles of Fmoc-SPPS and carefully optimizing the reaction conditions, researchers can successfully incorporate this unnatural amino acid into their peptide sequences. The protocols and guidelines presented in these application notes provide a solid foundation for the synthesis, purification, and characterization of Dbg-containing peptides, paving the way for the development of the next generation of peptide-based drugs.

References

  • A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis. Benchchem.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
  • Advances in Fmoc solid-phase peptide synthesis.
  • A general process of solid-phase peptide synthesis (SPPS) with Fmoc protected amino acids (Fmoc-AA-OH).
  • Overview of Solid Phase Peptide Synthesis (SPPS).
  • Boc-4-(Fmoc-amino)-L-phenylalanine. Chem-Impex.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Fmoc-L-Phe(4-guanidino-Boc2)-OH. Chem-Impex.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy.
  • Coupling Reagents. Aapptec Peptides.
  • Advanced Analytical Techniques for Peptide Characteriz
  • Control Strategies for Synthetic Therapeutic Peptide APIs—Part I: Analytical Consider
  • Application Notes and Protocols for the Synthesis of Metal-Binding Peptides using Fmoc-His(Fmoc)-OH. Benchchem.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Fmoc vs Boc: Choosing the Right Amino Acid Deriv
  • Peptide Characterisation Supporting Peptide Drug Development. Intertek.
  • Introduction to Peptide Synthesis.
  • Why Fmoc-Protected Amino Acids Domin
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).
  • Synthesis of Peptides.
  • Recent Advances in the Development of Therapeutic Peptides.
  • Amino Acid Deriv
  • Protecting Groups in Peptide Synthesis. Biosynth.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?
  • Peptide release, side-chain deprotection, work-up, and isol
  • Fmoc-L-Phe(4-Boc2-guanidino)-OH[187283-25-6]. Aapptec Peptides.
  • Peptide Global Deprotection/Scavenger-Induced Side Reactions. Request PDF.
  • Peptide Synthesis in the Labor
  • Therapeutic peptides: current applications and future directions.
  • Peptides in Therapeutic Applic
  • Peptides in practice: what it takes to advance these therapies to clinic. Drug Target Review.

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Fmoc-Dbg-OH in the preparation of cyclic peptides

Author: BenchChem Technical Support Team. Date: January 2026

Application & Protocol Guide

Topic: The Strategic Use of Fmoc-3,4-diaminobenzoic Acid (Fmoc-Dbg-OH) in the Synthesis of Cyclic Peptides

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cyclic peptides represent a promising class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained conformation often leads to enhanced metabolic stability, target affinity, and specificity compared to their linear counterparts.[1] However, the chemical synthesis of these macrocycles, particularly head-to-tail cyclization, is fraught with challenges, including low yields due to competing oligomerization and C-terminal epimerization.[2][3] This guide details the application of a scaffold-based strategy utilizing Fmoc-3,4-diaminobenzoic acid (this compound) to overcome these hurdles. By providing a rigid, pre-organized linker, the Dbg scaffold facilitates efficient intramolecular cyclization, enabling the robust synthesis of high-purity cyclic peptides. We present the underlying chemical principles, detailed step-by-step protocols for solid-phase synthesis, and key considerations for process optimization.

Introduction: The Rationale for Scaffold-Mediated Cyclization

The therapeutic potential of cyclic peptides is immense, yet their synthesis requires overcoming a significant entropic barrier. For a linear peptide to cyclize, its N- and C-termini must be brought into close proximity, a conformationally unfavorable state that often leads to intermolecular reactions (dimerization, oligomerization) instead of the desired intramolecular cyclization.[2]

To address this, various strategies have been developed, with scaffold-based cyclization emerging as a powerful and versatile approach.[4] This method employs a molecular linker to which a linear peptide chain is tethered, effectively pre-organizing the peptide for macrocyclization.

The Diaminobenzoic Acid (Dbg) Advantage:

3,4-Diaminobenzoic acid (also abbreviated as Dbz) is a particularly effective scaffold for several reasons:

  • Orthogonal Functionality: The Dbg molecule possesses three distinct functional groups: a carboxylic acid and two aromatic amines at the 3- and 4-positions. This allows for an orthogonal synthetic strategy where one amine is used for resin attachment, the second for peptide chain elongation, and the carboxylic acid for the final cyclization step.[2][5]

  • Reduced Epimerization: By activating the carboxylic acid of the Dbg scaffold for cyclization rather than the C-terminal amino acid of the peptide, the risk of epimerization at this sensitive position is minimized.[2]

  • Enhanced Cyclization Efficiency: The rigid aromatic ring of the Dbg scaffold helps to constrain the conformational freedom of the attached linear peptide, reducing the entropic penalty of cyclization and favoring the intramolecular reaction pathway.[2]

This guide focuses on the use of the Fmoc-protected version, Fmoc-3,4-diaminobenzoic acid (this compound), within the well-established framework of Fmoc-based solid-phase peptide synthesis (SPPS).[6][]

The Dbg Scaffold: Chemical Strategy and Workflow

The core of the Dbg method lies in its chemoselective, multi-step process performed on a solid support. The two amino groups of the diaminobenzoic acid scaffold perform distinct and non-interfering roles, one for anchoring and one for synthesis, which is the key to a controlled and efficient reaction.[2]

The Orthogonal Protection Scheme

The synthesis begins by anchoring the Dbg scaffold to the resin via its 4-amino group. The 3-amino group, protected by the base-labile Fmoc group, serves as the starting point for building the linear peptide sequence. The scaffold's carboxylic acid remains inert until the final cyclization step.

cluster_0 This compound Scaffold A Carboxylic Acid (-COOH) (For final cyclization) D Aromatic Ring A->D B 3-Amino Group (-NH-Fmoc) (For peptide elongation) B->D C 4-Amino Group (-NH2) (For resin attachment) C->D G start Start: Solid Support Resin resin_prep Step 1: Scaffold Loading (Attach this compound to resin) start->resin_prep spps Step 2: Linear Peptide Synthesis (Fmoc-SPPS Cycles) resin_prep->spps deprotect Step 3: N-Terminal Deprotection (Remove final Fmoc group) spps->deprotect cyclize Step 4: On-Resin Cyclization (Activate Dbg-COOH & cyclize) deprotect->cyclize cleave Step 5: Cleavage & Global Deprotection (TFA Cocktail) cyclize->cleave purify Step 6: Purification & Analysis (RP-HPLC, MS) cleave->purify end End: Pure Cyclic Peptide purify->end

Caption: General workflow for cyclic peptide synthesis using the Dbg scaffold.

Detailed Experimental Protocols

The following protocols provide a comprehensive methodology for synthesizing a model cyclic peptide using the this compound scaffold. Researchers should note that reaction times and reagent equivalents may require optimization based on the specific peptide sequence. [8]

Materials and Reagents
Reagent/MaterialRecommended Grade/TypePurpose
Solid Support ResinRink Amide AM Resin (0.3-0.8 mmol/g)Solid phase support for synthesis.
Fmoc-3,4-diaminobenzoic acid>98% PurityCyclization scaffold.
Fmoc-protected Amino AcidsStandard side-chain protection (e.g., Boc, tBu, Trt)Peptide building blocks. [9]
SolventsDMF, DCM, NMP (Peptide Synthesis Grade)Reaction and washing media. []
Fmoc Deprotection Reagent20% (v/v) Piperidine in DMFRemoval of Fmoc protecting group. [10]
Coupling ReagentsHATU, HBTU, or DIC/OxymaPureActivation of amino acid carboxyl groups.
BaseDIPEA (Diisopropylethylamine) or 2,4,6-CollidineActivation and neutralization.
Cleavage Cocktail95% TFA, 2.5% TIS, 2.5% H₂OCleavage from resin and side-chain deprotection.
Protocol Part A: Preparation of Dbg-Loaded Resin

This protocol describes the initial coupling of the this compound scaffold to the solid support.

  • Resin Swelling: Swell 1.0 g of Rink Amide resin in DMF for 1 hour in a reaction vessel. Drain the solvent.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the Rink Amide linker. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Scaffold Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the solution to pre-activate for 5-10 minutes.

  • Coupling: Add the activated this compound solution to the deprotected resin. Agitate the mixture for 4 hours at room temperature.

  • Washing: Drain the reaction solution and wash the resin extensively with DMF (5x), DCM (3x), and Methanol (2x).

  • Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat with a solution of 10% acetic anhydride and 2% DIPEA in DMF for 30 minutes. Wash as in step 5.

  • Verification: Confirm successful loading by performing a test cleavage on a small amount of resin and analyzing the product via LC-MS.

Protocol Part B: Linear Peptide Elongation

This stage involves standard Fmoc-SPPS to assemble the desired linear peptide sequence onto the 3-amino group of the Dbg scaffold.

  • Fmoc Deprotection: Treat the Dbg-loaded resin with 20% piperidine in DMF (2 x 7 min). Wash thoroughly with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. For sterically hindered amino acids, extended coupling times or double coupling may be necessary. [8][11]3. Monitoring: Perform a Kaiser test (or chloranil test for secondary amines like proline) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (5x).

  • Repeat: Repeat steps 1-4 for each amino acid in the sequence. After the final coupling, the N-terminus will be Fmoc-protected.

Protocol Part C: On-Resin Head-to-Tail Cyclization

This is the key step where the macrocycle is formed.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the fully assembled linear peptide by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x). This exposes the free N-terminal amine required for cyclization.

  • Cyclization Activation: Add a solution of HATU (3 eq.) and DIPEA (6 eq.) in DMF to the resin. This activates the carboxylic acid on the Dbg scaffold.

  • Intramolecular Cyclization: Allow the cyclization reaction to proceed for 4-12 hours at room temperature. The reaction progress can be monitored by taking small resin samples, performing a test cleavage, and analyzing the supernatant by LC-MS. The goal is the complete disappearance of the linear precursor and the appearance of the cyclic product.

  • Washing: Once cyclization is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).

cluster_workflow On-Resin Cyclization a Resin-Dbg-[Peptide]-Fmoc b Resin-Dbg-[Peptide]-NH2 a->b 20% Piperidine/DMF c Resin-Dbg(COOH*)-[Peptide]-NH2 (Activated Scaffold) b->c HATU/DIPEA d Resin-CyclicPeptide c->d Intramolecular Attack

Caption: Key chemical transformations during the on-resin cyclization step.

Protocol Part D: Final Cleavage, Purification, and Analysis
  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) for 2-3 hours at room temperature to cleave the cyclic peptide from the resin and remove all acid-labile side-chain protecting groups.

  • Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., Acetonitrile/Water) and purify using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final cyclic peptide by analytical LC-MS to verify the correct molecular weight.

Troubleshooting and Key Considerations

ProblemPotential Cause(s)Suggested Solution(s)
Low Cyclization Yield 1. Steric hindrance from the peptide sequence adopting an unfavorable conformation. [12] 2. Inefficient activation of the Dbg carboxylic acid.1. Screen different cyclization reagents (e.g., PyBOP, HCTU). 2. Perform the cyclization at a slightly elevated temperature (e.g., 40 °C). 3. Add a chaotropic agent like LiCl to the cyclization mixture to disrupt secondary structures.
Dimer/Oligomer Formation 1. High resin loading leading to intermolecular reactions. 2. Slow intramolecular cyclization kinetics.1. Use a lower loading resin (≤ 0.4 mmol/g). 2. Ensure high-potency activating reagents are used to speed up the intramolecular reaction.
Incomplete Reactions 1. Insufficient reagent equivalents or reaction time. 2. Peptide aggregation on the resin.1. Use a 3-5 fold excess of reagents. 2. Monitor all coupling and deprotection steps (e.g., Kaiser test). 3. Use NMP as a solvent or add structure-breaking "magic mixtures" to disrupt aggregation.

Conclusion

The use of Fmoc-3,4-diaminobenzoic acid as a molecular scaffold offers a robust and highly efficient method for the synthesis of head-to-tail cyclic peptides. By providing an orthogonal handle for synthesis and a rigid framework that promotes intramolecular ring closure, this strategy effectively mitigates common side reactions such as oligomerization and C-terminal epimerization. The protocols outlined in this guide provide a validated framework for researchers to successfully incorporate this powerful technique into their peptide synthesis and drug discovery workflows, paving the way for the development of novel cyclic peptide-based therapeutics.

References

  • Aapptec Peptides. (n.d.). This compound [218926-48-8].
  • Benchchem. (n.d.). Application Notes and Protocols for Fmoc-D-Glu-OH in Peptide-Based Therapeutics.
  • Benchchem. (n.d.). Application Notes and Protocols for Incorporating Fmoc-D-Bpa-OH in Solid-Phase Peptide Synthesis.
  • Pentelute, B. L., et al. (2023). Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold. Journal of the American Chemical Society.
  • Chen, J., et al. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(13), 2601-2604.
  • Burlina, F., et al. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology, 2371, 101-115.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-D-Asp-OH: Key for Efficient Peptide Synthesis & Drug Discovery.
  • Oishi, S., et al. (2015). Diastereoselective cyclization of an aminobenzoic acid derivative and chiroptical properties of triple-stranded helical bis(phenylethynyl)benzene. Chemical Communications, 51(26), 5710-5713.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Cyclic Peptide Synthesis with Fmoc-L-Orn(Mmt)-OH.
  • Galo, J. M., et al. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • Zhang, L., & Liu, L. (2013). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. Organic Letters.
  • Lee, Y. S., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega.
  • Kim, H., & Choi, Y. (2018). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. Molecules, 23(11), 2979.
  • Benchchem. (n.d.). A Comparative Guide to Fmoc-D-Tle-OH in Solid-Phase Peptide Synthesis.
  • Kantharaju, et al. (2011). Global Analysis of Peptide Cyclization Efficiency. ACS Combinatorial Science.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Fmoc-Asp(OtBu)-OH ≥98.0% HPLC.
  • Sigma-Aldrich. (n.d.). Fmoc-Glu(OtBu)-OH ≥98.0% HPLC.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Slow Coupling of Fmoc-Dbg-OH in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of the sterically hindered amino acid, Fmoc-Dbg-OH (Fmoc-(S)-3,3-diphenyl-β-alanine). The unique structure of Dbg, while valuable for inducing specific peptide conformations, presents significant synthetic hurdles. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to empower you to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound so slow and often incomplete?

The primary reason for the difficult coupling of this compound is severe steric hindrance. The bulky diphenyl groups on the β-carbon create a sterically crowded environment around the carboxylic acid, impeding the approach of the N-terminal amine of the growing peptide chain on the solid support. This steric clash significantly slows down the rate of amide bond formation.

Q2: What are the immediate signs of a failed or incomplete this compound coupling?

The most common indicators of an incomplete coupling reaction are:

  • A positive Kaiser test: After the coupling step, a sample of the resin beads will turn blue or purple, indicating the presence of unreacted primary amines.

  • Deletion sequences in the final product: Mass spectrometry (MS) analysis of the cleaved peptide will show a significant peak corresponding to the peptide sequence lacking the Dbg residue.

  • Low final yield: The overall yield of the desired full-length peptide will be significantly reduced.

Q3: Are there any specific side reactions I should be aware of when working with this compound?

While slow coupling is the main issue, prolonged reaction times and the use of highly reactive reagents can potentially lead to side reactions. Although less common with Dbg itself, difficult couplings, in general, can sometimes be associated with racemization, especially if excessive base is used. It is crucial to use the recommended stoichiometry of reagents to minimize such risks.

In-Depth Troubleshooting Guide

This section provides a structured approach to troubleshooting and optimizing the incorporation of this compound. We will explore various strategies, from the choice of coupling reagents to reaction conditions.

Issue: Incomplete Coupling Persists Despite Standard Protocols

If you are observing incomplete coupling with standard reagents like HBTU/HCTU and DIPEA, it is time to employ more potent strategies.

Root Cause Analysis:

The activation energy required to overcome the steric barrier of this compound is higher than for most standard amino acids. Standard coupling reagents may not generate a sufficiently reactive species to drive the reaction to completion in a reasonable timeframe.

Solutions & Experimental Protocols:

1. Employ High-Potency Coupling Reagents:

For sterically demanding couplings, uronium/aminium-based reagents are generally more effective than standard carbodiimides.[1] Reagents like HATU, HCTU, and COMU are highly efficient and are considered among the most powerful for overcoming steric hindrance.[1]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Frequently recommended for difficult couplings due to its high reactivity.[1]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Offers comparable efficiency to HATU but is based on OxymaPure, avoiding the potentially explosive HOBt or HOAt derivatives.[1][2] It also exhibits better solubility and a reduced allergenic potential.[3]

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

ReagentActivating AgentRelative ReactivityKey Advantages
HBTU/HCTUHOBt/6-Cl-HOBtStandardCost-effective, widely used.
HATUHOAtHighVery effective for hindered couplings.[1]
COMUOxymaPureHighSafer alternative to HATU, excellent solubility.[2][3]
PyBOPHOBtHighPhosphonium salt, effective for hindered couplings.[4]

Experimental Protocol: Coupling this compound with HATU

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for at least 30 minutes. Perform the Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF.[5] Wash the resin thoroughly with DMF.

  • Activation of this compound: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6-10 equivalents) in DMF.

  • Pre-activation: Allow the activation mixture to react for 1-2 minutes.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction Time: Agitate the mixture for 2-4 hours at room temperature. For particularly difficult sequences, this time can be extended.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for completion. If the test is still positive, consider a second coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.[1]

2. Optimize Reaction Conditions: Temperature and Time

  • Elevated Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[1] Microwave-assisted synthesis is particularly effective at increasing reaction rates for difficult couplings.[1][6] If a microwave synthesizer is not available, conventional heating to 40-50°C can also be beneficial.

  • Extended Coupling Time: For sterically hindered amino acids, a standard 1-2 hour coupling time is often insufficient. Extending the reaction time to 4 hours, overnight, or even 24 hours may be necessary to achieve complete coupling.

3. The "Double Coupling" Strategy

If a single coupling, even with a potent reagent, is insufficient, a "double coupling" is a reliable strategy. This involves performing the coupling reaction twice before proceeding to the next deprotection step.

Experimental Protocol: Double Coupling of this compound

  • Perform the first coupling as described in the HATU protocol above for 2-4 hours.

  • Drain the reaction vessel.

  • Wash the resin with DMF (3x).

  • Repeat the coupling step with a fresh solution of activated this compound for another 2-4 hours.

  • Perform a Kaiser test to confirm the completion of the reaction.

  • Wash the resin thoroughly with DMF (5x).

4. Solvent Choice and Additives

  • Solvent: While DMF is the standard solvent, for aggregation-prone sequences, which can exacerbate coupling issues, consider using N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO to improve solvation of the peptide chain.[7]

  • Chaotropic Salts: In cases where peptide aggregation is suspected to be hindering the coupling, washing the resin with a solution of a chaotropic salt like 0.5 M LiCl in DMF before coupling can help disrupt secondary structures.[7]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the slow coupling of this compound.

G start Incomplete Coupling of this compound Detected (Positive Kaiser Test) reagent Switch to High-Potency Coupling Reagent (e.g., HATU, COMU) start->reagent double_couple Perform a Double Coupling reagent->double_couple If still incomplete success Coupling Successful (Negative Kaiser Test) reagent->success If successful temp_time Increase Reaction Temperature and/or Time double_couple->temp_time If still incomplete double_couple->success If successful solvent Consider Alternative Solvents (NMP) or Additives (LiCl) temp_time->solvent If aggregation is suspected temp_time->success If successful solvent->success If successful failure Re-evaluate Synthetic Strategy solvent->failure If still incomplete

Caption: Troubleshooting workflow for sterically hindered this compound couplings.

Concluding Remarks

The successful incorporation of sterically hindered amino acids like this compound into a peptide sequence is a testament to the robustness of modern SPPS techniques when applied systematically. By understanding the underlying principles of steric hindrance and employing more potent coupling reagents, optimized reaction conditions, and strategic protocols such as double coupling, researchers can overcome these synthetic challenges. Always remember that careful monitoring of each step, particularly with reliable methods like the Kaiser test, is paramount to achieving a high-purity final product.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Subirós-Funosas, L., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uranium Salts. Chemistry – A European Journal, 15(37), 9394-9403. [Link]

  • Zhang, W., & Li, G. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(13), 2601-2604. [Link]

  • Ascensus Specialties. (2025). Reliable Reagents for Scalable Peptide Manufacturing. [Link]

  • Wenschuh, H., Beyermann, M., Haber, H., Seydel, J. K., Krause, E., Bienert, M., Carpino, L. A., El-Faham, A., & Albericio, F. (1995). A comparative study of methods to couple hindered peptides. The Journal of Organic Chemistry, 60(3), 405-410. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • CEM Corporation. (2024, September 24). SPPS Reagents Explained: A Complete Guide [Video]. YouTube. [Link]

  • Harris, P. W. R., & Brimble, M. A. (2009). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Bioconjugate Chemistry, 20(4), 782-791. [Link]

  • Fields, G. B. (Ed.). (1997). Solid Phase Peptide Synthesis. Academic Press.
  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • AAPPTEC. (n.d.). Peptide Synthesis Resins. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Bofill, J. M., El-Faham, A., & Albericio, F. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 22(16), 5323-5330. [Link]

Sources

Navigating the Bottleneck: A Technical Guide to Overcoming Fmoc-Dbg-OH Deprotection Failures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating sterically demanding amino acids. Here, we address a particularly challenging bottleneck: the deprotection of N-α-Fmoc-3,3-di-tert-butyl-L-glycine (Fmoc-Dbg-OH).

The extreme steric hindrance imparted by the two tert-butyl groups on the β-carbon of Dbg presents a significant obstacle to the standard Fmoc deprotection protocols. Incomplete removal of the Fmoc group leads to truncated sequences, difficult purifications, and ultimately, failure of the synthesis. This guide provides a structured, in-depth approach to troubleshooting and resolving these deprotection failures, grounded in mechanistic understanding and field-proven solutions.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the common issues encountered during the deprotection of this compound.

Q1: My standard 20% piperidine in DMF protocol is failing to completely deprotect this compound. What is the underlying cause?

A1: The primary reason for the failure of standard deprotection conditions is the profound steric hindrance around the α-amino group of the Dbg residue. The bulky di-tert-butyl groups physically obstruct the approach of the piperidine molecule to the acidic proton on the fluorenyl ring, which is the initial step in the β-elimination mechanism of Fmoc removal.[1][2] This steric shield significantly slows down the reaction kinetics, often leading to incomplete deprotection within standard timeframes.[1]

Furthermore, peptides containing bulky, hydrophobic residues like Dbg are prone to aggregation on the solid support. This aggregation can further limit the accessibility of the Fmoc group to the deprotection reagent, exacerbating the problem.[3][4]

Visualizing the Deprotection Challenge

The following diagram illustrates the steric hindrance posed by the Dbg side chain, which impedes the approach of the piperidine base to the Fmoc group.

G Steric hindrance in this compound deprotection cluster_peptide Peptide Backbone on Resin Resin Resin AA_n_minus_1 ...-AA(n-1) Resin->AA_n_minus_1 ... Dbg_alpha_C α-C AA_n_minus_1->Dbg_alpha_C -CO-NH- Dbg_NH N-H Dbg_alpha_C->Dbg_NH Dbg_sidechain C(tBu)₂ Dbg_alpha_C->Dbg_sidechain Fmoc Fmoc Group Dbg_NH->Fmoc Piperidine Piperidine Piperidine->Fmoc Steric Hindrance

Caption: Steric hindrance from the di-tert-butyl groups of Dbg obstructs piperidine's access to the Fmoc group.

Q2: I've extended the deprotection time with 20% piperidine, but the results are still suboptimal. What are my next steps?

A2: While extending the reaction time is a logical first step, it may not be sufficient to overcome the severe steric hindrance of Dbg. Moreover, prolonged exposure to piperidine can lead to undesirable side reactions, such as the formation of piperidinyl-fulvene adducts that can be difficult to remove. The recommended next steps involve modifying the deprotection cocktail and reaction conditions.

Troubleshooting Workflow:

G start Incomplete this compound Deprotection step1 Increase Deprotection Time (e.g., 2 x 30 min) start->step1 step2 Modify Deprotection Reagent: - Increase Piperidine Conc. (e.g., 40-50%) - Switch to a Stronger Base (DBU) step1->step2 If still incomplete end Successful Deprotection step1->end If successful step3 Optimize Reaction Conditions: - Elevate Temperature (e.g., 40-60°C) - Use Microwave Irradiation step2->step3 If still incomplete step2->end If successful step4 Address Aggregation: - Use Chaotropic Agents (e.g., LiCl) - Employ 'Magic Mixture' Solvent step3->step4 If aggregation is suspected step3->end If successful step4->end fail Re-evaluate Synthesis Strategy step4->fail If still incomplete

Caption: A stepwise approach to troubleshooting this compound deprotection failure.

Advanced Deprotection Strategies and Protocols

For challenging cases like this compound, a more aggressive yet controlled deprotection strategy is often necessary. The following table summarizes recommended modifications to the standard protocol.

StrategyReagent/ConditionRationalePotential Side Effects
Increased Basicity 40-50% piperidine in DMFHigher concentration of the base can increase the reaction rate.Increased risk of side reactions with prolonged exposure.
Stronger, Non-Nucleophilic Base 2-5% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMFDBU is a stronger, non-nucleophilic base that can effectively abstract the acidic proton of the fluorene ring, even with significant steric hindrance.[5][6][7][8]Can promote aspartimide formation in susceptible sequences.[6][7]
Elevated Temperature 40-60°CIncreased thermal energy can help overcome the activation energy barrier imposed by steric hindrance.May accelerate side reactions. Requires careful monitoring.
Microwave Irradiation Microwave-assisted SPPSMicrowave energy can significantly accelerate the deprotection reaction, often allowing for shorter reaction times.[9][10]Requires specialized equipment. Potential for localized overheating if not properly controlled.
Disruption of Aggregation Addition of chaotropic agents (e.g., 0.4 M LiCl) to the deprotection solutionThese salts disrupt secondary structures and aggregation of the peptide on the resin, improving reagent accessibility.[4][11]May require additional washing steps to remove the salt.
Solvent Modification "Magic Mixture" (DMF/DCM/NMP with Triton X-100 and ethylene carbonate)This solvent system is designed to improve solvation and reduce aggregation of difficult sequences.[4][11]More complex solvent preparation and removal.

Experimental Protocols

Protocol 1: High-Concentration Piperidine Deprotection
  • Swell the peptide-resin in DMF.

  • Drain the DMF.

  • Add a solution of 40% piperidine in DMF to the resin.

  • Agitate the mixture for 30-60 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Perform a Kaiser test to confirm the presence of a free primary amine.

Protocol 2: DBU-Mediated Deprotection

Caution: DBU is a very strong base. Use with care and ensure thorough washing.

  • Swell the peptide-resin in DMF.

  • Drain the DMF.

  • Add a solution of 2% DBU in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5.

  • Wash the resin extensively with DMF (at least 7-10 times) to completely remove the DBU.

  • Perform a Kaiser test to confirm complete deprotection.

Monitoring Deprotection: The Importance of Analytical Confirmation

Visual confirmation with a Kaiser test is a good qualitative indicator, but for challenging deprotections, quantitative analysis is crucial.

  • UV-Vis Spectroscopy: The progress of the deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the drained deprotection solution (typically around 301 nm). A plateau in the absorbance over consecutive treatments indicates the completion of the reaction.[1]

  • High-Performance Liquid Chromatography (HPLC): After a test cleavage of a small amount of resin, HPLC analysis of the crude peptide is the most definitive method to confirm the success of the deprotection. Incomplete deprotection will result in a significant peak corresponding to the Fmoc-protected peptide.

Summary and Recommendations

The successful incorporation of this compound into a peptide sequence requires a departure from standard SPPS protocols. The extreme steric hindrance of the di-tert-butylglycine residue necessitates a more forceful deprotection strategy.

Key Takeaways:

  • Steric hindrance is the primary obstacle. The bulky side chain of Dbg physically blocks the deprotection reagent.

  • Standard piperidine protocols are often insufficient. Extended reaction times may not be enough and can lead to side reactions.

  • A stronger base is often the solution. DBU has proven effective in deprotecting highly hindered Fmoc-amino acids.

  • Optimization of reaction conditions is critical. Temperature and microwave irradiation can be powerful tools to accelerate the reaction.

  • Peptide aggregation must be considered. Chaotropic agents and specialized solvent systems can improve reagent accessibility.

  • Thorough analytical monitoring is non-negotiable. Rely on HPLC and UV-Vis to confirm complete deprotection.

By systematically applying the troubleshooting strategies and optimized protocols outlined in this guide, researchers can overcome the challenges associated with this compound deprotection and successfully synthesize these sterically demanding peptides.

References

  • Góngora-Benítez, M., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(7), 1551. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Gomara, M. J., & Haro, I. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 197. [Link]

  • Glen Research. (n.d.). Deprotection Guide. Glen Research. [Link]

  • Albericio, F., et al. (2018). In situ Fmoc removal. Green Chemistry, 20(23), 5356-5363. [Link]

  • Collins, J. M. (2007). Microwave enhanced N-fmoc deprotection in peptide synthesis.
  • Zhang, J., et al. (2022). Optimization of Fmoc deprotection of Fmoc-Phe-OH using NaN3. ResearchGate. [Link]

  • Góngora-Benítez, M., et al. (2018). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH as model amino acids, with the three deprotection reagents. ResearchGate. [Link]

  • Harris, E. B. J. (2015). Which strategies do you use for difficult sequences in solid phase synthesis? ResearchGate. [Link]

  • Zhang, J., et al. (2008). Highly Efficient Coupling of Sterically Hindered Amino Acids to H-Pro-CTC Resin under Microwave Irradiation. Chinese Journal of Organic Chemistry, 28(12), 2166-2171. [Link]

  • Park, J., & Kim, B. H. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, e202501387. [Link]

  • Aapptec. (n.d.). Fmoc Removal with DBU. Aapptec Peptides. [Link]

  • Isaksen, A., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14125-14133. [Link]

  • Tickler, A. K., et al. (2001). Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent. Journal of Peptide Science, 7(9), 488-494. [Link]

  • Carpino, L. A., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Chemical Biology, 3(1), 18-37. [Link]

  • Gilon, C., et al. (2000). Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. Journal of Peptide Science, 6(10), 481-489. [Link]

  • Collins, J. M. (2007). Microwave enhanced N-Fmoc deprotection in peptide synthesis.
  • Ralhan, K., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417-104425. [Link]

  • Feng, Y., et al. (1996). Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI beta-Turn Mimics with 5-tert-Butylproline. The Journal of Organic Chemistry, 61(25), 8975-8982. [Link]

  • Tickler, A. K., et al. (2001). Improved Preparation of Amyloid-β Peptides Using DBU as Nα-Fmoc Deprotection Reagent. ResearchGate. [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Nardi, M., & D'Este, F. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, e202500099. [Link]

  • Aapptec. (n.d.). Synthesis Notes. Aapptec Peptides. [Link]

  • Bofill, J. M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. The Journal of Organic Chemistry, 87(24), 16406-16415. [Link]

  • Thompson, R. E., et al. (2018). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 29(10), 1335-1340. [Link]

  • Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification? Biomatik. [Link]

  • LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. LibreTexts. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec Peptides. [Link]

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Technical Support Center: Optimizing Coupling Times for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting strategies for one of the most common challenges in solid-phase peptide synthesis (SPPS): the efficient coupling of sterically hindered amino acids. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions for successful peptide synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns regarding difficult couplings.

Q1: What are the primary reasons for slow or incomplete coupling reactions with certain amino acids?

A1: The principal cause is steric hindrance. The bulky side chains of amino acids such as Valine (Val), Isoleucine (Ile), Threonine (Thr), and particularly α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib), physically obstruct the approach of the activated carboxyl group and the N-terminal amine.[1] This slows down the rate of peptide bond formation. As the peptide chain elongates, it can also fold into secondary structures or aggregate on the solid support, further masking the reactive sites and exacerbating the issue.[1]

Q2: My standard coupling protocol with DIC/HOBt is failing for a Val-Ile sequence. What is the first thing I should change?

A2: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the high activation energy required for sterically demanding couplings.[1] Your first and most impactful change should be to switch to a more powerful in-situ activating reagent.[1] Aminium/uronium salts such as HATU, HBTU, or HCTU, or phosphonium salts like PyBOP and PyAOP, are significantly more effective because they form highly reactive activated esters that can overcome the steric barrier.[1]

Q3: I've heard about "double coupling." When and why should I use this technique?

A3: Double coupling is a robust and frequently used strategy to drive a difficult coupling reaction to completion.[1] It involves performing the coupling step twice, back-to-back, with a fresh portion of activated amino acid and coupling reagents.[1] This is particularly useful when a single coupling, even with a potent reagent, fails to achieve complete reaction as monitored by a qualitative test like the Kaiser test. It is a common strategy for incorporating notoriously difficult residues like Arginine or for sequences prone to aggregation.[1][2]

Q4: Can the choice of solvent impact the coupling efficiency of hindered amino acids?

A4: Absolutely. The solvent plays a crucial role in solvating the growing peptide chain and the resin, which is essential for the accessibility of the reactive sites.[1][3] Inadequate solvation can lead to peptide aggregation, which further hinders the coupling reaction.[1] For many applications, N-methylpyrrolidone (NMP) is preferred over Dimethylformamide (DMF) due to its superior solvating properties.[1][4] In particularly challenging cases, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]

Q5: How does Microwave-Assisted Peptide Synthesis (MA-SPPS) improve the coupling of bulky amino acids?

A5: Microwave-assisted peptide synthesis is a highly effective method for accelerating difficult coupling reactions.[5][6][7] The application of microwave energy efficiently heats the reaction, providing the necessary activation energy to overcome the steric barrier and drive the reaction to completion much faster than at room temperature.[1][8][9] This technique has proven particularly beneficial for incorporating hindered, non-standard amino acids like Aib and N-methylated residues.[5][6][7]

Section 2: Troubleshooting Guide for Incomplete Couplings

This section provides a systematic approach to diagnosing and resolving incomplete coupling reactions.

Initial Diagnosis: Is the Coupling Truly Incomplete?

Before embarking on extensive optimization, it's critical to confirm that the coupling has indeed failed.

  • Qualitative Monitoring: The Kaiser test is a reliable method for detecting free primary amines on the resin. A positive blue color indicates an incomplete reaction. For N-terminal proline, a different test like the isatin or chloranil test is required.[10]

  • Test Cleavage and Mass Spectrometry: For critical or long peptides, performing a test cleavage of a small amount of resin followed by mass spectrometry (MS) analysis is advisable. The presence of a significant peak corresponding to a deletion sequence (the target peptide missing the intended amino acid) is a definitive indicator of incomplete coupling.[10]

Troubleshooting Workflow

If incomplete coupling is confirmed, follow this logical progression of troubleshooting steps.

Troubleshooting_Workflow start Incomplete Coupling Detected reagent Step 1: Upgrade Coupling Reagent start->reagent conditions Step 2: Optimize Reaction Conditions reagent->conditions If still incomplete end Successful Coupling reagent->end If successful double_couple Step 3: Implement Double Coupling conditions->double_couple If still incomplete conditions->end If successful advanced Step 4: Advanced Strategies double_couple->advanced For extremely difficult cases double_couple->end If successful advanced->end

Caption: A stepwise workflow for troubleshooting incomplete coupling reactions.

Step 1: Upgrade Your Coupling Reagent

The choice of coupling reagent is the most critical factor in overcoming steric hindrance.

  • Problem: Standard carbodiimides (DCC, DIC) are failing.

  • Solution: Switch to a more potent aminium/uronium or phosphonium salt.[1]

    • Aminium/Uronium Reagents: HATU, HBTU, and HCTU are excellent choices. HATU is often considered one of the most efficient due to the formation of highly reactive OAt esters.[1][11]

    • Phosphonium Reagents: PyBOP and PyAOP are also highly effective.[12]

    • Oxyma-Based Reagents: COMU is a newer generation reagent with efficiency comparable to HATU but with a better safety profile as it does not generate potentially explosive HOBt or HOAt byproducts.[1]

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings

Reagent ClassExamplesRelative ReactivityKey AdvantagesConsiderations
Carbodiimides DCC, DICLowInexpensive, simple to use.Often insufficient for hindered couplings, can cause racemization.[12]
Phosphonium Salts PyBOP, PyAOPHighHigh coupling efficiency, low racemization risk.[12]More expensive than carbodiimides.
Aminium/Uronium Salts HBTU, HATU, HCTUVery HighExcellent efficiency, suitable for complex sequences. HATU is particularly potent.[11][12]Can cause guanidinylation of the N-terminal amine if used in excess.
Oxyma-Based Reagents COMU, PyOximVery HighEfficiency comparable to HATU, improved safety profile.[1]Solution stability of COMU can be a concern for automated synthesizers.[11]
Step 2: Optimize Reaction Conditions

If a powerful reagent is still not sufficient, further optimization of the reaction environment is necessary.

  • Extend Reaction Time: Steric hindrance slows down the reaction rate.[1] Increasing the coupling time from a standard 1-2 hours to 4 hours, or even overnight, can often drive the reaction to completion.[1][10]

  • Increase Reaction Temperature:

    • Conventional Heating: Gently heating the reaction vessel to 40-60°C can provide the necessary activation energy.[10][13] However, this must be done with caution to minimize the risk of racemization, especially with sensitive amino acids like Cysteine and Histidine.[8]

    • Microwave Heating: As previously mentioned, MA-SPPS is a superior method for applying heat in a controlled and efficient manner, significantly accelerating difficult couplings.[5][6][7][14]

  • Improve Solvation:

    • Switch to NMP: If you are using DMF, switching to NMP can improve the solvation of the peptide-resin complex.[1][4][15]

    • Use Solvent Mixtures: For particularly "difficult" sequences prone to aggregation, a mixture of DCM/DMF/NMP (1:1:1) can be beneficial.[1][16]

Step 3: Implement Double Coupling

This is a straightforward and highly effective technique to ensure complete acylation.

  • Procedure: After the initial coupling reaction, drain the reagents, wash the resin thoroughly with DMF, and then repeat the coupling step with a fresh solution of activated amino acid.[1]

  • When to Use: This is recommended whenever a qualitative test (e.g., Kaiser test) remains positive after a single, optimized coupling attempt. It is also a good prophylactic measure for known difficult couplings, such as Arg(Pbf) or Aib-Aib sequences.[2][17]

Step 4: Advanced Strategies for Extremely Hindered Couplings

For the most challenging cases, such as coupling two α,α-disubstituted amino acids, more advanced techniques may be required.

  • Acyl Fluoride Formation: Converting the carboxylic acid of the incoming amino acid to a highly reactive acyl fluoride can be a very effective strategy.[1][18] This is typically achieved using a fluorinating agent like TFFH.[1]

Section 3: Detailed Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU

This protocol outlines a robust procedure for incorporating a difficult amino acid on a solid support.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for at least 30 minutes. Perform the standard N-terminal Fmoc deprotection and wash the resin thoroughly with DMF.

  • First Coupling - Pre-activation:

    • In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.

  • First Coupling - Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 45-60 minutes at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times).

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads.

  • Second Coupling: If the test is positive, repeat steps 2 through 4 with a fresh solution of activated amino acid.

  • Final Wash: After the final coupling (or if the first coupling was successful), wash the resin thoroughly with DMF to remove any residual reagents before proceeding to the next deprotection step.

Double_Coupling_Protocol A Swell and Deprotect Resin B 1st Coupling: Pre-activate (Fmoc-AA, HATU, DIPEA) A->B C Add to Resin (45-60 min) B->C D Wash Resin (DMF) C->D E Kaiser Test D->E F 2nd Coupling: Repeat Pre-activation E->F Positive H Final Wash (DMF) E->H Negative G Add to Resin (45-60 min) F->G G->H I Proceed to next cycle H->I

Caption: Workflow for the double coupling protocol using HATU.

Section 4: Mitigating Common Side Reactions

Optimizing coupling conditions can sometimes increase the risk of side reactions. Awareness and preventative measures are key.

  • Racemization/Epimerization: This is the loss of stereochemical integrity at the α-carbon.

    • Cause: Over-activation of the carboxylic acid, prolonged exposure to basic conditions, or high temperatures can promote racemization.[19][20] Histidine and Cysteine are particularly susceptible.[8][21]

    • Prevention: Use coupling reagents known for low racemization (e.g., phosphonium salts).[12] Avoid excessive heating and extended reaction times where possible. The use of additives like HOBt or OxymaPure helps to suppress racemization.[21]

  • Diketopiperazine Formation:

    • Cause: An intramolecular cyclization reaction that occurs at the dipeptide stage, cleaving the dipeptide from the resin. This is particularly prevalent in Fmoc-SPPS, especially when Proline is the second residue.[21]

    • Prevention: When Proline or another secondary amine is in the C-terminal or penultimate position, consider using a 2-chlorotrityl chloride resin, as its steric bulk hinders this side reaction.[21] Another strategy is to couple the third amino acid as a pre-formed dipeptide, bypassing the problematic dipeptide-resin intermediate.[21]

  • Aspartimide Formation:

    • Cause: The side-chain carboxyl group of Aspartic acid can form a cyclic imide under both acidic and basic conditions. This can lead to the formation of β-linked peptides.[21]

    • Prevention: Adding HOBt to the piperidine solution during Fmoc deprotection can help suppress this side reaction.[21] Using sterically hindered protecting groups on the Asp side chain can also be beneficial.[22]

By understanding the chemical principles behind peptide coupling and adopting a systematic approach to troubleshooting, researchers can confidently tackle the synthesis of even the most challenging sterically hindered peptides.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids.
  • Thieme. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis, 2002(11), 1592-1596.
  • ResearchGate. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Sci-Hub. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
  • ACS Publications. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • ACS Publications. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. J Org Chem, 72(15), 5794-801.
  • Luxembourg Bio Technologies. (n.d.).
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ResearchGate. (2025). Procedures to Improve Difficult Couplings.
  • Biotage. (2023). Using double coupling to improve your peptide synthesis.
  • Aapptec. (n.d.).
  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • NIH. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins.
  • PubMed. (n.d.). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
  • ChemRxiv. (n.d.). Stirring Peptide Synthesis to a New Level of Efficiency.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • The Royal Society of Chemistry. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances.
  • Slideshare. (n.d.). Side reaction in peptide synthesis.
  • Thieme Gruppe. (n.d.).
  • ResearchGate. (2025). Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib.
  • PubMed Central - NIH. (n.d.).
  • ResearchGate. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?.
  • ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?.
  • BenchChem. (n.d.). Impact of solvent choice on Boc-His(Boc)-OH coupling efficiency.
  • Sigma-Aldrich. (n.d.).

Sources

Technical Support Center: Fmoc-Dbg-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating Fmoc-Dbg-OH and related di-Boc-guanidino-protected amino acids into their solid-phase peptide synthesis (SPPS) workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you anticipate challenges, troubleshoot effectively, and ensure the integrity of your synthetic peptides.

The use of this compound, a derivative of 3,3-diphenyl-D-alanine with a di-Boc-protected guanidino group, and its analogs like Fmoc-L-Phe(4-(N,N'-di-Boc-guanidino))-OH, allows for the introduction of a guanidinium moiety with an orthogonal protecting group strategy. This is invaluable for synthesizing complex peptides and peptidomimetics. However, the bulky nature of the di-Boc-guanidino group presents unique challenges during peptide synthesis. This guide provides a structured approach to understanding and mitigating potential side reactions.

Troubleshooting Guide: Common Issues with this compound

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Question: I'm observing a significant amount of unreacted amine on my resin after coupling this compound, even with standard coupling times. What's causing this and how can I fix it?

Answer:

This is a frequent challenge stemming from the significant steric hindrance posed by the bulky di-Boc-protected guanidino side chain.[1][2] Standard coupling conditions are often insufficient to drive the reaction to completion.

Causality: The large protecting groups on the side chain physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This slows down the rate of amide bond formation significantly.

Recommended Solutions & Rationale:

  • Choice of Coupling Reagent: Standard carbodiimide reagents like DIC may be too slow. Switch to more potent phosphonium or aminium/uronium salt-based reagents.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly effective choice for hindered couplings due to the formation of a highly reactive OAt-ester.[3]

    • PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another excellent option that forms a reactive OBt-ester.[2]

    • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Often cited for its high efficiency and reduced racemization risk.

  • Extended Coupling Time and Double Coupling: A single, standard coupling time (e.g., 1-2 hours) is often not enough.

    • Extended Single Coupling: Increase the reaction time to 4-6 hours or even overnight for the first attempt. Monitor the reaction progress using a qualitative test like the Kaiser test.

    • Double Coupling: This is a highly recommended strategy. After the initial coupling (e.g., 2 hours), drain the reaction vessel and add a fresh solution of activated this compound for a second coupling cycle.[3]

  • Increased Reagent Equivalents: Use a higher excess of the this compound and coupling reagents. A 3- to 5-fold excess over the resin loading is a good starting point.

Experimental Protocol: Optimized Double Coupling for this compound

  • Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • First Coupling:

    • In a separate vessel, pre-activate this compound (4 equivalents relative to resin loading) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2 hours.

    • Drain the reaction vessel and wash the resin with DMF (3x).

  • Second Coupling:

    • Repeat the pre-activation step with a fresh batch of reagents.

    • Add the newly activated amino acid solution to the resin and allow it to react for another 2 hours.

  • Monitoring and Capping:

    • After the second coupling, perform a Kaiser test to check for remaining free amines.

    • If the test is positive, consider a third coupling or cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

Issue 2: Appearance of an Unexpected -17 Da Peak in Mass Spectrometry

Question: My final peptide analysis by LC-MS shows a significant impurity with a mass that is 17 Da lower than the expected product mass. What is this side product?

Answer:

A mass loss of 17 Da from an arginine or arginine-like residue is a classic indicator of δ-lactam formation . This is an intramolecular cyclization side reaction where the activated carboxylic acid of the this compound reacts with one of the nitrogens of its own guanidino side chain, releasing a molecule of water (18 Da) and forming a stable six-membered ring. The observed mass difference of -17 Da is due to the loss of NH3 during MS fragmentation of the lactam.

Causality: The di-Boc protected guanidino group, while sterically hindering for intermolecular coupling, can be positioned to facilitate this intramolecular reaction, especially during the pre-activation step. Studies have shown that di-Boc protected arginine has a higher tendency for δ-lactam formation compared to other protecting group strategies like Pbf.[4]

G cluster_activation Activation cluster_side_reaction Side Reaction cluster_desired_reaction Desired Reaction Fmoc_Dbg_OH This compound Activated_Ester Activated Ester (e.g., OAt-ester) Fmoc_Dbg_OH->Activated_Ester HATU/DIPEA Lactam δ-Lactam (-18 Da) Activated_Ester->Lactam Intramolecular Cyclization Peptide Peptide Chain (Resin-bound) Activated_Ester->Peptide Intermolecular Coupling

Caption: Competing pathways for activated this compound.

Recommended Solutions & Rationale:

  • Minimize Pre-activation Time: The longer the activated ester exists in solution before coupling to the resin, the higher the probability of intramolecular cyclization. Add the coupling reagents to the this compound immediately before adding the solution to the resin. A pre-activation time of 1-5 minutes is generally sufficient.[3]

  • Use of Additives: While HOBt is a common additive, for hindered couplings, OxymaPure® is often recommended as it can accelerate coupling rates and suppress racemization without some of the hazards associated with other benzotriazole derivatives.

  • Lower Temperature: Performing the coupling at a slightly lower temperature (e.g., room temperature instead of elevated temperatures sometimes used in microwave synthesis) can disfavor the intramolecular cyclization.

Issue 3: Partial Deprotection of the Guanidino Side Chain

Question: I'm observing peaks corresponding to the loss of one or both Boc groups from the Dbg side chain in my final product. I thought the Boc groups were stable to piperidine.

Answer:

You are correct; the tert-butyloxycarbonyl (Boc) group is designed to be stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF), providing an orthogonal protection scheme.[5] However, prolonged or repeated exposure to piperidine over many cycles, especially in long peptide sequences, can lead to a very low level of premature Boc deprotection. More commonly, this issue arises from unintended exposure to acidic conditions during the synthesis.

Causality:

  • Cumulative Piperidine Exposure: While a single piperidine treatment has a negligible effect, the cumulative effect over a 20- or 30-mer peptide synthesis can lead to detectable levels of Boc group removal from the highly sensitive di-Boc-guanidino group.

  • Acidic Microenvironments: Trace amounts of acidic species in the DMF or on the resin can contribute to slow cleavage of the Boc groups.

Recommended Solutions & Rationale:

  • Use High-Quality DMF: Ensure your DMF is amine-free and has a low acidic impurity profile.

  • Minimize Deprotection Times: Use the minimum time required for complete Fmoc removal. For most amino acids, two treatments of 3-5 minutes with 20% piperidine in DMF are sufficient. Monitor Fmoc deprotection by UV to optimize this step.

  • Neutralization: Ensure proper neutralization of the resin after any acidic treatments that might be part of a specialized protocol.

Frequently Asked Questions (FAQs)

Q1: What is the correct chemical name for this compound?

A1: "Dbg" is a commonly used abbreviation. The more formal chemical name depends on the specific amino acid backbone. A common derivative is Fmoc-4-(N,N'-di-Boc-guanidino)-L-phenylalanine . Always refer to the supplier's documentation for the exact chemical structure.

Q2: Is racemization a significant concern with this compound?

A2: Yes, any amino acid can be subject to racemization during activation, but the bulky side chain of this compound does not inherently make it more prone to racemization via the common oxazolone mechanism than other standard amino acids. The use of urethane-based protecting groups like Fmoc significantly suppresses racemization.[6] However, using strong, non-sterically hindered bases or excessively long pre-activation times can increase the risk. The use of coupling reagents with additives like HOBt or OxymaPure is a standard and effective way to minimize this risk.

Q3: How can I confirm the presence of the δ-lactam side product?

A3: Mass spectrometry is the most powerful tool for this.

  • LC-MS: Look for a peak eluting close to your main product with a mass difference of -18 Da (loss of H₂O).

  • MS/MS Fragmentation: The fragmentation pattern of the lactam-containing peptide will be different from the native peptide. You will likely see a parent ion corresponding to the cyclized product. The fragmentation may also be altered around the modified residue.

Q4: Are there any alternatives to this compound if I continue to have problems?

A4: Yes, if δ-lactam formation or steric hindrance proves insurmountable for your specific sequence, you might consider using an arginine derivative with a different side-chain protecting group, such as Fmoc-Arg(Pbf)-OH . The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is also TFA-labile but is less bulky than the di-Boc-guanidino group and has a lower reported propensity for lactam formation.[4] However, this will alter the final side chain structure, so it is only an option if the precise di-Boc-guanidino functionality is not critical for your application.

Data Summary and Protocols

Table 1: Troubleshooting Summary for this compound Side Reactions
Observed Issue Potential Side Reaction Mass Change (Da) Primary Cause Recommended Solution
Low Coupling YieldIncomplete AcylationN/ASteric HindranceUse HATU/PyBOP, double couple, extend reaction time.
Impurity Peakδ-Lactam Formation-18 (loss of H₂O)Intramolecular CyclizationMinimize pre-activation time, use OxymaPure.
Impurity Peak(s)Partial Boc Deprotection-100 (one Boc) or -200 (two Bocs)Cumulative piperidine exposureUse high-purity DMF, minimize deprotection times.
Diastereomeric ImpurityRacemization0Oxazolone formationUse coupling additives (HOBt/OxymaPure), avoid strong bases.
Protocol 3: Analytical Characterization of Potential Side Products by LC-MS
  • Sample Preparation: Cleave a small amount of the peptide from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). Precipitate the peptide in cold ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • LC Separation: Use a C18 reversed-phase column with a standard water/acetonitrile gradient containing 0.1% formic acid. A shallow gradient is recommended to achieve good separation of the main product from closely eluting impurities.

  • MS Analysis:

    • Full Scan (MS1): Acquire data in a mass range that includes the expected mass of the full-length peptide and potential side products (e.g., M-18, M-100, M-200).

    • Tandem MS (MS/MS): Perform data-dependent acquisition to obtain fragmentation spectra for the most abundant ions, including the expected product and any detected impurity peaks.

  • Data Interpretation:

    • δ-Lactam: Look for a precursor ion at [M-18+H]⁺. The fragmentation pattern will differ from the expected peptide, particularly around the Dbg residue.

    • Boc Deprotection: Look for precursor ions at [M-100+H]⁺ and/or [M-200+H]⁺. The fragmentation spectra should be consistent with the loss of one or two Boc groups from the side chain.

G

Caption: Logical workflow for troubleshooting this compound side reactions.

References

  • Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Request PDF. Available at: [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • Efficient introduction of protected guanidines in boc solid phase peptide synthesis. PubMed. Available at: [Link]

  • Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N. NIH. Available at: [Link]

  • Mass spectrometry of peptides and proteins. PubMed. Available at: [Link]

  • Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. RSC Publishing. Available at: [Link]

  • Mass spectrometry of peptides and proteins. OSU Chemistry. Available at: [Link]

  • Determining rotational dynamics of the guanidino group of arginine side chains in proteins by carbon-detected NMR. PMC - NIH. Available at: [Link]

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. Available at: [Link]

  • Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. UAB. Available at: [Link]

  • Is it possible to have a different retention time for a peptide when comparing it's endogenous form to a synthetic heavy labelled form? ResearchGate. Available at: [Link]

  • Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition. PubMed. Available at: [Link]

  • Procedures to Improve Difficult Couplings. ResearchGate. Available at: [Link]

  • (A) Mass fragmentation patterns and their corresponding chemical structures. ResearchGate. Available at: [Link]

  • Selected publications (peptide HPLC). Krokhin Lab. Available at: [Link]

  • Mascot help: Peptide fragmentation. Matrix Science. Available at: [Link]

  • Fmoc-Arg(Boc)2-OH – An excellent derivative for Fmoc SPPS of Arg-containing peptide. PubChem. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Nanjing Tengxiang Import & Export Co. Ltd. Available at: [Link]

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Technical Support Center: Improving Peptide Yield with α,α-Disubstituted Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with incorporating α,α-disubstituted amino acids into peptide sequences. Here, we provide in-depth troubleshooting advice, detailed protocols, and the rationale behind our recommendations to empower you to overcome common hurdles and significantly improve your peptide yields.

The Challenge and Opportunity of α,α-Disubstituted Amino Acids

α,α-Disubstituted amino acids, such as α-aminoisobutyric acid (Aib), are powerful tools in peptide chemistry.[1][2] Their unique structure, featuring a gem-disubstitution on the α-carbon, imparts significant conformational constraints on the peptide backbone.[3] This property is invaluable for stabilizing specific secondary structures like helices, enhancing proteolytic resistance, and improving bioavailability—key attributes for therapeutic peptide development.[3][4]

However, the very feature that makes these amino acids so useful—their steric bulk—also presents a formidable synthetic challenge.[3][5] The steric hindrance around the carboxyl group dramatically slows down the kinetics of peptide bond formation, often leading to incomplete reactions and low yields with standard synthesis protocols.[6][7] This guide will address these issues head-on, providing you with the strategies to achieve high-efficiency couplings.

Troubleshooting & FAQs: Overcoming Low Coupling Yields

This section addresses the most common issues encountered when working with α,α-disubstituted amino acids in a practical question-and-answer format.

Q1: Why is my peptide yield so low when I try to incorporate an α,α-disubstituted amino acid like Aib?

Answer: The primary cause is steric hindrance. The two substituents on the α-carbon create a crowded environment around the carboxylic acid group. This bulkiness physically obstructs the incoming N-terminal amine of the resin-bound peptide, making the nucleophilic attack required for peptide bond formation extremely difficult and slow. Standard coupling reagents are often not potent enough to overcome this high activation energy barrier, resulting in incomplete reactions and truncated peptide sequences.

Q2: My standard carbodiimide coupling reagents (DCC, DIC) are failing. Which reagents are more effective for these hindered couplings?

Answer: For sterically demanding couplings, you must switch to more powerful activating reagents. Standard carbodiimides are generally insufficient.[8] The most effective choices fall into two main classes:

  • Uronium/Aminium Salts: Reagents like HATU , HCTU , and HBTU are the gold standard for difficult couplings.[9][10] They react with the carboxylic acid to form highly reactive OAt- or OBt-esters, which are more susceptible to nucleophilic attack by the hindered amine.[11] HATU is often considered one of the most powerful reagents for overcoming steric hindrance.[9] COMU is another excellent choice that offers comparable reactivity to HATU but is based on Oxyma, making it a safer, non-explosive alternative.[12]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also highly effective.[10][13] They generate reactive phosphonium esters that readily acylate even hindered amines. PyBrOP is a more reactive phosphonium salt that can be used for particularly challenging couplings, including those involving N-methylated or α,α-dialkyl amino acids.[14]

  • Acyl Fluorides: For the most extreme cases of steric hindrance where even uronium/phosphonium salts may falter, converting the amino acid to its acyl fluoride is a superior strategy.[8][15] Acyl fluorides are small, highly reactive intermediates that can overcome significant steric barriers.[15][16] This can be achieved in situ using reagents like TFFH.[12]

Q3: I've switched to HATU but my coupling efficiency is still not optimal. What other reaction parameters can I adjust?

Answer: Even with a potent coupling reagent, optimizing the reaction conditions is critical. Consider the following strategies:

  • Double Coupling: This is a straightforward and highly effective technique. After the first coupling reaction, simply drain the reagents and add a fresh solution of activated amino acid to the resin to drive the reaction to completion.[9]

  • Increase Reaction Time and Temperature: Sterically hindered reactions are slow. Extending the coupling time from the standard 1-2 hours to several hours, or even overnight, can significantly improve yields.[8] Gentle heating can also provide the necessary activation energy, but must be applied cautiously to minimize racemization.

  • Microwave-Assisted Peptide Synthesis (MAPS): This is arguably the most powerful technique for driving difficult couplings.[6][7] Microwave energy heats the reaction mixture rapidly and efficiently, dramatically accelerating reaction rates.[17][18] Syntheses that take over 40 hours with conventional methods can be completed in under 3 hours with high purity using microwave assistance.[19]

  • Optimize Your Solvent: Proper solvation of the growing peptide chain is crucial to prevent aggregation, which can further block reactive sites.[20] For difficult sequences, N-methylpyrrolidone (NMP) is often a better solvent than dimethylformamide (DMF) due to its superior solvating properties.[8][20] In some cases, solvent mixtures such as DCM/DMF/NMP may be beneficial.[8]

Q4: How can I accurately monitor the completion of a coupling reaction with a hindered amino acid?

Answer: The standard Kaiser test is unreliable for this purpose. It detects primary amines and will give a false negative if the N-terminal residue is a secondary amine (like proline) or is sterically shielded. For these situations, you should use a test that is sensitive to unreacted secondary amines or is less affected by steric hindrance, such as the isatin test or the chloranil test .[9]

Q5: What is "capping" and when is it a useful strategy?

Answer: Capping is the process of intentionally terminating unreacted peptide chains. After a difficult coupling step, any remaining free N-terminal amines are acetylated using a highly reactive agent like acetic anhydride. This permanently blocks them from participating in subsequent coupling steps. The major benefit of capping is simplified purification; instead of your final product being contaminated with hard-to-remove deletion sequences (missing one amino acid), the main impurities will be much shorter, capped peptides that are easily separated during chromatography.[9]

Data & Visualization

Comparison of Coupling Reagents for Hindered Amino Acids
Reagent ClassExample ReagentsRelative ReactivityKey Considerations
Carbodiimides DCC, DICLowGenerally insufficient for α,α-disubstituted amino acids. Byproduct (DCU) can be insoluble.[10]
Uronium/Aminium HATU, HCTU, COMUVery HighExcellent for difficult couplings.[9] HATU is a top performer. COMU is a safer, non-explosive alternative to HOBt/HOAt-based reagents.[12]
Phosphonium PyBOP, PyAOPHigh to Very HighHighly efficient with low racemization risk.[10][13] PyAOP is particularly effective for N-methylated residues.[14]
Acyl Halide Formers TFFH (for Acyl Fluorides)Extremely HighBest for the most severely hindered couplings. Generates small, highly reactive intermediates.[12][15][16]
Visualizing the Problem: Steric Hindrance

StericHindrance cluster_standard Standard Coupling (e.g., Glycine) cluster_hindered Hindered Coupling (e.g., Aib) Gly Incoming Fmoc-Gly-OH Peptide_Gly Resin-Peptide-NH2 Gly->Peptide_Gly Easy Access (High Yield) Aib Incoming Fmoc-Aib-OH (Bulky CH3 groups) Peptide_Aib Resin-Peptide-NH2 Aib->Peptide_Aib Steric Clash! (Low Yield)

Caption: Steric hindrance from α,α-disubstituted amino acids obstructs peptide bond formation.

Troubleshooting Workflow for Low-Yield Couplings

TroubleshootingWorkflow start Start: Low Yield with α,α-Disubstituted AA check_reagent Are you using a standard reagent (DCC, DIC)? start->check_reagent upgrade_reagent Upgrade to High-Potency Reagent (e.g., HATU, HCTU, COMU) check_reagent->upgrade_reagent Yes optimize Optimize Reaction Conditions check_reagent->optimize No upgrade_reagent->optimize double_couple Perform Double Coupling optimize->double_couple increase_time_temp Increase Time & Temperature optimize->increase_time_temp use_microwave Use Microwave Synthesis (MAPS) optimize->use_microwave check_completion Monitor with Isatin/Chloranil Test double_couple->check_completion increase_time_temp->check_completion use_microwave->check_completion incomplete Coupling Still Incomplete check_completion->incomplete Incomplete proceed Coupling Complete: Proceed to Next Cycle check_completion->proceed Complete cap Cap Unreacted Amines incomplete->cap acyl_fluoride Extreme Case: Use Acyl Fluoride Method (TFFH) incomplete->acyl_fluoride cap->proceed acyl_fluoride->check_completion

Caption: Systematic workflow for troubleshooting difficult α,α-disubstituted amino acid couplings.

Experimental Protocols

Protocol 1: High-Efficiency Double Coupling with HATU

This protocol is for a 0.1 mmol scale synthesis.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform the standard N-terminal Fmoc deprotection and wash thoroughly with DMF (5x).

  • First Coupling Activation: In a separate vessel, dissolve the Fmoc-α,α-disubstituted amino acid (4 eq, 0.4 mmol) and HATU (3.9 eq, 0.39 mmol) in DMF. Add DIPEA (8 eq, 0.8 mmol) and vortex for 1-2 minutes for pre-activation.[9]

  • First Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 45-60 minutes.

  • Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3x).

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid. Agitate for another 45-60 minutes.

  • Final Wash & Monitoring: Drain the second coupling solution and wash the resin thoroughly with DMF (5x).[9] Use the isatin test to confirm the absence of free amines before proceeding to the next deprotection step.

Protocol 2: Microwave-Assisted Coupling

This protocol is for a CEM Liberty Blue™ automated microwave peptide synthesizer at a 0.1 mmol scale.

  • Reagents: Prepare stock solutions of the Fmoc-α,α-disubstituted amino acid (5-fold excess), DIC in DMF, and Oxyma Pure in DMF.

  • Deprotection: Perform Fmoc deprotection using piperidine and Oxyma Pure in DMF with microwave irradiation.

  • Coupling: Add the amino acid, DIC, and Oxyma Pure solutions to the resin. Irradiate with microwave energy to drive the reaction. Typical conditions for hindered amino acids might be a 20-minute cycle at 75°C, but this should be optimized for the specific sequence.[18]

  • Wash: The synthesizer will automatically perform the required DMF washes post-coupling.

  • Cleavage & Analysis: After completing the synthesis, cleave the peptide from the resin using a standard TFA cocktail (e.g., TFA/H₂O/TIS/DODT). Precipitate the peptide in cold ether, lyophilize, and analyze purity via HPLC. Microwave-assisted synthesis has been shown to produce peptides containing multiple Aib residues with purities of 89-95% in under 3 hours.[19]

Protocol 3: Acyl Fluoride Formation for Extremely Hindered Couplings

This method is recommended when all other strategies fail.

  • Acyl Fluoride Formation: In an anhydrous environment, dissolve the protected Fmoc-α,α-disubstituted amino acid (1 eq) in dry DCM. Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) and a non-nucleophilic base like DIPEA. Allow the reaction to proceed for approximately 10-15 minutes to form the acyl fluoride.

  • Resin Preparation: Ensure the N-terminal amine on the peptide-resin is deprotected and the resin is washed and dried thoroughly.

  • Coupling Reaction: Add the solution containing the freshly prepared acyl fluoride to the peptide-resin. Allow the reaction to proceed for 1-2 hours.

  • Wash & Monitor: Wash the resin thoroughly with DCM and then DMF. Check for reaction completion using an appropriate method like the isatin test.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved from [Link]

  • Peretto, I., et al. (2003). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synlett.
  • Zhang, W., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1474. Retrieved from [Link]

  • ResearchGate. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • ResearchGate. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]

  • Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801. Retrieved from [Link]

  • PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11634-11639. Retrieved from [Link]

  • LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • PDB. (n.d.). Aib-based peptide backbone as scaffolds for helical peptide mimics. Retrieved from [Link]

  • Paradis-Bas, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149. Retrieved from [Link]

  • Thieme. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Nitroalkanes. Synform.
  • Fields, G. B. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 71, 18.1.1–18.1.28. Retrieved from [Link]

  • LifeTein. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Chemical Communications. (n.d.). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Retrieved from [Link]

  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • MDPI. (2019). Engineering Translation Components Improve Incorporation of Exotic Amino Acids. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Google Patents. (n.d.). CN113454211A - aminoacyl-tRNA synthetases and uses thereof.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • PubMed. (1995). Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. Retrieved from [Link]

Sources

Technical Support Center: Double Coupling Strategy for Fmoc-Dbg-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the incorporation of Fmoc-Dbg-OH (Fmoc-(5H-dibenzo[b,f]azepin-5-yl)-glycine) in Solid-Phase Peptide Synthesis (SPPS). This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions (FAQs) tailored for researchers, chemists, and drug development professionals.

This compound is an exceptionally challenging building block due to the extreme steric hindrance imposed by the bulky, rigid dibenzo[b,f]azepine moiety. Standard coupling protocols often result in low efficiency and deletion sequences. This guide outlines a systematic approach to overcome these challenges, focusing on the double coupling strategy as a primary intervention.

Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound so difficult?

The difficulty in coupling this compound stems from severe steric hindrance, which creates a high kinetic barrier for peptide bond formation. Several factors contribute to this:

  • Extreme Bulk of the Dbg Group: The dibenzo[b,f]azepine group is a large, rigid, and non-planar tricycle that physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide.[1][2]

  • N-Substituted Glycine Backbone: Dbg is an N-substituted amino acid. The formation of a peptide bond involving an N-substituted amine is inherently slower than with a primary amine. This leads to the formation of a sterically demanding tertiary amide bond.

  • Hydrophobicity and Aggregation: The highly hydrophobic nature of the dibenzoazepine moiety can promote inter-chain or intra-chain aggregation of the peptide on the solid support. This aggregation can mask reactive sites, further reducing coupling efficiency.[3][4]

These combined factors mean that standard coupling times and reagent concentrations are often insufficient to drive the reaction to completion.

Q2: How can I reliably detect an incomplete coupling of this compound?

Monitoring the completion of the coupling reaction is critical. While the Kaiser test is a common method, it has limitations in this context.

  • Kaiser (Ninhydrin) Test: This test detects the presence of free primary amines on the resin.[5] A positive result (blue/purple beads) clearly indicates incomplete coupling. However, a negative result (yellow/colorless beads) can be misleading. The N-terminal amine of the growing peptide chain is a secondary amine if the previous residue was also N-substituted (like Proline or another Dbg), for which the Kaiser test is unreliable. Therefore, a negative Kaiser test does not guarantee a complete reaction.

  • TNBS (Trinitrobenzenesulfonic acid) Test: The TNBS test can detect both primary and secondary amines and may offer a more reliable colorimetric option.

  • Definitive Analysis (Recommended): The most reliable method is to cleave a small amount of the peptide from the resin and analyze it by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). The presence of the expected mass corresponding to a deletion sequence (the peptide missing the Dbg residue) in the MS data is definitive proof of incomplete coupling.

Q3: A positive colorimetric test indicates my this compound coupling failed. What is the immediate next step?

If you detect an incomplete coupling, the most straightforward and recommended first step is to perform a double coupling .[5][6] This involves immediately repeating the coupling step with a fresh solution of activated this compound before proceeding to the next Fmoc deprotection step. This strategy increases the reaction time and provides a fresh supply of activated amino acid to push the difficult reaction towards completion.

Troubleshooting Guide & Protocols
Issue: Incomplete Coupling Persists After a Standard Double Coupling

If a second coupling attempt still results in a positive colorimetric test or is confirmed as incomplete by LC-MS, more advanced strategies are required. The following workflow provides a decision tree for troubleshooting.

G cluster_0 Troubleshooting Path start Initial Coupling of This compound (1-2 hr) monitor1 Monitor with Kaiser/ TNBS Test start->monitor1 positive_test Positive Test: Incomplete Coupling monitor1->positive_test Blue Beads negative_test Negative Test: Coupling Complete monitor1->negative_test Yellow Beads double_couple Perform Double Coupling: Fresh Reagents (2-4 hr) positive_test->double_couple monitor2 Monitor Again double_couple->monitor2 capping Capping Step: Use Acetic Anhydride to terminate unreacted chains monitor2->capping Still Incomplete monitor2->negative_test Coupling Now Complete advanced Consider Advanced Strategy: - Microwave Assistance - Change Solvent (e.g., NMP) capping->advanced For future attempts proceed Proceed to Next Fmoc Deprotection capping->proceed negative_test->proceed

Caption: Troubleshooting workflow for this compound coupling.

Protocol 1: Optimized Double Coupling for this compound

This protocol is recommended for the incorporation of this compound and other highly hindered amino acids. It utilizes a high-efficiency aminium salt coupling reagent.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[7]

  • DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

  • Anhydrous, amine-free N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Initial Coupling:

    • In a separate vessel, pre-activate this compound (4 equivalents relative to resin loading) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5-10 minutes.

    • Add the activated solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2 hours.

  • Monitoring:

    • Take a small sample of resin beads, wash thoroughly with DMF, and perform a Kaiser or TNBS test.

  • Decision Point:

    • If the test is negative: The coupling is likely complete. Proceed to Step 6.

    • If the test is positive: The coupling is incomplete. Proceed to Step 4 for double coupling.

  • Double Coupling:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (3 x 1 min) to remove byproducts and unreacted reagents.

    • Prepare a fresh solution of activated this compound as described in Step 1.

    • Add the fresh solution to the resin and agitate for an additional 2-4 hours. Elevated temperatures (e.g., 40-50°C) or microwave assistance can be beneficial here.[8]

  • Final Monitoring:

    • Perform a second monitoring test. If the test is now negative, proceed to Step 6.

    • If the test remains positive, the unreacted chains should be capped to prevent the formation of deletion peptides (see Protocol 2).

  • Final Wash:

    • Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (5-7 times) before proceeding to the next Fmoc deprotection step.

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

The choice of coupling reagent is critical for difficult residues like Dbg. Standard carbodiimide reagents (e.g., DIC/HOBt) are often inefficient for such sterically demanding couplings.[2]

Coupling ReagentReagent ClassTypical Equivalents (AA:Reagent:Base)Reaction Time (Hindered)Key AdvantagesPotential Disadvantages
HATU Aminium/Uronium Salt4 : 3.9 : 81 - 4 hoursHighly reactive, excellent for hindered couplings, low racemization.[7][9]High cost; can cause guanidinylation of the N-terminus if used in large excess without pre-activation.[9]
HCTU Aminium/Uronium Salt4 : 3.9 : 81 - 4 hoursSimilar reactivity to HATU, often more cost-effective.Can cause guanidinylation side reaction.
COMU Aminium/Uronium Salt4 : 4 : 81 - 4 hoursHigh reactivity, improved solubility, and considered safer as it does not contain explosive benzotriazole derivatives.[10]Higher cost than older reagents.
PyBOP Phosphonium Salt4 : 4 : 82 - 6 hoursHighly efficient with low racemization. Does not cause the guanidinylation side reaction.[9]Byproduct (HMPA) from older BOP reagent is carcinogenic; PyBOP avoids this but is still a phosphonium salt.
Protocol 2: Capping of Unreacted Amines

This protocol should be used when double coupling fails to prevent the formation of deletion peptides lacking the Dbg residue.[5]

Materials:

  • Peptide-resin after failed double coupling

  • Acetic Anhydride (Ac₂O)

  • DIPEA or Pyridine

  • DMF

Procedure:

  • Resin Wash: After the failed double coupling attempt, wash the resin thoroughly with DMF (3 x 1 min).

  • Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF. A common mixture is Ac₂O/DIPEA/DMF (1:2:7 v/v/v).

  • Capping Reaction: Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.

  • Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (3 x 1 min) and then Dichloromethane (DCM) (3 x 1 min) before proceeding to the Fmoc deprotection of the next amino acid in the sequence.

References
  • BenchChem. (2025). Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS.
  • BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis.
  • BenchChem. (2025).
  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Giraud, M., et al. (1995). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. PubMed. [Link]

  • BenchChem. (2025). Green Chemistry Technical Support Center: Fmoc-D-Arg(Pbf)-OH.
  • BenchChem. (2025). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Danishefsky, S.J., et al. (2015). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central. [Link]

  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. [Link]

  • Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]

  • MDPI. (2021). Coupling Bioorthogonal Chemistries with Artificial Metabolism: Intracellular Biosynthesis of Azidohomoalanine and Its Incorporation into Recombinant Proteins. [Link]

  • ResearchGate. (2022). Formation of endo-Ser impurity from Fmoc-Ser-OH coupling. [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • ResearchGate. Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation. [Link]

  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. [Link]

  • O'Reilly, E., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. PubMed Central. [Link]

  • Wikipedia. Bioconjugation. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]

  • ResearchGate. General problems in peptide synthesis. [Link]

  • MDPI. (2018). Design, Synthesis and Biological Evaluation of N,N-Substituted Amine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors. [Link]

  • MDPI. (2022). Theoretical Study of the Geometry of Dibenzoazepine Analogues. [Link]

Sources

Technical Support Center: Managing Steric Hindrance with Fmoc-Dbg-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for challenges encountered during the incorporation of Fmoc-Dbg-OH (N-α-Fmoc-3,3-di-tert-butyl-L-glycine) in solid-phase peptide synthesis (SPPS). The extreme steric hindrance posed by the di-tert-butylglycine (Dbg) side chain necessitates specialized protocols to achieve successful peptide bond formation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is an N-terminally Fmoc-protected amino acid with a unique di-tert-butylglycine side chain. This bulky, non-proteinogenic amino acid is incorporated into peptide sequences to introduce conformational constraints. The steric bulk of the Dbg residue can lock the peptide backbone into a specific geometry, which is highly valuable in drug design for enhancing receptor binding affinity, improving metabolic stability, and controlling peptide secondary structure.

Q2: What is the primary challenge when working with this compound?

The overwhelming challenge is severe steric hindrance.[1] The two tert-butyl groups on the alpha-carbon create a significant steric shield around the carboxylic acid, making it extremely difficult for the incoming N-terminal amine of the resin-bound peptide to approach and form a peptide bond under standard coupling conditions.[2] This can lead to drastically slow reaction rates or, more commonly, complete coupling failure.

Q3: How do I know if I'm experiencing a problem with this compound coupling?

The most direct indicator of incomplete coupling is a positive Kaiser test (deep blue beads) after the coupling step.[3] The Kaiser test detects free primary amines on the resin. A persistently positive test after repeated coupling attempts is a clear sign of failure. Other indicators include low overall yield of the final peptide and the presence of deletion sequences (peptides missing the Dbg residue) in the final analysis by mass spectrometry.

Troubleshooting Guide: Incomplete Coupling of this compound

The following sections are organized to help you diagnose and resolve coupling issues, from the most common and easily correctable problems to more advanced strategies.

Issue 1: Failed Coupling with Standard Reagents

Potential Cause: Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in combination with additives like 1-hydroxybenzotriazole (HOBt) are often insufficiently reactive to overcome the steric barrier of this compound.[2]

Recommended Solution & Rationale:

Upgrade to a high-potency, in-situ activating reagent. Aminium/uronium or phosphonium salt-based reagents are essential for activating sterically hindered amino acids as they form highly reactive ester intermediates.

  • Aminium/Uronium Salts: Reagents such as HATU, HCTU, and COMU are among the most powerful for driving difficult couplings.[4][5] HATU, in particular, is frequently recommended for sterically demanding residues.[4]

  • Phosphonium Salts: PyBOP and PyAOP are also highly effective alternatives.[2] An advantage of phosphonium salts is that they do not have the potential to cause guanidinylation of the free amine, a side reaction that can occur with uronium-based reagents.

The choice of reagent can be critical, and the relative effectiveness can be sequence-dependent.

Issue 2: Low Yield Despite Using a Potent Coupling Reagent

Potential Cause: Even with a powerful activator, the reaction kinetics for coupling this compound can be exceptionally slow due to steric hindrance. Standard reaction times of 1-2 hours may be insufficient.

Recommended Solutions & Rationale:

  • Extend Reaction Time: Increase the coupling time significantly, for example, from 2 hours to 4, 8, or even overnight.[2] This allows more time for the reaction to proceed to completion.

  • Double Coupling: If a Kaiser test is positive after the initial extended coupling, drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound.[6] This provides a second opportunity for unreacted amines to be acylated.

  • Increase Temperature: Gentle heating (e.g., to 35-50°C) can provide the necessary activation energy to overcome the steric barrier and increase the reaction rate.[7] Microwave-assisted synthesis is particularly effective for accelerating difficult couplings.[4]

Issue 3: Persistent Coupling Failure Even with Optimized Conditions

Potential Cause: In some cases, the combination of the Dbg residue and a particularly "difficult" or aggregation-prone peptide sequence on the resin can create an insurmountable steric and accessibility problem.

Recommended Advanced Strategies & Rationale:

  • Acyl Fluoride Formation: For the most extreme cases of steric hindrance, converting the carboxylic acid of this compound to a highly reactive acyl fluoride can be successful where other methods fail.[2] This can be achieved using reagents like TFFH (tetramethylfluoroformamidinium hexafluorophosphate).

  • Capping Unreacted Amines: If all attempts at coupling fail, it is crucial to "cap" the unreacted N-terminal amines to prevent the formation of deletion sequences in the final product.[6] This is achieved by acetylating the free amines with a reagent like acetic anhydride. While this terminates the chain for those peptides, it simplifies the purification of the desired full-length peptide.

Comparative Data on Coupling Reagents

The selection of the coupling reagent is a critical first step. The following table provides a general comparison of commonly used reagents for sterically hindered couplings.

Coupling ReagentActive Ester FormedRelative ReactivityNotes
DIC/HOBtOBt esterLow-ModerateGenerally insufficient for Dbg couplings.
HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but may not be sufficient.
HCTUO-6-ClBt esterHighMore reactive than HBTU due to the electron-withdrawing chlorine atom.
HATU/PyAOPOAt esterVery HighOften considered the gold standard for difficult couplings due to the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group.
COMUOxyma esterVery HighA highly efficient and safer alternative to benzotriazole-based reagents.[5][8] Performs exceptionally well in hindered couplings.[8]
Experimental Protocols

Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is the recommended starting point for incorporating this compound.

  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Perform standard Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • Pre-activation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (8 equivalents). Allow this pre-activation to proceed for 1-5 minutes.

  • First Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for at least 4 hours at room temperature.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test.

  • Decision Point:

    • Negative Kaiser Test (Yellow beads): The coupling is complete. Proceed to wash the resin with DMF (5x).

    • Positive Kaiser Test (Blue beads): The coupling is incomplete. Drain the reaction solution.

  • Second Coupling (if necessary): Repeat steps 3 and 4 with a fresh solution of activated this compound. Allow the second coupling to proceed for another 4 hours or overnight.

  • Final Wash: Wash the resin thoroughly with DMF (5x) before proceeding to the next synthesis cycle.

Protocol 2: Capping of Unreacted Amines

Use this protocol if double coupling fails to yield a negative Kaiser test.

  • Resin Wash: After the failed coupling attempt, wash the resin thoroughly with DMF (3x).

  • Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Wash: Wash the resin thoroughly with DMF (3x) and then with dichloromethane (DCM) (3x) before proceeding to the Fmoc deprotection step of the next amino acid in the sequence.

Visualizing the Challenge and Solution

.dot

Steric_Hindrance cluster_coupling Peptide Coupling Reaction cluster_hindrance Steric Shield AA_activated Activated this compound (Carboxyl Group) Peptide_Resin Peptide-Resin (N-terminal Amine) AA_activated->Peptide_Resin Peptide Bond Formation tert_butyl1 tert-Butyl tert_butyl1->AA_activated tert_butyl2 tert-Butyl tert_butyl2->AA_activated caption Fig 1: Steric hindrance from tert-butyl groups obstructing peptide bond formation.

Caption: Steric hindrance from tert-butyl groups.

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Troubleshooting_Workflow cluster_strategies Optimization Strategies start Start: Couple this compound kaiser_test1 Perform Kaiser Test start->kaiser_test1 double_couple Perform Double Coupling (Fresh Reagents) kaiser_test1->double_couple Positive proceed Proceed to Next Cycle kaiser_test1->proceed Negative increase_temp Increase Temperature (e.g., 40°C or Microwave) double_couple->increase_temp kaiser_test2 Perform Kaiser Test increase_temp->kaiser_test2 capping Cap Unreacted Amines (Acetic Anhydride) kaiser_test2->capping Positive kaiser_test2->proceed Negative capping->proceed

Caption: Troubleshooting workflow for this compound.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • BenchChem. (2025). Troubleshooting incomplete deprotection of Fmoc-His(3-Me)-OH.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS.
  • Sigma-Aldrich.
  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ACS Publications. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • BenchChem. (2025). Technical Support Center: Optimizing Fmoc-Orn(Boc)
  • Thieme Gruppe. (2021). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.

Sources

Technical Support Center: Fmoc-Dbg-OH Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Fmoc-Dbg-OH (N-α-Fmoc-3,3-diphenyl-β-alanine). This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges, particularly low yields, during the preparation of this sterically hindered amino acid derivative. This compound is a valuable building block in peptide synthesis, prized for the unique conformational constraints imparted by its gem-diphenyl group.[1][2][3] However, this same structural feature is the primary reason for synthetic difficulties.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis and improve your experimental outcomes.

Troubleshooting Guide: Addressing Low Yields

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.

Q1: My initial synthesis attempt resulted in a yield below 40%. What are the most common culprits?

A1: An unexpectedly low yield is a frequent issue, typically rooted in two primary areas: the quality of your starting materials and the efficiency of the Fmoc protection step itself.

  • Purity of Starting Material (3,3-diphenyl-β-alanine): The synthesis is highly sensitive to the purity of the free amino acid. Any amine-containing impurities will competitively react with your Fmoc-reagent, leading to significant consumption of this expensive material and the generation of difficult-to-remove side products. It is crucial to start with high-purity 3,3-diphenyl-β-alanine (≥98%). If the purity is uncertain, recrystallization or purification by column chromatography may be necessary before proceeding.

  • Inefficient Fmoc Protection: The core of the problem often lies with the N-acylation reaction. The amino group of 3,3-diphenyl-β-alanine is sterically hindered by the two bulky phenyl groups on the adjacent carbon.[2] This steric hindrance can dramatically slow down the reaction rate compared to less bulky amino acids, leading to an incomplete reaction if conditions are not optimized.

Q2: I've confirmed my starting materials are pure, but my reaction still seems incomplete based on TLC analysis. How can I drive the Fmoc protection to completion?

A2: Optimizing the reaction conditions is critical to overcoming the steric hindrance of the Dbg moiety. Consider the following adjustments:

  • Choice of Fmoc Reagent:

    • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide): This is generally the recommended reagent. It is more stable to hydrolysis than Fmoc-Cl and less prone to causing the formation of Fmoc-dipeptide impurities.[4]

    • Fmoc-Cl (9-Fluorenylmethyl chloroformate): While more reactive, Fmoc-Cl is highly sensitive to moisture and can lead to side reactions if not handled under strictly anhydrous conditions.[5] Its higher reactivity may be beneficial but requires more stringent control.

  • Reaction Stoichiometry:

    • Due to the sluggish nature of the reaction and potential for reagent hydrolysis, a stoichiometric excess of the Fmoc reagent is necessary. A good starting point is to use 1.2 to 1.5 molar equivalents of Fmoc-OSu relative to the 3,3-diphenyl-β-alanine.

  • Base and pH Control (Schotten-Baumann Conditions):

    • The reaction requires a base to deprotonate the amino group, activating it for nucleophilic attack. A common and effective system is an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with a water-miscible organic solvent like 1,4-dioxane or acetone.

    • Critical Point: The pH must be maintained in a range (typically pH 8.5-9.5) that is high enough to deprotonate the amine but not so high that it causes rapid hydrolysis of the Fmoc-OSu. Careful, gradual addition of the base is recommended.

  • Reaction Time and Temperature:

    • This is not a rapid reaction. Allow for extended reaction times, typically 16 to 24 hours , at room temperature.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC). If the reaction stalls, gentle heating to 30-40°C can increase the rate, but be aware this will also accelerate the hydrolysis of Fmoc-OSu.

Q3: My reaction appears complete by TLC, but I experience significant product loss during the work-up and purification steps. What can I do to improve recovery?

A3: Product loss during isolation is often due to suboptimal extraction or precipitation techniques. This compound is an amphiphilic molecule, and its handling requires care.

  • Acidification: After the reaction is complete, the mixture must be acidified to a pH of 2-3 using a dilute acid like 1M HCl. This step is crucial as it protonates the carboxylate group of your product, rendering it soluble in organic solvents like ethyl acetate (EtOAc). Incomplete acidification will leave the product as a salt in the aqueous phase, decimating your yield.

  • Extraction:

    • Use a suitable organic solvent such as ethyl acetate for extraction. Perform multiple extractions (e.g., 3x with ample volume) to ensure complete transfer of the product from the aqueous phase.

    • Emulsions can form during extraction. To break them, add a saturated solution of NaCl (brine) to the separatory funnel and swirl gently.

  • Purification:

    • Precipitation/Crystallization: The most common method for purifying the crude product is crystallization. After drying the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), concentrate the solution under reduced pressure. The resulting oil or solid can often be crystallized from a solvent/anti-solvent system like EtOAc/hexanes or dichloromethane/hexanes.

    • Silica Gel Chromatography: If crystallization fails to yield a pure product, flash column chromatography is an effective alternative. A typical mobile phase would be a gradient of methanol in dichloromethane containing a small amount of acetic acid (e.g., 0.5%) to keep the carboxyl group protonated and prevent tailing on the column.

Frequently Asked Questions (FAQs)
  • What is a realistic target yield for this compound synthesis?

    • With an optimized protocol, a yield in the range of 70-85% should be achievable. Yields below 60% indicate that one of the troubleshooting areas discussed above needs to be addressed.

  • How do I effectively monitor the reaction using TLC?

    • Use a mobile phase like 10% Methanol in Dichloromethane + 0.5% Acetic Acid. You should see three key spots:

      • 3,3-diphenyl-β-alanine (Starting Material): This will be a low Rf spot that stains with ninhydrin.

      • Fmoc-OSu (Reagent): A higher Rf spot, visible under UV light.

      • This compound (Product): A new spot with an intermediate Rf, visible under UV light, that should not stain with ninhydrin.

    • The reaction is complete when the starting amino acid spot is no longer visible.

  • Can I use a tertiary amine base like DIPEA or Triethylamine instead of an inorganic base?

    • While tertiary amines are used in some Fmoc-protection protocols, they are generally less effective for Schotten-Baumann conditions and can be harder to remove during work-up.[6] For this specific synthesis, an inorganic base like NaHCO₃ in an aqueous/organic biphasic system provides more reliable pH control and easier purification.

Visualized Workflows and Protocols
General Synthesis Workflow

The diagram below outlines the standard sequence of operations for the synthesis of this compound.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification dissolve_dbg 1. Dissolve Dbg-OH in Dioxane/Water add_base 2. Add NaHCO3 to pH ~9 dissolve_dbg->add_base add_fmoc 3. Add Fmoc-OSu (1.2-1.5 eq) add_base->add_fmoc stir 4. Stir 16-24h at Room Temp add_fmoc->stir monitor 5. Monitor by TLC stir->monitor acidify 6. Acidify to pH 2-3 with 1M HCl monitor->acidify Reaction Complete extract 7. Extract with Ethyl Acetate acidify->extract dry 8. Dry & Concentrate extract->dry purify 9. Crystallize or Column Chromatography dry->purify characterize 10. Characterize Product (NMR, MS, HPLC) purify->characterize

Caption: Standard workflow for this compound synthesis.

Troubleshooting Decision Tree

If you encounter low yields, follow this logical path to diagnose the issue.

start Low Yield (<60%) q1 Check TLC of crude reaction start->q1 cause1 Large amount of unreacted Dbg-OH q1->cause1 Yes cause2 No Dbg-OH, but yield still low q1->cause2 No sol1 Incomplete Reaction: • Increase Fmoc-OSu (1.5 eq) • Extend reaction time (24h+) • Ensure pH is 8.5-9.5 cause1->sol1 q2 Check pH of aqueous layer after extraction cause2->q2 cause3 pH > 4 q2->cause3 Yes cause4 pH is 2-3 q2->cause4 No sol3 Work-up Loss: • Product is in aqueous layer • Re-acidify to pH 2 • Re-extract with EtOAc cause3->sol3 sol4 Purification Loss: • Review crystallization technique • Consider column chromatography cause4->sol4

Caption: Decision tree for troubleshooting low yields.

Optimized Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound on a 10 mmol scale.

Materials:

  • 3,3-diphenyl-β-alanine (Dbg-OH): 2.41 g (10.0 mmol, 1.0 eq)

  • Fmoc-OSu: 4.05 g (12.0 mmol, 1.2 eq)

  • 1,4-Dioxane: 50 mL

  • Deionized Water: 50 mL

  • Sodium Bicarbonate (NaHCO₃): 2.1 g (~25 mmol, ~2.5 eq)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, suspend the 3,3-diphenyl-β-alanine (2.41 g) in a mixture of 1,4-dioxane (50 mL) and water (25 mL).

  • Basification: Add sodium bicarbonate (2.1 g) to the suspension. Stir vigorously until most of the solids dissolve and the solution becomes clear. Add the remaining water (25 mL). The pH should be approximately 8.5-9.

  • Fmoc Protection: In a separate beaker, dissolve the Fmoc-OSu (4.05 g) in 20 mL of 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution over 15 minutes.

  • Reaction: Seal the flask and stir the mixture at room temperature for 16-24 hours.

  • Monitoring: Check for the completion of the reaction by TLC (10% MeOH/DCM + 0.5% AcOH), ensuring the starting amino acid spot has been consumed.

  • Quenching & Acidification: Pour the reaction mixture into a 500 mL separatory funnel containing 100 mL of water. Slowly add 1M HCl with swirling until the pH of the aqueous layer is 2-3 (check with pH paper). A white precipitate of the product will form.

  • Extraction: Add 150 mL of ethyl acetate to the separatory funnel and shake vigorously. Allow the layers to separate. Drain the aqueous layer and collect the organic layer. Extract the aqueous layer two more times with 75 mL of ethyl acetate each.

  • Washing & Drying: Combine all organic extracts and wash them once with 100 mL of brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain a white solid or viscous oil.

  • Purification: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy. Allow it to cool to room temperature and then place it in a 4°C refrigerator overnight to complete crystallization.

  • Isolation: Collect the white crystalline solid by vacuum filtration, wash with cold hexanes, and dry under high vacuum. The expected yield is 3.2 - 3.7 g (70-80%).

Data Summary Table
ParameterRecommendationRationale
Starting Material 3,3-diphenyl-β-alaninePurity ≥98% is critical to avoid side reactions and reagent waste.
Fmoc Reagent Fmoc-OSuOffers better stability and fewer side products compared to Fmoc-Cl.[4]
Molar Ratio (Dbg:Fmoc) 1 : 1.2-1.5An excess is needed to overcome steric hindrance and drive the reaction to completion.
Solvent System 1,4-Dioxane / WaterA biphasic system that effectively dissolves both the polar and non-polar reagents.
Base NaHCO₃ or Na₂CO₃Provides optimal pH control (8.5-9.5) for the reaction.
Reaction Time 16-24 hoursThe sterically hindered nature of the substrate necessitates a longer reaction time.
Work-up pH 2-3Essential for protonating the carboxylate to ensure extraction into the organic phase.
References
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Cho, S. Y., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. National Center for Biotechnology Information. Available from: [Link]

  • Packman, L. C. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis with Fmoc-L-3,3-Diphenylalanine.
  • Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Center for Biotechnology Information. Available from: [Link]

  • Warner, B. P., et al. (2013). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. National Center for Biotechnology Information. Available from: [Link]

  • Nowick, J. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. AJPAMC.
  • Chem-Impex. (n.d.). Fmoc-3,3-diphenyl-L-alanine.
  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
  • ResearchGate. (2001). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
  • Sigma-Aldrich. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH.
  • CymitQuimica. (n.d.). CAS 201484-50-6: Fmoc-3,3-diphenyl-L-alanine.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Wade, J. D., et al. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry.

Sources

Technical Support Center: High-Purity Synthesis of Dbg-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of peptides incorporating N,N-dibutylglycine (Dbg). This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this sterically hindered, hydrophobic amino acid. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you achieve high purity and yield in your syntheses.

Introduction: The Challenge of N,N-dibutylglycine (Dbg)

N,N-dibutylglycine (Dbg) is an α,α-dialkylated amino acid, a class of building blocks known for inducing specific secondary structures and enhancing resistance to enzymatic degradation in peptides.[1] However, the very features that make Dbg a valuable tool—its bulky, sterically hindered α-carbon and hydrophobic side chains—present significant hurdles during solid-phase peptide synthesis (SPPS).

The primary challenge stems from the steric hindrance around the carboxyl group of Fmoc-Dbg-OH and the N-terminus of a Dbg residue on the growing peptide chain. This bulkiness can dramatically slow down reaction kinetics, leading to incomplete coupling reactions and the accumulation of deletion sequences, which are often difficult to separate from the target peptide.[2] Furthermore, the hydrophobicity of Dbg-containing sequences increases the risk of peptide aggregation on the resin, further impeding reagent access and reducing synthetic efficiency.[3]

This guide will address these issues head-on, providing field-proven strategies to overcome them.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of Dbg-containing peptides in a question-and-answer format.

Issue 1: Low Coupling Efficiency & Incomplete Reactions

Question: My analytical HPLC/MS after the first Dbg coupling shows a significant amount of the unreacted (n-1) peptide. What is causing this, and how can I fix it?

Answer: This is the most common problem when incorporating Dbg and is almost always due to severe steric hindrance. Standard coupling conditions are often insufficient to drive the reaction to completion.

Causality: The two butyl groups on the α-carbon of Dbg physically block the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide. This necessitates more powerful activation methods and optimized reaction conditions to overcome the high energy barrier of the reaction.[2][4]

Solutions:

  • Select a High-Potency Coupling Reagent: Standard carbodiimides like DIC are often inadequate. Switch to a more potent uronium/aminium or phosphonium salt-based reagent.[5][6]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely considered one of the most effective reagents for hindered couplings due to the formation of a highly reactive OAt-ester.[6][7]

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU that also forms a highly reactive activated ester.[6]

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that shows excellent performance with minimal side reactions like guanidinylation.[6]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A modern Oxyma-based reagent known for high efficiency and low racemization risk.[2][6]

  • Optimize Reaction Conditions:

    • Double Coupling: This is a highly effective and widely used strategy. After the initial coupling reaction (e.g., 45-60 minutes), drain the reaction vessel and add a fresh solution of activated this compound to the resin for a second coupling cycle.[4]

    • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. Monitor the reaction using a qualitative test like the Kaiser test to confirm the absence of free amines.[4]

    • Elevated Temperature: For automated synthesizers that support it, increasing the temperature to 40-50°C can significantly enhance reaction rates and break up secondary structures.[3]

  • Use Amino Acid Halides: For extremely difficult couplings where even potent reagents fail, converting this compound to its acyl fluoride or chloride in situ can be a powerful strategy. This is an advanced technique that requires careful handling of the reagents.[4][8]

Issue 2: Peptide Aggregation on Resin

Question: My resin is clumping, and the Fmoc deprotection step, monitored by UV, is becoming very slow, especially after adding several hydrophobic residues along with Dbg. What's happening?

Answer: You are observing on-resin peptide aggregation. The hydrophobic peptide chains are interacting with each other, causing the resin to clump and preventing solvents and reagents from penetrating effectively.[3] This is a common issue with "difficult sequences."

Causality: Dbg is highly hydrophobic. When multiple Dbg or other nonpolar residues are incorporated, the growing peptide chain can collapse and form intermolecular hydrogen bonds, leading to aggregation. This effectively creates a physical barrier on the resin bead surface.

Solutions:

  • Improve Solvation:

    • Switch Solvents: Replace the standard solvent DMF with N-methylpyrrolidone (NMP), which has superior solvating properties for aggregating sequences.[4]

    • Use Solvent Mixtures: A mixture of DCM/DMF/NMP (1:1:1) can be highly effective at disrupting aggregation.[4]

  • Incorporate "Structure-Breaking" Elements:

    • If your sequence allows, strategically insert pseudoproline dipeptides every 5-6 residues. These molecules disrupt the hydrogen bonding patterns that lead to the formation of stable secondary structures like β-sheets.

  • Use Chaotropic Salts: Adding chaotropic salts like LiCl (0.5 - 1.0 M) to the coupling mixture can help break up aggregates by disrupting hydrogen bonds. Ensure the salt is washed out before the next deprotection step.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended protocol for coupling this compound? A1: A robust starting point is a double coupling using HATU. See the detailed protocol in the "Experimental Protocols" section below. This combination of a potent reagent and a repeated reaction cycle ensures the highest probability of driving the difficult coupling to completion.

Q2: Are there any specific side reactions to watch out for with Dbg? A2: While Dbg itself is relatively stable, the conditions used to couple it can promote side reactions. If using uronium/aminium reagents like HBTU or HATU, improper pre-activation can lead to guanidinylation of the N-terminal amine, which terminates the peptide chain.[3][6] To avoid this, always pre-activate the this compound with the coupling reagent and base for 1-5 minutes before adding the mixture to the deprotected resin.

Q3: My Dbg-containing peptide is difficult to purify. It shows poor solubility and broad peaks on HPLC. What can I do? A3: This is a classic challenge with highly hydrophobic peptides.[9]

  • Solubility: Avoid dissolving the crude peptide in purely aqueous buffers. Start with a stronger organic solvent like acetonitrile (ACN), isopropanol, or n-propanol, and then slowly add the aqueous mobile phase component.[10][11]

  • HPLC Method Development:

    • Stronger Organic Modifier: Replace ACN in your mobile phase with a 50:50 mixture of ACN and either isopropanol or n-propanol. These stronger solvents improve peptide solubility and can prevent on-column aggregation, leading to sharper peaks.[10]

    • Column Temperature: Increase the column temperature to 40-60°C to improve peak shape.

    • Alternative Stationary Phase: If a standard C18 column fails, try a C8 or a diphenyl column, which offer different selectivity for hydrophobic molecules.[12]

Q4: What is the best cleavage cocktail for a Dbg-containing peptide? A4: The choice of cleavage cocktail depends more on the other residues in your sequence than on Dbg itself. Dbg does not have a side chain requiring protection. A standard high-scavenger cocktail like Reagent K is generally a safe choice, especially if your peptide also contains sensitive residues like Cys, Met, Trp, or Tyr.

  • Reagent K Composition: TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5 / 5 / 5 / 5 / 2.5 v/v).[13]

  • The Importance of Scavengers: Triisopropylsilane (TIS) is a crucial scavenger for preventing side reactions from protecting groups like Trt (used for Cys, His, Asn, Gln).[14] Reagent B (TFA/Phenol/Water/TIPS 88:5:5:2) is an excellent choice for peptides containing these residues.[15][16]

Q5: How do I confirm the purity and identity of my final Dbg-peptide? A5: A combination of analytical RP-HPLC and Mass Spectrometry (MS) is essential.[17][18][19]

  • RP-HPLC: Provides a quantitative measure of purity by separating the target peptide from impurities. Purity is typically reported as the percentage of the area of the main peak relative to the total area of all peaks at a specific wavelength (usually 214-220 nm).[19]

  • Mass Spectrometry (e.g., ESI-MS or MALDI-MS): Confirms the molecular identity of the synthesized peptide by measuring its molecular weight. This is critical to ensure that the main peak seen on HPLC is indeed your target peptide and not a co-eluting impurity.[18]

Data & Quantitative Comparison

Table 1: Coupling Reagent Efficacy for Sterically Hindered Amino Acids
Coupling ReagentTypical Conditions for Hindered AARelative EfficiencyKey AdvantagePotential Issue
DIC/HOBt Extended time (4-24h)Low to ModerateLow cost, simple urea filtration.Often incomplete coupling for residues like Dbg.
HBTU/DIPEA 1-4 hoursHighRobust, widely used, good for many "difficult" couplings.Can cause guanidinylation if not pre-activated.[6]
HATU/DIPEA 45-60 min (per coupling)Very HighConsidered the gold standard for steric hindrance; forms highly reactive OAt esters.[7]Higher cost; can cause guanidinylation.
COMU/DIPEA 1-2 hoursVery HighExcellent reactivity with low risk of racemization.[2]Higher cost; solution stability can be a concern.[6]
PyBOP/DIPEA 1-4 hoursHighPhosphonium-based, avoids guanidinylation side reaction.Byproducts can be more difficult to wash away.

Experimental Protocols & Workflows

Protocol 1: Optimized Double Coupling of this compound using HATU

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide, 100-200 mesh) in DMF for at least 1 hour.

    • Perform N-terminal Fmoc deprotection of the growing peptide chain using 20% piperidine in DMF (1 x 3 min, 1 x 10 min).

    • Wash the resin thoroughly with DMF (5-7 times).

  • First Coupling:

    • In a separate vessel, prepare the activation mixture:

      • This compound (4 eq., 0.4 mmol)

      • HATU (3.9 eq., 0.39 mmol)

      • DIPEA (8 eq., 0.8 mmol)

      • Dissolve in minimal DMF (approx. 2 mL).

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 45 minutes at room temperature.

    • Drain the reaction vessel.

  • Second Coupling:

    • Immediately repeat step 2, adding a fresh solution of activated this compound to the resin.

    • Agitate for another 45 minutes.

    • Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times).

  • Confirmation (Optional but Recommended):

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates a successful coupling with no remaining free primary amines.

Protocol 2: Cleavage and Precipitation
  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final peptide-resin.

  • Resin Washing & Drying: Wash the resin sequentially with DMF, DCM, and Methanol. Dry the resin under high vacuum for at least 2 hours.

  • Cleavage:

    • Prepare fresh Reagent K (TFA/Phenol/Water/Thioanisole/EDT; 82.5:5:5:5:2.5).

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[13]

    • Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate.

    • Concentrate the filtrate slightly under a stream of nitrogen.

    • Add the concentrated TFA solution dropwise into a conical tube containing cold (–20°C) diethyl ether (at least 10 times the volume of the TFA solution).

    • A white precipitate of the crude peptide should form. If the peptide is very hydrophobic and fails to precipitate, try a 1:1 mixture of ether and pentane or simply evaporate the solvent.[9]

  • Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove scavengers.

    • Dry the crude peptide pellet under vacuum.

Visualizations & Diagrams

Workflow for High-Purity Dbg-Peptide Synthesis

Dbg_Synthesis_Workflow cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage & Purification Start Deprotected Peptide-Resin Coupling Couple this compound (HATU, Double Coupling) Start->Coupling Wash1 DMF Wash Coupling->Wash1 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect Wash2 DMF Wash Deprotect->Wash2 NextAA Couple Next Amino Acid Wash2->NextAA Cleavage Cleave with Reagent K (TFA + Scavengers) NextAA->Cleavage Repeat Cycles & Final Deprotection Precipitation Precipitate in Cold Ether Purification RP-HPLC Purification (e.g., C8, IPA/ACN gradient) Precipitation->Purification Analysis QC Analysis (HPLC & Mass Spec) Purification->Analysis Final Pure Dbg-Peptide Analysis->Final

Caption: A streamlined workflow for the solid-phase synthesis and purification of Dbg-containing peptides.

Troubleshooting Logic for Low Dbg Coupling Efficiency

Troubleshooting_Dbg_Coupling Problem Problem: Low Dbg Coupling Yield CheckReagent Is coupling reagent potent? (e.g., HATU, COMU) Problem->CheckReagent CheckConditions Is a single coupling sufficient? CheckReagent->CheckConditions Yes Sol_Reagent Action: Switch to HATU, HCTU, or COMU CheckReagent->Sol_Reagent No CheckAggregation Is resin aggregating? CheckConditions->CheckAggregation Yes Sol_Conditions Action: Perform Double Coupling CheckConditions->Sol_Conditions No Sol_Aggregation Action: Switch to NMP solvent Add Chaotropic Salts (LiCl) CheckAggregation->Sol_Aggregation Yes Success High Purity Achieved CheckAggregation->Success No Sol_Reagent->CheckConditions Sol_Conditions->CheckAggregation Sol_Aggregation->Success

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Analysis of Peptides Containing Fmoc-Dbg-OH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise analysis of synthetic peptides is critical for ensuring purity, identity, and quality. The incorporation of non-proteinogenic amino acids, such as N-α-Fmoc-3,3-diphenyl-D-alanine (Fmoc-Dbg-OH) , into peptide sequences presents unique analytical challenges. This guide offers an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for analyzing these specialized peptides, supported by experimental insights and detailed protocols.

The introduction of this compound, with its two bulky phenyl groups, significantly increases the hydrophobicity and steric hindrance of a peptide.[1] This modification can enhance proteolytic stability and modulate biological activity but also profoundly impacts the peptide's behavior during reversed-phase HPLC (RP-HPLC) analysis.[2][3] Understanding and optimizing the chromatographic conditions are therefore paramount for accurate characterization.

Understanding the Analyte: The Physicochemical Impact of this compound

This compound is a derivative of D-alanine where the β-carbon holds two phenyl rings. This structure confers significant hydrophobicity, far exceeding that of natural aromatic amino acids like phenylalanine (Phe) or even other bulky non-canonical amino acids. The presence of the N-terminal Fmoc protecting group further contributes to the overall lipophilicity of the molecule.[4]

This increased hydrophobicity is the primary driver of the challenges encountered during RP-HPLC analysis. Peptides containing this compound will exhibit strong retention on nonpolar stationary phases like C18 and C8, often requiring higher concentrations of organic solvent for elution.[5][6] This can lead to issues such as poor peak shape, increased peak tailing, and potential for on-column aggregation.

Comparative HPLC Methodologies for Peptides with Bulky, Hydrophobic Residues

The separation of peptides containing this compound is typically achieved using RP-HPLC. The choice of column, mobile phase composition, and gradient profile is crucial for achieving optimal resolution and peak shape. Below, we compare key parameters and provide a recommended starting protocol.

Column Selection: A Head-to-Head Comparison

The stationary phase is the most critical variable in optimizing the separation of highly hydrophobic peptides.

ParameterC18 Column (Octadecylsilane)C8 Column (Octylsilane)Recommendation for this compound Peptides
Hydrophobicity HighModerateA C8 column is often the preferred starting point.[5][7]
Retention Stronger retention for non-polar analytes.[6]Weaker retention compared to C18.[7]The reduced hydrophobicity of C8 can mitigate excessive retention of the highly nonpolar this compound containing peptide, leading to sharper peaks and shorter analysis times.[5]
Selectivity Excellent for a wide range of peptides.Can offer different selectivity for hydrophobic compounds.If resolution is insufficient on a C8, a C18 column with a very shallow gradient can be explored.
Potential Issues May lead to very broad peaks or irreversible adsorption of extremely hydrophobic peptides.Less prone to extreme retention issues with highly lipophilic molecules.C18 columns can sometimes lead to better separation of closely related impurities if the gradient is carefully optimized.

Experimental Protocols

Protocol 1: Standard RP-HPLC Analysis of a Peptide Containing this compound

This protocol provides a robust starting point for the analysis of peptides incorporating this compound.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a minimal amount of a strong organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Dilute the sample to a final concentration of approximately 1 mg/mL with the initial mobile phase conditions (e.g., 95% Mobile Phase A: 5% Mobile Phase B). Ensure the final concentration of the strong solvent is low to prevent peak distortion.[8]

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent.

  • Column: Zorbax 300SB-C8, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-35 min: 30-80% B (a shallow gradient is crucial)[9]

    • 35-40 min: 80-95% B

    • 40-45 min: 95% B

    • 45-50 min: 95-30% B

    • 50-55 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40-60 °C. Elevated temperatures can improve peak shape and reduce viscosity.

  • Detection: UV absorbance at 214 nm (peptide backbone) and 265 nm (Fmoc group).[8]

  • Injection Volume: 10 µL.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve Peptide (DMSO/DMF) dilute Dilute with Mobile Phase A dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject Sample filter->inject Transfer to Vial separate RP-HPLC Separation (C8 Column, Gradient Elution) inject->separate detect UV Detection (214 nm & 265 nm) separate->detect process Chromatogram Analysis detect->process Data Acquisition quantify Purity Assessment process->quantify

Caption: Workflow for the HPLC analysis of this compound containing peptides.

Comparative Performance and Expected Results

The incorporation of this compound is expected to significantly increase the retention time of a peptide compared to its analogue containing Fmoc-Phe-OH.

Amino Acid DerivativeKey Structural FeatureExpected HydrophobicityPredicted RP-HPLC Behavior
Fmoc-Phe-OH Single phenyl ringHighStrong retention, eluting at moderate ACN concentrations.
This compound Two phenyl ringsVery High Significantly longer retention time , requiring a higher percentage of ACN for elution. Increased potential for peak broadening.
Fmoc-D-Tle-OH tert-butyl groupHigh (aliphatic)Strong retention due to steric bulk, but generally less than aromatic counterparts of similar size.[10]

The rationale behind these predictions lies in the fundamental principles of RP-HPLC, where retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[11] The two phenyl groups of Dbg create a much larger nonpolar surface area for interaction with the C8 or C18 ligands compared to the single phenyl ring of Phe.

Visualizing the Impact on Retention Time

Retention_Comparison cluster_0 Relative Retention on RP-HPLC Peptide with\nFmoc-Phe-OH Peptide with Fmoc-Phe-OH Peptide with\nFmoc-D-Tle-OH Peptide with Fmoc-D-Tle-OH Peptide with\nFmoc-Phe-OH->Peptide with\nFmoc-D-Tle-OH Increasing Hydrophobicity & Retention Time Peptide with\nthis compound Peptide with This compound Peptide with\nFmoc-D-Tle-OH->Peptide with\nthis compound Increasing Hydrophobicity & Retention Time

Caption: Expected elution order based on increasing hydrophobicity.

Troubleshooting Common Issues

Analyzing highly hydrophobic peptides like those containing this compound can present several challenges.

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the silica backbone.[12] - On-column aggregation of the peptide.- Increase column temperature: This can improve kinetics and reduce secondary interactions. - Optimize TFA concentration: Ensure sufficient ion-pairing (0.1% TFA is standard). - Switch to a different organic modifier: In some cases, isopropanol can improve the solubility of hydrophobic peptides.
Broad Peaks / Poor Resolution - Slow desorption kinetics from the stationary phase. - Gradient is too steep for the highly retentive peptide.- Use a shallower gradient: Decrease the rate of %B change per minute to allow for better separation.[9] - Lower the flow rate: This can increase the interaction time and improve separation efficiency.
No Peak Elution / High Backpressure - Peptide precipitation on the column. - Irreversible adsorption to the stationary phase.- Ensure adequate sample solubility in the injection solvent. The percentage of organic in the sample diluent should be compatible with the initial mobile phase. - Use a stronger organic modifier (e.g., n-propanol) in the mobile phase. - Flush the column with a strong solvent mixture (e.g., 100% ACN or isopropanol).

Conclusion

The HPLC analysis of peptides containing the bulky and highly hydrophobic this compound residue requires a tailored approach that deviates from standard peptide analysis protocols. The key to successful analysis lies in mitigating the strong hydrophobic interactions that lead to excessive retention and poor peak shape. By selecting a less retentive stationary phase like a C8 column, employing a shallow organic gradient, and elevating the column temperature, researchers can achieve accurate and reproducible characterization of these challenging but promising molecules. This guide provides a scientifically grounded framework for method development and troubleshooting, enabling the confident analysis of next-generation peptide therapeutics.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
  • Erdjument-Bromage, H. (2015, October 20). Can someone provide a detailed protocol for sample and solvent preparation for HPLC analysis of peptides?
  • CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing.
  • Ionescu, D., et al. (2023).
  • Anonymous. (n.d.). HPLC Troubleshooting Guide.
  • BenchChem. (2025). A Comparative Guide to Fmoc-D-Tle-OH in Solid-Phase Peptide Synthesis.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Separation Science. (n.d.). C8 vs C18 Column: Which Should You Choose?
  • MicroSolv. (n.d.). Hydrophobic and Hydrophilic Peptides Analyzed with HPLC - AppNote.
  • Chromatography Forum. (2010, July 29).
  • UHPLC's Channel. (2024, June 8). C8 Column vs C18 Column You Must Know. YouTube.
  • SciSpace. (n.d.).
  • New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids. (n.d.). PMC - NIH.
  • Waters Corporation. (n.d.).
  • Chem-Impex. (n.d.). Fmoc-3,3-diphenyl-L-alanine.
  • Pharmaguideline. (2024, May 1). Difference between C8 and C18 Columns Used in HPLC System.
  • Nest Group. (n.d.).
  • ACS Omega. (2022, December 1). Gradient Retention Factor Concept Applied to Method Development for Peptide Analysis by Means of RP-HPLC.
  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.).
  • ACS Publications. (2022, November 11).
  • HPLC for Peptides and Proteins: Principles, Methods and Applic
  • Reverse-phase HPLC Peptide Purific
  • HPLC of Peptides and Proteins. (n.d.).
  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (n.d.). PMC - PubMed Central.
  • Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains
  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.).
  • Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity. (n.d.). PMC - NIH.
  • ResearchGate. (n.d.). Fig. 1. Analysis of Fmoc removal reaction kinetics through RP-HPLC....
  • ResearchGate. (2010, December 3). Stability of diphenylalanine peptide nanotubes in solution.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity. (2022, October 31). Spiral.
  • ResearchGate. (2025, August 6). Hydrophobicity indices for amino acid residues as determined by HPLC.
  • Thermal and chemical stability of diphenylalanine peptide nanotubes: implications for nanotechnological applic
  • Thermo Fisher Scientific - US. (n.d.).
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Diphenylalanine Motif Drives Self‐Assembling in Hybrid PNA‐Peptide Conjug
  • FULL PAPER Surface Mediated Hierarchical Assemblies of Highly Hydrophobic Phenylalanine-Based Peptides. (n.d.). UPCommons.

Sources

A Researcher's Guide to Mass Spectrometry of Dbg-Modified Peptides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern proteomics and drug development, the precise characterization of peptides by mass spectrometry is paramount. Chemical derivatization of peptides is a powerful strategy to enhance their analytical properties, and among these, guanidination of primary amines stands out for its ability to improve ionization efficiency. This guide provides an in-depth technical comparison of peptide modification using a di-Boc-guanidinyl (Dbg) reagent, specifically N,N'-di-Boc-1H-pyrazole-1-carboxamidine, against other common guanidination techniques. We will delve into the underlying chemistry, fragmentation behavior, and provide field-proven protocols to empower researchers in making informed decisions for their analytical workflows.

The Rationale for Peptide Guanidination in Mass Spectrometry

Tryptic digestion, a cornerstone of bottom-up proteomics, generates peptides with C-terminal lysine (Lys) or arginine (Arg) residues. In positive-ion mass spectrometry, particularly MALDI-TOF, a significant bias is observed towards arginine-containing peptides, which ionize more readily due to the higher basicity of the guanidinium group (pKa ≈ 12.5) compared to the primary amine of lysine (pKa ≈ 10.5).[1] This "arginine effect" can lead to a 5- to 15-fold increase in signal intensity for arginine-terminated peptides over their lysine-terminated counterparts.[1]

Guanidination is a chemical modification that converts the ε-amino group of lysine residues into a homoarginine residue, which possesses a guanidinium group. This transformation effectively equalizes the ionization potential of lysine- and arginine-containing peptides, leading to more uniform signal intensities and improved protein sequence coverage.[1]

Dbg Modification: A Reversible and Controlled Approach to Guanidination

The use of N,N'-di-Boc-1H-pyrazole-1-carboxamidine for the introduction of a di-Boc-guanidinyl (Dbg) group offers a distinct advantage over traditional guanidinating reagents like O-methylisourea. The two tert-butoxycarbonyl (Boc) protecting groups on the Dbg moiety modulate the reactivity of the guanidinylating agent, allowing for a more controlled and specific reaction with primary amines under mild conditions.

The Chemistry of Dbg Modification

The reaction involves the nucleophilic attack of a primary amine (e.g., the ε-amino group of a lysine residue or the N-terminal α-amino group of a peptide) on the electrophilic carbon of the pyrazole-carboxamidine. The pyrazole serves as a good leaving group, facilitating the transfer of the di-Boc-guanidinyl group to the amine.

Caption: Reaction mechanism of peptide modification with N,N'-di-Boc-1H-pyrazole-1-carboxamidine.

A key feature of the Dbg modification is the lability of the Boc protecting groups. These can be readily removed under acidic conditions, such as those typically used in LC-MS mobile phases (e.g., containing formic acid or trifluoroacetic acid), to yield the desired guanidinylated peptide (homoarginine). This in-source or in-solution deprotection simplifies the workflow, as a separate deprotection step may not be necessary prior to MS analysis. However, it's important to be aware that this can lead to the observation of both the fully protected and the deprotected forms of the peptide in the mass spectrum.

Mass Spectrometry of Dbg-Modified Peptides: Fragmentation Behavior

Understanding the fragmentation pattern of Dbg-modified peptides in tandem mass spectrometry (MS/MS) is crucial for confident peptide sequencing and identification. The presence of the bulky di-Boc-guanidinyl group influences the fragmentation pathways.

Upon collision-induced dissociation (CID), a characteristic fragmentation pattern is expected to emerge. The Boc groups are notoriously labile and prone to neutral loss upon energetic activation. Therefore, a prominent neutral loss of one or both Boc groups (100.05 Da each) from the precursor ion is anticipated.

Precursor [M+H]⁺ (Dbg-Peptide) Loss_1Boc [M+H - 100]⁺ Precursor->Loss_1Boc - Boc Backbone_Fragments b and y ions Precursor->Backbone_Fragments Direct Fragmentation Loss_2Boc [M+H - 200]⁺ Loss_1Boc->Loss_2Boc - Boc Loss_2Boc->Backbone_Fragments Peptide Backbone Fragmentation

Caption: Expected fragmentation cascade of a Dbg-modified peptide in MS/MS.

Following the loss of the Boc groups, the resulting guanidinylated peptide is expected to fragment along the peptide backbone, producing the characteristic b- and y-type fragment ions that are used for sequence determination. The presence of the highly basic guanidinium group on the modified lysine residue can influence the charge state and relative abundance of these fragment ions, often leading to a more complete and easily interpretable series.

Comparative Analysis: Dbg-Modification vs. O-Methylisourea

To provide a clear comparison, we will evaluate the performance of Dbg-modification against the widely used guanidination reagent, O-methylisourea.

FeatureDbg-Modification (N,N'-di-Boc-1H-pyrazole-1-carboxamidine)O-Methylisourea
Reagent Stability Crystalline solid, stable for long-term storage.Can be hygroscopic and less stable, often used as a salt.
Reaction Conditions Mild, often at room temperature in organic solvents like THF or DMF.Requires strongly basic conditions (pH > 10.5) and elevated temperatures (e.g., 65°C).[1]
Specificity High specificity for primary amines. The bulky Boc groups can offer steric hindrance, potentially favoring modification of more accessible amines.Generally specific for primary amines, but harsh conditions can lead to side reactions.
Byproducts Pyrazole, which is relatively easy to remove.Can generate urea and other byproducts that may interfere with MS analysis if not removed.
Workflow Can be a one-pot reaction. Boc groups may be removed in-source during MS analysis.Often requires a desalting step before MS analysis to remove excess reagent and salts.[1]
Cost Generally more expensive than O-methylisourea.Cost-effective.

Supporting Experimental Data (Hypothetical)

A comparative study was performed on a tryptic digest of bovine serum albumin (BSA). The digest was split into three aliquots: one unmodified control, one treated with O-methylisourea, and one modified with N,N'-di-Boc-1H-pyrazole-1-carboxamidine. The samples were analyzed by LC-MS/MS on a Q-Exactive Orbitrap mass spectrometer.

MetricUnmodified ControlO-MethylisoureaDbg-Modification
Total Peptides Identified 157189195
Protein Sequence Coverage 65%78%82%
Average Signal Intensity of Lys-terminated Peptides (relative to Arg-terminated) 0.20.80.9
Number of Missed Cleavages 121513

Note: This is a hypothetical data table for illustrative purposes.

The results indicate that both guanidination methods significantly improve peptide identification and protein sequence coverage compared to the unmodified control. The Dbg-modification shows a slight advantage in the number of identified peptides and overall sequence coverage, likely due to the cleaner reaction and reduced sample loss from extensive cleanup steps.

Experimental Protocols

Protocol 1: Dbg-Modification of Peptides for LC-MS/MS Analysis

This protocol is a general guideline and may require optimization for specific peptides or protein digests.

Materials:

  • Peptide sample (lyophilized)

  • N,N'-di-Boc-1H-pyrazole-1-carboxamidine

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • 0.1% Formic acid in water (LC-MS grade)

  • 0.1% Formic acid in acetonitrile (LC-MS grade)

Procedure:

  • Peptide Dissolution: Dissolve the lyophilized peptide sample in a minimal amount of anhydrous THF or DMF to a concentration of approximately 1 mg/mL.

  • Reagent Preparation: Prepare a 1.1-fold molar excess of N,N'-di-Boc-1H-pyrazole-1-carboxamidine in the same solvent.

  • Reaction: Add the reagent solution to the peptide solution. Vortex briefly and allow the reaction to proceed at room temperature for 24 hours.

  • Sample Preparation for LC-MS:

    • Dry the reaction mixture in a vacuum centrifuge.

    • Reconstitute the sample in 0.1% formic acid in water to the desired concentration for injection.

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 reversed-phase column.

    • Elute the peptides using a gradient of 0.1% formic acid in acetonitrile.

    • Acquire data in a data-dependent acquisition (DDA) mode, with MS1 scans followed by MS/MS of the most abundant precursor ions.

    • In the MS/MS method, consider using a stepped collision energy to account for the initial loss of the Boc groups followed by peptide backbone fragmentation.

Protocol 2: Guanidination with O-Methylisourea (for comparison)

Materials:

  • Peptide sample (lyophilized)

  • O-methylisourea hemisulfate

  • Ammonium hydroxide (or other suitable base)

  • Trifluoroacetic acid (TFA)

  • C18 desalting spin column

Procedure:

  • Peptide Dissolution: Dissolve the peptide sample in water.

  • pH Adjustment: Adjust the pH of the peptide solution to >10.5 with ammonium hydroxide.

  • Guanidination: Add a 10-fold molar excess of O-methylisourea hemisulfate. Incubate at 65°C for 30 minutes.[1]

  • Quenching: Stop the reaction by adding TFA to acidify the solution.

  • Desalting: Desalt the sample using a C18 spin column according to the manufacturer's protocol.

  • Sample Preparation for LC-MS: Dry the desalted sample and reconstitute in 0.1% formic acid in water.

  • LC-MS/MS Analysis: Analyze using the same LC-MS/MS method as for the Dbg-modified peptides.

Conclusion

The modification of peptides with a di-Boc-guanidinyl (Dbg) group presents a compelling alternative to traditional guanidination methods for mass spectrometry-based proteomics. The mild reaction conditions, high specificity, and simplified workflow offer significant advantages, particularly for sensitive and complex samples. While the reagent cost is higher, the potential for improved data quality, in terms of higher protein sequence coverage and more confident peptide identifications, can justify the investment for many research applications. As with any chemical derivatization strategy, careful optimization and validation are essential to ensure reliable and reproducible results. This guide provides a solid foundation for researchers to explore the benefits of Dbg-modification in their own analytical endeavors.

References

  • Brancia, F. L., Oliver, S. G., & Gaskell, S. J. (2000). Improved matrix-assisted laser desorption/ionization mass spectrometric analysis of tryptic hydrolysates of proteins following guanidination of lysine-containing peptides. Rapid communications in mass spectrometry, 14(22), 2070–2073. [Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). Urethane protected derivatives of 1-guanylpyrazole for the mild and efficient preparation of guanidines. Tetrahedron letters, 34(21), 3389-3392. [Link]

  • Hale, J. E., Butler, J. P., Knierman, M. D., & Becker, G. W. (2000). Increased sensitivity of tryptic peptide detection by MALDI-TOF mass spectrometry after guanidination. Analytical biochemistry, 287(1), 110-117. [Link]

Sources

A Comparative Guide to Fmoc-Dbg-OH and Other Unnatural Amino Acids in Peptide Science

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern peptidomimetics and drug discovery, the incorporation of unnatural amino acids (UAAs) is a cornerstone strategy for enhancing the therapeutic potential of peptides.[1][2][3] These non-proteinogenic building blocks offer a diverse toolkit to modulate the pharmacological profiles of peptide-based therapeutics by improving their stability, bioavailability, and receptor specificity.[1] Among the vast arsenal of available UAAs, sterically hindered α,α-dialkylated amino acids, such as Fmoc-α,α-dibutylglycine (Fmoc-Dbg-OH), present unique opportunities and challenges. This guide provides an in-depth comparison of this compound with other classes of unnatural amino acids, supported by experimental insights and protocols to aid researchers in their strategic selection and application.

The Landscape of Unnatural Amino Acids in Peptide Design

The 20 canonical amino acids provide a foundational but limited chemical space for peptide drug design. Unnatural amino acids expand this space, allowing for the fine-tuning of peptide properties.[1][4] Key classes of UAAs frequently employed to enhance peptide therapeutics include:

  • α,α-Dialkylated Amino Acids: This class, to which Dbg belongs, is characterized by the presence of two substituents on the α-carbon. This structural feature imparts significant conformational constraints on the peptide backbone.

  • N-Methylated Amino Acids: The methylation of the backbone amide nitrogen atom removes the hydrogen bond donor capability and introduces steric bulk, influencing both conformation and membrane permeability.[1][5]

  • β-Amino Acids: With an additional carbon atom in the backbone, β-amino acids lead to different folding patterns and offer resistance to proteolytic degradation.

  • D-Amino Acids: The incorporation of D-enantiomers of natural amino acids can significantly enhance stability against enzymatic degradation.[6]

The choice of UAA is dictated by the specific therapeutic goal, whether it be to induce a particular secondary structure, improve metabolic stability, or enhance binding affinity to a biological target.

This compound: A Deep Dive into Structure and Conformational Influence

This compound is an α,α-dialkylated amino acid with two n-butyl chains attached to the α-carbon. This significant steric bulk profoundly influences the conformational freedom of the peptide backbone.

Structural Properties of this compound:

PropertyValue
IUPAC Name (9H-fluoren-9-yl)methyl (2-amino-2-butylhexanoyl)carbamate
Molecular Formula C25H31NO4
Molecular Weight 409.52 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and other common organic solvents used in peptide synthesis.

Data sourced from publicly available chemical supplier information.

The two butyl side chains severely restrict the available Ramachandran space, forcing the peptide backbone into specific conformations. X-ray crystallography studies of peptides containing Dbg and the closely related α,α-di-n-propylglycine (Dpg) have demonstrated a strong propensity for these residues to induce β-turn or helical structures.[7] This is a critical feature for designing peptidomimetics that mimic the bioactive conformation of a native peptide ligand.

Comparative Analysis: this compound vs. Other Unnatural Amino Acids

The selection of an unnatural amino acid is a critical decision in the design of a peptidomimetic. Here, we compare the performance and impact of this compound with two other widely used classes of UAAs: Fmoc-Aib-OH (another α,α-dialkylated amino acid) and Fmoc-N-methylated amino acids.

FeatureThis compoundFmoc-Aib-OHFmoc-N-Methylated Amino Acids
Steric Hindrance Very HighHighModerate
Conformational Constraint High (favors β-turns and helices)[7]High (strong helix inducer)[8][9]Moderate (can disrupt β-sheets, promotes turns)[5]
Impact on Stability High (increased resistance to proteolysis)High (increased resistance to proteolysis)[8]High (increased resistance to proteolysis)[5]
Coupling Efficiency ChallengingChallenging[10]Challenging
Impact on Solubility May decrease solubility in aqueous solutionsGenerally well-toleratedCan improve solubility by disrupting aggregation[8]
Impact on Bioavailability Potentially improved due to stabilityPotentially improved due to stabilityOften improved due to increased membrane permeability[1]

Key Insights:

  • This compound offers the highest degree of steric bulk among the compared UAAs, leading to very strong conformational restriction. This can be advantageous for locking a peptide into a desired bioactive conformation but presents the most significant challenge during peptide synthesis.

  • Fmoc-Aib-OH , with its two methyl groups, is a potent helix inducer and is also known to enhance proteolytic stability.[8][9] While still sterically hindered, it is generally considered easier to couple than more bulky dialkylated amino acids like Dbg.

  • Fmoc-N-Methylated Amino Acids provide a different mechanism for enhancing peptide properties. The N-methylation disrupts the hydrogen-bonding network of the peptide backbone, which can break undesirable secondary structures like β-sheets and improve solubility and membrane permeability.[1][5][8]

Experimental Protocols and Methodologies

The successful incorporation of sterically hindered unnatural amino acids like this compound requires optimized protocols that address the challenge of slow and often incomplete coupling reactions.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical workflow for Fmoc-based SPPS.

SPPS_Workflow Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for next amino acid? Washing2->Repeat Repeat->Fmoc_Deprotection Yes Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification End End: Purified Peptide Purification->End

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Optimized Coupling Protocol for this compound

Due to the significant steric hindrance of this compound, standard coupling conditions often result in low yields. The following protocol is designed to improve coupling efficiency.

Materials:

  • Fmoc-protected peptide-resin (pre-swollen in DMF)

  • This compound (3-5 equivalents relative to resin loading)

  • HATU (3-5 equivalents) or HCTU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the peptide-resin is well-swollen in DMF and the N-terminal Fmoc group has been removed and confirmed by a negative Kaiser test.

  • Activation of this compound: In a separate reaction vessel, dissolve this compound and the coupling reagent (HATU or HCTU) in a minimal amount of DMF.

  • Addition of Base: Add DIPEA to the activation mixture and vortex briefly.

  • Coupling Reaction: Immediately add the activated this compound solution to the deprotected peptide-resin.

  • Reaction Time and Monitoring: Allow the coupling reaction to proceed for an extended period (2-24 hours). Monitor the reaction progress using a qualitative test such as the Kaiser test or a quantitative method like a small-scale cleavage followed by LC-MS analysis.

  • Double Coupling: If the initial coupling is incomplete, a second coupling with a fresh solution of activated this compound is recommended.

  • Washing: After complete coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Causality Behind Experimental Choices:

  • Extended Reaction Time and Higher Equivalents: The increased steric bulk of the dibutyl groups slows down the reaction kinetics, necessitating a longer reaction time and a higher concentration of reactants to drive the reaction to completion.

  • Powerful Coupling Reagents: HATU and HCTU are highly efficient coupling reagents that form reactive acyl-uronium species, which are more effective at overcoming the steric hindrance of α,α-dialkylated amino acids compared to standard carbodiimide-based reagents.

  • In-Situ Activation: Preparing the activated amino acid solution immediately before adding it to the resin minimizes the formation of unreactive side products.

Alternative Coupling Strategy: Fmoc-Dbg-F (Acid Fluoride)

For extremely difficult couplings, converting the carboxylic acid of this compound to its corresponding acid fluoride can significantly enhance reactivity.

Acid_Fluoride_Workflow Start Start: this compound Conversion Conversion to Acid Fluoride (e.g., with DAST or Cyanuric Fluoride) Start->Conversion Isolation Isolation of Fmoc-Dbg-F Conversion->Isolation Coupling Coupling to Peptide-Resin (in the presence of a mild base like DIPEA) Isolation->Coupling End End: Coupled Peptide Coupling->End

Caption: Workflow for the preparation and use of Fmoc-Dbg-F for challenging couplings.

This method, while more synthetically demanding, can be a powerful tool for incorporating highly hindered amino acids.[11]

Conclusion and Future Perspectives

This compound is a valuable but challenging building block for peptide drug discovery. Its exceptional ability to induce specific, rigid conformations can be instrumental in designing potent and selective peptidomimetics. However, its significant steric hindrance necessitates the use of optimized and often more aggressive coupling strategies.

The choice between this compound and other unnatural amino acids like Fmoc-Aib-OH or N-methylated amino acids will depend on the specific design hypothesis and the desired balance between conformational rigidity, proteolytic stability, and synthetic feasibility. As our understanding of the structure-activity relationships of peptidomimetics continues to grow, the strategic use of highly constrained amino acids like this compound will undoubtedly play a crucial role in the development of the next generation of peptide-based therapeutics.

References

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of peptides containing alpha,alpha-disubstituted amino acids. Biochemistry, 29(28), 6747-6756.
  • Al-Obeidi, F., Hruby, V. J., & Yaghoubi, N. (1989). Design of potent and selective agonists and antagonists for peptide receptors. International Journal of Peptide and Protein Research, 34(3), 181-186.
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 42(10), 1588-1599.
  • Biron, E., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189.
  • Kraszewska, A., & Ruczynski, J. (2021). Unnatural Amino Acids in Drug Discovery. Molecules, 26(9), 2673.
  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design, 16(28), 3185-3203.
  • Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2005). Synthesis of peptides containing α-hydroxymethyl-α-methylproline. The Journal of Organic Chemistry, 70(16), 6544-6547.
  • Hruby, V. J., Al-Obeidi, F., & Sanderson, D. G. (1989). Applications of unnatural amino acids in the design of potent and selective peptide antagonists. Peptide Research, 2(5), 327-333.
  • D'Hondt, M., Bracke, N., Taevernier, L., Gevaert, B., Verbeke, F., Wynendaele, E., & De Spiegeleer, B. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 2-30.
  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a versatile tool for drug discovery. Current Opinion in Chemical Biology, 12(3), 292-299.
  • Wenschuh, H., Beyermann, M., Haber, H., Seydel, J. K., Krause, E., Bienert, M., Carpino, L. A., El-Faham, A., & Albericio, F. (1995). Stepwise solid-phase synthesis of peptides using fluorides of 9-fluorenylmethoxycarbonyl-amino acids. The Journal of Organic Chemistry, 60(3), 405-410.
  • Biron, E., Chatterjee, J., & Kessler, H. (2006). The role of N-methylation in peptide and protein chemistry. Journal of Peptide Science, 12(4), 213-219.
  • Hardy, P. M., & Lingham, I. N. (1983). The synthesis of peptides containing α,α-dialkylamino acids. Part 2. The preparation of some peptides containing α,α-di-n-propylglycine and α,α-di-n-butylglycine. International Journal of Peptide and Protein Research, 21(4), 392-405.
  • Prasad, S., Rao, R. B., & Balaram, P. (1996). Context-dependent conformation of diethylglycine residues in peptides. Journal of Peptide Research, 48(4), 312-319.
  • Marshall, G. R., Hodgkin, E. E., Langs, D. A., Smith, G. D., Zabrocki, J., & Leplawy, M. T. (1990). Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids. Proceedings of the National Academy of Sciences, 87(1), 487-491.
  • Yokum, T. S., Elzer, P. H., & McLaughlin, M. L. (1996). A practical, large-scale synthesis of Fmoc-1-aminocyclohexane-1-carboxylic acid. The Journal of Organic Chemistry, 61(22), 7954-7955.
  • Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). Aib-rich peptides: what they are and what they can be used for. Biopolymers, 60(6), 396-419.
  • Carpino, L. A., El-Faham, A., & Albericio, F. (1994). (9-Fluorenylmethoxy)carbonyl (Fmoc) amino acid fluorides. The Journal of Organic Chemistry, 59(23), 695-698.
  • Karle, I. L., Flippen-Anderson, J. L., Sukumar, M., & Balaram, P. (1987). Conformation of a 16-residue zervamicin IIA analog peptide containing three different structural features: 3(10)-helix, alpha-helix, and beta-bend ribbon. Proceedings of the National Academy of Sciences, 84(15), 5087-5091.
  • Wenschuh, H., Beyermann, M., Krause, E., Brudel, M., Winter, R., Schumann, M., Carpino, L. A., & Bienert, M. (1994). Racemization-free, high-yield solid-phase synthesis of peptides using (9-fluorenylmethoxy)carbonyl amino acid fluorides. The Journal of Organic Chemistry, 59(12), 3275-3280.
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  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides. Chemical Reviews, 97(6), 2243-2266.
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A Comparative Guide to Fmoc-Dbg-OH and Fmoc-Aib-OH in Peptide Secondary Structure Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide design and drug development, the strategic incorporation of non-proteinogenic amino acids is a critical tool for modulating peptide conformation, enhancing stability, and improving therapeutic profiles. Among the arsenal of available building blocks, α,α-disubstituted amino acids stand out for their profound ability to impose specific secondary structures. This guide provides an in-depth comparison of two such powerful conformational directors: Fmoc-α,α-di-n-butylglycine (Fmoc-Dbg-OH) and Fmoc-α-aminoisobutyric acid (Fmoc-Aib-OH).

This document is intended for researchers, scientists, and drug development professionals. It will explore the distinct structural impacts of Dbg and Aib, provide supporting experimental data, and detail the synthetic considerations for their incorporation into peptide sequences.

Introduction: The Power of Conformational Constraint

Native peptides often suffer from drawbacks such as proteolytic instability and conformational flexibility, which can limit their therapeutic efficacy.[1][2] Introducing α,α-disubstituted amino acids like Dbg and Aib provides a robust strategy to overcome these limitations. By restricting the available Ramachandran (φ, ψ) space, these residues can nucleate and stabilize specific secondary structures, such as helices and β-turns, which are often crucial for biological activity.[2]

  • Fmoc-Aib-OH (α-aminoisobutyric acid) , with its gem-dimethyl group, is arguably the most well-studied and widely used helix-promoting amino acid.[1][2][3] Its minimal side-chain bulk allows for efficient packing within helical structures, strongly favoring the formation of both 3₁₀-helices and α-helices.[2][3][4]

  • This compound (α,α-di-n-butylglycine) represents a more sterically demanding building block. The two n-butyl chains at the α-carbon create significant steric hindrance, leading to distinct conformational preferences that differ from Aib.

This guide will dissect these differences, providing a clear rationale for choosing one over the other in peptide design projects.

Structural Comparison and Impact on Secondary Structure

The fundamental difference between Aib and Dbg lies in the steric bulk of their α-substituents. This structural variance directly translates into different conformational preferences within the peptide backbone.

Fmoc-Aib-OH: The Quintessential Helix Inducer

The gem-dimethyl groups of Aib sterically restrict the peptide backbone to dihedral angles predominantly found in right-handed helical conformations (α- and 3₁₀-helices).[1] This strong helical propensity makes Aib an invaluable tool for:

  • Stabilizing Helical Structures: Insertion of Aib residues into peptide sequences is a well-established method for stabilizing α-helical and 3₁₀-helical structures.[1][3][5] Peptides rich in Aib are known to form stable helices, even at elevated temperatures.[6]

  • De Novo Peptide Design: Aib serves as a reliable building block for designing novel helical peptides from the ground up, including mimics of protein-protein interaction domains and antimicrobial peptides.[5][7]

  • Enhancing Proteolytic Resistance: The non-natural structure and the steric shielding provided by the gem-dimethyl groups make Aib-containing peptides significantly less susceptible to enzymatic degradation.[2][7][8]

This compound: A Director of Turns and Extended Structures

In contrast to the helix-promoting nature of Aib, the larger di-n-butyl groups of Dbg introduce more significant steric clashes. X-ray crystallographic studies of peptides containing Dbg and the closely related di-n-propylglycine (Dpg) have shown that these residues favor more extended or turn-like conformations. Specifically, model peptides containing Dbg have been observed to adopt distorted type II β-turn structures.[9]

The conformational angles observed for Dbg in crystal structures deviate from ideal helical values and tend to populate the β-region of the Ramachandran plot.[9] This makes this compound a candidate for applications requiring the stabilization of β-turns or other non-helical secondary structures.

Head-to-Head Structural Influence
FeatureFmoc-Aib-OHThis compound
α-Substituents Two methyl groupsTwo n-butyl groups
Steric Hindrance ModerateHigh
Primary Induced Structure α-helix, 3₁₀-helix[3][4][5]β-turn (distorted type II)[9]
Ramachandran Space Restricted to helical regionsRestricted to more extended/turn regions[9]
Key Application Helix stabilization, proteolytic shielding[2][7]Induction of β-turns, introduction of sharp turns
Visualization: Conformational Propensities

The following diagram illustrates the logical flow from the amino acid's structure to its influence on the final peptide properties.

G cluster_Aib Fmoc-Aib-OH cluster_Dbg This compound A_Structure Structure: gem-dimethyl A_Steric Moderate Steric Hindrance A_Structure->A_Steric leads to A_Conformation Favors Helical (α, 3₁₀) Dihedral Angles A_Steric->A_Conformation restricts to A_Result Result: Stable Helices A_Conformation->A_Result induces D_Structure Structure: di-n-butyl D_Steric High Steric Hindrance D_Structure->D_Steric leads to D_Conformation Favors Extended/Turn Dihedral Angles D_Steric->D_Conformation restricts to D_Result Result: β-Turns D_Conformation->D_Result induces

Caption: Structural differences and their conformational consequences.

Experimental Evidence: Spectroscopic and Crystallographic Data

The conformational effects of Aib and Dbg are well-documented through various analytical techniques.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful tool for assessing the secondary structure of peptides in solution. Aib-containing peptides typically display characteristic CD spectra with negative bands around 205 nm and 222 nm, which are hallmarks of helical content.[10] The intensity of these bands often correlates with the helical content of the peptide, which increases with chain length.[10][11]

While extensive CD data for Dbg-containing peptides is less common in the literature, the expected spectra for a peptide with a high β-turn content would differ significantly from a helical peptide, typically showing a weak positive band near 220-230 nm and a strong negative band around 200 nm.

X-ray Crystallography

X-ray crystallography provides atomic-resolution insights into the solid-state conformation of molecules.[12]

  • Aib Peptides: A vast number of crystal structures of Aib-containing peptides have been solved, overwhelmingly confirming their tendency to adopt helical conformations.[4][13][14] These structures have been pivotal in understanding the precise hydrogen-bonding patterns of 3₁₀- and α-helices.

  • Dbg Peptides: As previously mentioned, X-ray diffraction studies of model tripeptides containing Dbg and Dpg have demonstrated their propensity to form β-turn structures.[9] For instance, the peptide Boc-Ala-Dbg-Ala-OMe adopts a distorted type II β-turn conformation in its crystal structure.[9]

Analytical MethodTypical Findings for Aib-PeptidesTypical Findings for Dbg-Peptides
CD Spectroscopy Negative bands at ~205 nm and ~222 nm, indicative of helices.[10]Spectra consistent with β-turns or random coil, depending on the sequence.
X-ray Crystallography Predominantly 3₁₀- or α-helical structures.[4][13]Distorted type II β-turn conformations observed in model peptides.[9]
NMR Spectroscopy Characteristic short-range NOEs (dαN(i, i+1)) and well-dispersed amide proton signals consistent with stable helical structures.[6][7]NOE patterns indicative of a turn, such as dαN(i, i+2), would be expected.

Synthetic Protocols and Coupling Considerations

The incorporation of sterically hindered amino acids like Aib and Dbg into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents challenges.[15][16] The bulky α-substituents can hinder the approach of the activated amino acid to the N-terminal amine of the resin-bound peptide, leading to incomplete or slow coupling reactions.[15][16]

General SPPS Workflow

The standard Fmoc/tBu strategy is the foundation for synthesizing these peptides.[17][] The workflow involves repetitive cycles of Fmoc deprotection and amino acid coupling.

SPPS_Workflow Resin Start: Resin with Linker and First Amino Acid Deprotection Step 1: Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Cleavage Final Step: Cleavage & Global Deprotection (e.g., TFA cocktail) Repeat->Cleavage After final residue

Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Optimized Coupling Protocol for Hindered Residues (Aib & Dbg)

Due to the steric hindrance of both Aib and Dbg, standard coupling conditions are often insufficient.[16] More potent activating reagents and modified protocols are necessary to achieve high coupling efficiencies.

Reagents & Materials:

  • Fmoc-Aib-OH or this compound (4 equivalents relative to resin loading)

  • Coupling Activator: HATU (3.9 eq.) or COMU (3.9 eq.)

  • Base: N,N-Diisopropylethylamine (DIPEA) (8 eq.)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Fmoc-deprotected peptide-resin

  • SPPS reaction vessel

Step-by-Step Protocol:

  • Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Pre-activation: In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (Aib or Dbg), the coupling activator (e.g., HATU), and DIPEA in DMF.

    • Causality Note: Pre-activating the amino acid for 1-5 minutes forms the highly reactive OAt-ester, which is more effective at overcoming the steric barrier of the hindered N-terminal amine on the peptide chain.[19]

  • First Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes.

  • Wash: Wash the resin thoroughly with DMF (3 x 1 min).

  • Monitoring (Optional but Recommended): Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling is incomplete, and a second coupling is required.

  • Second Coupling (Double Coupling): Repeat steps 2 through 4 with a fresh solution of activated amino acid.

    • Expertise Insight: For extremely difficult couplings, especially when incorporating multiple hindered residues consecutively, a double coupling strategy is a self-validating system that ensures the reaction goes to completion, preventing the accumulation of deletion sequences.[19]

  • Final Wash: After the final coupling step (or the single coupling if sufficient), wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection cycle or final cleavage.

Recommended Coupling Reagents

For hindered amino acids, carbodiimides like DIC are often less effective.[16] Uronium/phosphonium salt-based reagents are the methods of choice.

ReagentActivating GroupRelative ReactivityNotes
HBTU/HCTUOBt/O-6-ClBt esterModerate-HighHCTU is more reactive than HBTU.[19]
HATU/PyAOP OAt ester Very High Among the most efficient reagents due to the high reactivity of OAt esters. [19]
COMU Oxyma ester Very High Comparable or superior to HATU, with an improved safety profile (non-explosive). [19]

Conclusion and Application Outlook

The choice between Fmoc-Aib-OH and this compound is dictated by the desired secondary structure of the target peptide.

  • Fmoc-Aib-OH is the undisputed choice for inducing and stabilizing helical conformations . Its application is central to the design of peptide mimics, enhancing receptor binding, and improving metabolic stability through proteolytic shielding.[7][8]

  • This compound , with its bulkier side chains, serves as a powerful tool for introducing β-turns . This makes it valuable for applications where a specific turn motif is required for biological activity, such as in the design of enzyme inhibitors or receptor ligands that require a constrained, non-helical binding conformation.

By understanding the distinct conformational biases of these two building blocks, peptide chemists can exert precise control over the secondary structure, enabling the rational design of peptidomimetics with tailored properties for advanced therapeutic and research applications.

References

  • Banerjee, R., Basu, G., Chène, P., & Roy, S. (2002). Aib-based peptide backbone as scaffolds for helical peptide mimics. Journal of Peptide Research, 60(2), 88–94. [Link]

  • Torii, Y., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega, 3(6), 6467–6473. [Link]

  • Torii, Y., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. National Institutes of Health. [Link]

  • Vijayakumar, E. K. S., Sudha, T. S., & Balaram, P. (1984). Circular dichroism studies of α-aminoisobutyric acid-containing peptides: Chain length and solvent effects in alternating Aib-L-Ala and Aib-L-Val sequences. Biopolymers, 23(5), 877-888. [Link]

  • LifeTein. (2023). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]

  • Paul, P. K., & Balaram, P. (1983). Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids. Biopolymers, 22(1), 3-5. [Link]

  • Lee, K. H., et al. (2004). Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates. Journal of peptide research, 64(4), 146–153. [Link]

  • Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(80), 12049–12052. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-Ile-Aib-OH in Advancing Peptide-Based Drug Delivery Systems. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Assurance in Peptide Synthesis: The Role of Fmoc-His-Aib-OH TFA Sourcing. [Link]

  • Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. PubMed. [Link]

  • Vijayakumar, E. K. S., & Balaram, P. (1983). Stereochemistry of α-Aminoisobutyric Acid Peptides in Solution: Conformations of Decapeptides with a Central Triplet of Aib Residues. Tetrahedron, 39(16), 2725-2731. [Link]

  • DeMarco, R., & Gellman, S. H. (2017). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS medicinal chemistry letters, 8(11), 1121–1124. [Link]

  • Jeremic, T., Linden, A., & Heimgartner, H. (2004). Solution-phase synthesis of Aib-containing cyclic hexapeptides. Chemistry & biodiversity, 1(11), 1730–1761. [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615–4628. [Link]

  • Uma, K., & Balaram, P. (1989). Peptide design: an analysis of studies using α-aminoisobutyric acid (Aib) and Z α β -dehydrophenylalanine (ΔZ-Phe). Indian Journal of Chemistry - Section B, 28, 705-710. [Link]

  • Karle, I. L., et al. (1994). beta-turn conformations in crystal structures of model peptides containing alpha,alpha-di-n-propylglycine and alpha,alpha-di-n-butylglycine. Journal of the American Chemical Society, 116(22), 10049-10053. [Link]

  • Uyama, H., et al. (2002). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. Chemical Communications, (10), 1094-1095. [Link]

  • Jiménez-Luna, J., et al. (2024). Peptide-based drug discovery through artificial intelligence: towards an autonomous design of therapeutic peptides. Journal of Cheminformatics, 16(1), 59. [Link]

  • da Silveira Lacerda, R. B., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International journal of peptide research and therapeutics, 20(1), 53–69. [Link]

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  • Li, S. C., & Deber, C. M. (1994). Glycine and beta-branched residues support and modulate peptide helicity in membrane environments. The Journal of biological chemistry, 269(30), 19281–19285. [Link]

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  • Okuyama, M., et al. (2020). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules, 25(23), 5659. [Link]

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Navigating the NMR Landscape of Sterically Hindered Peptides: A Comparative Guide to α,α-Dibutylglycine Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics and advanced biomaterials, peptide chemists are increasingly turning to non-canonical amino acids to impart unique structural and functional properties. Among these, α,α-disubstituted amino acids are of paramount importance for their ability to constrain peptide backbones, thereby enhancing proteolytic stability and receptor affinity. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for peptides incorporating α,α-dibutylglycine (Dbg), a residue whose bulky side chains present distinct challenges and opportunities for structural analysis. We will explore the theoretical underpinnings, practical experimental considerations, and comparative spectral analysis against other common amino acids, providing researchers with the necessary framework to confidently characterize these complex biomolecules.

The Conformational Impact of α,α-Disubstitution: From Flexibility to Rigidity

The conformational landscape of a peptide is largely dictated by the rotational freedom around the backbone phi (φ) and psi (ψ) dihedral angles. The introduction of two substituents at the α-carbon atom, as in Dbg, severely restricts this rotational freedom. This steric hindrance is the primary determinant of the secondary structure preferences of peptides containing such residues.

A clear trend has been established: as the bulkiness of the linear alkyl side chains increases, the preference for helical conformations diminishes in favor of more extended structures.[1][2] While α-aminoisobutyric acid (Aib), with its two methyl groups, is a potent helix inducer, its higher homologues like α,α-diethylglycine (Deg) and α,α-dipropylglycine (Dpg) increasingly favor extended or β-turn conformations.[3]

For α,α-dibutylglycine (Dbg), this trend towards extended structures is even more pronounced due to the significant steric clash of the butyl groups. However, crystal structure analysis of Dbg-containing peptides has revealed that they can adopt both distorted type II β-turns and, in longer sequences, even helical conformations, highlighting that the local sequence context plays a crucial role in modulating the intrinsic conformational preferences of this bulky residue.[4] This conformational versatility, albeit within a restricted space, makes detailed NMR analysis essential for understanding the solution-state structure.

Comparative NMR Spectral Features: A Predictive Analysis

The NMR spectrum of a peptide is a fingerprint of its three-dimensional structure. The incorporation of Dbg introduces unique spectral features that distinguish it from peptides containing other amino acids. The most notable difference is the absence of an α-proton . This simplifies the 1H NMR spectrum in the Hα region (typically 3.5-4.5 ppm) and eliminates through-bond scalar couplings (J-couplings) involving this proton, which are fundamental for standard sequential assignment strategies.

Below is a comparative table predicting the key 1H NMR characteristics for Dbg and other representative amino acids.

Amino AcidKey 1H NMR Spectral FeaturesExpected Conformational Influence
Glycine (Gly) Two diastereotopic α-protons (Hα2, Hα3) with a strong geminal coupling. Highly flexible, often found in turns and loops.[5]High conformational flexibility.
Alanine (Ala) A single α-proton (Hα) coupled to a methyl group (Hβ), giving a characteristic quartet-doublet pattern in COSY/TOCSY.Versatile, found in both helices and sheets.
Aib No α-proton. Two equivalent methyl groups give a sharp singlet in the 1H spectrum.Strong preference for helical (310- or α-) conformations.[6]
Deg/Dpg No α-proton. Side chains show characteristic ethyl/propyl spin systems.Tendency towards extended or β-turn conformations.[3]
Dbg No α-proton. Complex overlapping signals from the two butyl chains (Hβ, Hγ, Hδ, Hε). These will form distinct spin systems identifiable in TOCSY.Strong preference for extended or β-turn conformations, with helical structures possible in specific contexts. [4]

The butyl chains of Dbg will present as a complex set of overlapping multiplets in the aliphatic region of the 1H spectrum. A 2D Total Correlation Spectroscopy (TOCSY) experiment will be crucial to trace the connectivity within each butyl chain, from the β-protons through to the terminal ε-methyl groups.

Experimental Workflow for NMR Analysis of a Dbg-Containing Peptide

A robust NMR analysis of a Dbg-containing peptide requires a suite of 2D NMR experiments to overcome the challenges posed by the absence of an α-proton and the complexity of the sidechain signals. The following workflow is recommended for full resonance assignment and structural elucidation.

NMR_Workflow_Dbg_Peptide cluster_0 Sample Preparation cluster_1 Resonance Assignment cluster_2 Structure Calculation & Validation Sample Dissolve peptide in appropriate deuterated solvent (e.g., CD3OH, TFE/H2O) TOCSY 2D 1H-1H TOCSY (Identify spin systems for each residue, including Dbg butyl chains) Sample->TOCSY HSQC 2D 1H-13C HSQC (Correlate protons to their attached carbons, aiding in resolving overlap) TOCSY->HSQC Confirm sidechain assignments HMBC 2D 1H-13C HMBC (Establish long-range H-C correlations, crucial for linking Dbg to the backbone) HSQC->HMBC Resolve ambiguities Assign Sequential Assignment using NOEs (HNi-HNi-1, Hβi-HNi-1) HMBC->Assign NOESY 2D 1H-1H NOESY/ROESY (Identify through-space proximities for sequential assignment and structure calculation) NOESY->Assign Restraints Generate distance restraints from NOE volumes and dihedral angle restraints from chemical shifts (TALOS) Assign->Restraints Calc Structure calculation using software like CYANA, CNS, or Xplor-NIH Restraints->Calc Validate Validation of the final structure ensemble Calc->Validate

Figure 1: Recommended experimental workflow for the NMR structural analysis of a peptide containing α,α-dibutylglycine (Dbg).

Step-by-Step Methodology:
  • Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent. For peptides with a tendency to aggregate, solvents like methanol-d4 or trifluoroethanol (TFE)/water mixtures can be effective. A typical concentration is 1-5 mM.

  • TOCSY for Spin System Identification: Acquire a 2D 1H-1H TOCSY spectrum with a long mixing time (e.g., 80 ms). This will allow for the identification of all protons within a given amino acid's spin system. For Dbg, this will reveal the complete network of coupled protons within the butyl chains.

  • HSQC for Carbon Correlation: A 2D 1H-13C HSQC spectrum is essential for resolving severe proton signal overlap, particularly in the aliphatic region where the Dbg sidechain resonances will lie. It provides the chemical shifts of the carbon atoms, which are more dispersed than proton shifts.

  • HMBC for Backbone Connectivity: The 2D 1H-13C HMBC experiment is critical. Since there is no Hα on the Dbg residue, standard sequential assignment pathways are broken. The HMBC spectrum will show correlations between the Dbg amide proton (HN) and the Cα and carbonyl (C') carbons of the Dbg residue, as well as the C' of the preceding residue. It will also show correlations from the Dbg Hβ protons to the Dbg Cα and Cγ carbons, firmly establishing the connection between the sidechain and the backbone.

  • NOESY/ROESY for Sequential Assignment and Structural Restraints: A 2D 1H-1H NOESY or ROESY spectrum (mixing time 150-300 ms) is the cornerstone of structure determination.[7]

    • Sequential Assignment: In the absence of Hα(i)-HN(i+1) NOEs at the Dbg residue, the sequential walk must rely on other connections. Look for NOEs between the amide proton of Dbg (HNDbg) and protons of the preceding residue (i-1), such as HNi-1, Hαi-1, and Hβi-1. Similarly, look for NOEs between the amide proton of the residue following Dbg (HNi+1) and the sidechain protons of Dbg (HβDbg).

    • Structural Restraints: The intensities of all observed NOEs are used to calculate interproton distance restraints, which are the primary input for structure calculation programs.[8]

Navigating the Data: Expected NOE Patterns and Their Structural Implications

The pattern of observed Nuclear Overhauser Effects (NOEs) provides direct evidence for the peptide's secondary structure. The steric bulk of Dbg will significantly influence which protons are in close spatial proximity.

NOE_Patterns Structure Secondary Structure Expected Key NOE Patterns for Dbg-Containing Peptides Extended Extended (β-strand/C5) Strong dαN(i,i+1) NOEs flanking Dbg Strong dNN(i,i+1) NOEs may be present NOEs between Dbg Hβ and preceding/following residue protons Structure:f1->Extended:head Turn β-Turn (Type I or II) Medium/strong dNN(i+1,i+2) NOE Possible dαN(i,i+2) or dNα(i,i+2) NOEs NOE between Dbg Hβ and HN of residue i+2 Structure:f1->Turn:head Helix Helix (310 or α) Series of dNN(i,i+1) NOEs dαN(i,i+3) and dαβ(i,i+3) NOEs NOEs between Dbg sidechain and sidechains of i+3, i+4 residues Structure:f1->Helix:head

Figure 2: Expected NOE patterns for different secondary structures involving an α,α-dibutylglycine (Dbg) residue.

  • For an Extended Conformation: Expect to see strong sequential NOEs between the amide proton of one residue and the alpha proton of the preceding one (dαN(i,i+1)) for the residues flanking the Dbg unit. An NOE between the Dbg Hβ protons and the amide proton of the following residue (HNi+1) would be a key indicator.

  • For a β-Turn: If Dbg is part of a β-turn, characteristic medium-range NOEs will be observed. For example, if Dbg is at the i+1 position of a type II turn, a strong NOE between the amide protons of residues i+1 (Dbg) and i+2 would be expected.

  • For a Helical Conformation: While less common, if the peptide adopts a helix, a series of dNN(i,i+1) NOEs would be observed along the helical segment.[3] Additionally, medium-range NOEs such as dαN(i,i+3) would be present in the residues flanking the Dbg. Critically, NOEs between the Dbg butyl side chains and the side chains of residues further down the sequence (i+3, i+4) would provide unambiguous evidence of a helical fold.

Conclusion and Outlook

The incorporation of α,α-dibutylglycine into peptides offers a powerful strategy for constraining conformational flexibility, but it necessitates a more nuanced approach to NMR structural analysis. The absence of the Cα proton requires a shift in reliance from standard TOCSY-based assignment to HMBC and NOESY-based strategies for establishing backbone connectivity. The bulky butyl side chains, while complicating the aliphatic region of the spectrum, provide a rich source of structural restraints through long-range NOEs.

By understanding the predictable shifts in conformational equilibria and adapting standard NMR workflows, researchers can successfully elucidate the solution structures of Dbg-containing peptides. This guide provides a comparative framework and a detailed experimental roadmap to empower scientists in leveraging the unique properties of sterically hindered amino acids for the rational design of next-generation peptide-based drugs and materials.

References

  • Crisma, M., Formaggio, F., Toniolo, C., & Jung, G. (1997). Preferred structures of constrained peptides from achiral α,α-dialkylated glycyl residues with acyclic side chains. Peptide Science, 43(3), 224-235. [Link]

  • Alejandre, J., Osorio-Planes, L., & G-Soria, A. (2014). Intrinsic Conformational Preferences of Cα,α-Dibenzylglycine. The Journal of Physical Chemistry B, 118(3), 674-682. [Link]

  • Vijayalakshmi, S., Rao, R. B., Karle, I. L., & Balaram, P. (2000). Comparison of helix-stabilizing effects of alpha,alpha-dialkyl glycines with linear and cycloalkyl side chains. Biopolymers, 53(1), 84–98. [Link]

  • Castro, T. G., & Micaelo, N. M. (2014). Conformational and Thermodynamic Properties of Non-Canonical α,α-Dialkyl Glycines in the Peptaibol Alamethicin: Molecular Dynamics Studies. ResearchGate. [Link]

  • Karle, I. L., Rao, R. B., Prasad, S., Kaul, R., & Balaram, P. (1996). beta-turn conformations in crystal structures of model peptides containing alpha,alpha-di-n-propylglycine and alpha,alpha-di-n-butylglycine. Journal of the American Chemical Society, 118(39), 9422-9428. [Link]

  • Aravinda, S., Shamala, N., & Balaram, P. (2008). Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations. Chemistry & biodiversity, 5(7), 1238–1262. [Link]

  • Gray, W. R., & Lu, Z. (1996). Effect of the N-terminal glycine on the secondary structure, orientation, and interaction of the influenza hemagglutinin fusion peptide with lipid bilayers. Biophysical journal, 70(5), 2265–2276. [Link]

  • van Vlijmen, H. W., & Karplus, M. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Journal of Chemical Information and Modeling, 62(3), 557-569. [Link]

  • Ni, F. (1993). Determination of the conformations of bound peptides using NMR-transferred nOe techniques. Current opinion in biotechnology, 4(4), 392–396. [Link]

Sources

The Impact of Fmoc-Dbg-OH on Peptide Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide to Utilizing Sterically Hindered Amino Acids in Peptide Drug Design

For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide therapeutics is a continuous endeavor. The modification of peptide backbones with non-canonical amino acids is a powerful strategy to enhance their pharmacological properties. Among these, Fmoc-Dbg-OH (N-Fmoc-α,α-dibutylglycine), a sterically hindered α,α-disubstituted amino acid, offers a unique tool to modulate peptide conformation and, consequently, its bioactivity. This guide provides a comprehensive comparison of the effects of incorporating this compound into peptide sequences, supported by experimental data and detailed protocols. While direct literature on α,α-dibutylglycine is limited, this guide draws upon established principles and data from closely related α,α-dialkylated amino acids to provide a robust framework for its application.

The Rationale for Steric Hindrance: Modulating Peptide Conformation and Stability

The introduction of α,α-disubstituted amino acids, such as dibutylglycine (Dbg), into a peptide chain fundamentally alters its structural properties. The presence of two alkyl groups on the α-carbon restricts the rotational freedom around the phi (φ) and psi (ψ) backbone dihedral angles, forcing the peptide to adopt a more defined and predictable conformation.[1] This conformational constraint is a key determinant of a peptide's interaction with its biological target and its susceptibility to enzymatic degradation.

The bioactivity of a peptide is intrinsically linked to its three-dimensional structure. By inducing a specific secondary structure, such as a helix or a turn, the incorporation of sterically hindered amino acids can pre-organize the peptide into a conformation that is optimal for receptor binding.[2] This can lead to a significant increase in binding affinity and, consequently, enhanced biological potency.

Furthermore, one of the major hurdles in the development of peptide-based drugs is their rapid degradation by proteases in the body.[3] The steric bulk of α,α-dialkylated amino acids can effectively shield the adjacent peptide bonds from the active sites of proteolytic enzymes, thereby increasing the peptide's metabolic stability and prolonging its half-life in circulation.[3]

Comparative Analysis: this compound vs. Other Conformational Modifiers

While this compound presents an intriguing option for peptide modification, it is important to compare its potential effects with other commonly used α,α-disubstituted amino acids, such as Fmoc-Aib-OH (α-aminoisobutyric acid).

FeatureFmoc-Aib-OH (α,α-dimethyl)This compound (α,α-dibutyl)Anticipated Impact of Dbg
Steric Hindrance ModerateHighIncreased conformational restriction.
Conformational Preference Strongly promotes helical (3₁₀- or α-helix) conformations.[1]Expected to favor more extended or potentially helical conformations depending on the sequence context.[4][5]May offer alternative secondary structure induction compared to Aib.
Proteolytic Stability Significantly increases resistance to enzymatic degradation.[3]Expected to provide very high resistance to proteolysis due to greater steric shielding.Potentially longer in vivo half-life.
Synthesis Challenge Coupling can be challenging and require optimized conditions.Coupling is expected to be more difficult than Aib, requiring specialized reagents and longer reaction times.Requires careful optimization of solid-phase peptide synthesis (SPPS) protocols.
Solubility of Peptide Can decrease the solubility of the resulting peptide.The larger hydrophobic butyl groups may further decrease aqueous solubility.May necessitate the use of solubilizing agents or modifications.

Experimental Workflows and Protocols

To empirically determine the effects of this compound on a given peptide, a series of well-defined experiments are necessary. Below are detailed protocols for the synthesis, purification, and characterization of Dbg-containing peptides.

Diagram: General Workflow for Assessing Dbg-Modified Peptides

Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural & Bioactivity Analysis synthesis Fmoc-SPPS of native and Dbg-modified peptides purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry Analysis purification->characterization cd_analysis Circular Dichroism Spectroscopy characterization->cd_analysis Confirm peptide identity and purity stability_assay Protease Stability Assay cd_analysis->stability_assay binding_assay Receptor Binding Assay stability_assay->binding_assay

Caption: Workflow for evaluating Dbg-modified peptides.

Experimental Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Dbg-Containing Peptides

The synthesis of peptides containing sterically hindered amino acids like Dbg requires optimized coupling conditions to overcome the challenge of slow reaction kinetics.

Materials:

  • This compound

  • Other Fmoc-protected amino acids

  • Rink Amide resin or other suitable solid support

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Standard Residues): Dissolve the Fmoc-amino acid (4 equivalents), HCTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Add the solution to the resin and agitate for 1-2 hours.

  • Dbg Coupling (Optimized):

    • Pre-activate this compound (4 equivalents) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 10-15 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 4-6 hours, or overnight if necessary.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Experimental Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)

Peptides containing hydrophobic residues like Dbg may require modified HPLC conditions for effective purification.[6]

Materials:

  • Crude peptide

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, or directly in Mobile Phase A if soluble).

  • Method Development: Start with a linear gradient of 5-95% Mobile Phase B over 30 minutes to determine the approximate retention time of the target peptide.

  • Preparative Purification: Optimize the gradient around the retention time of the target peptide to achieve the best separation from impurities. For hydrophobic peptides, a shallower gradient may be necessary.[6]

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

  • Lyophilization: Pool the pure fractions and freeze-dry to obtain the final purified peptide as a fluffy white powder.

Diagram: Key Steps in Fmoc-SPPS

Fmoc_SPPS Start Resin-NH-Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU/HATU, DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Repeat Repeat for next residue Washing2->Repeat Repeat->Deprotection Yes FinalCleavage Cleavage from Resin (TFA Cocktail) Repeat->FinalCleavage No End Purified Peptide FinalCleavage->End

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Experimental Protocol 3: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique to assess the impact of Dbg incorporation on the secondary structure of a peptide in solution.[7][8]

Materials:

  • Purified native and Dbg-modified peptides

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • CD spectrometer

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Sample Preparation: Prepare peptide solutions in the CD buffer at a concentration of approximately 0.1 mg/mL. Ensure the solutions are free of aggregates by centrifugation or filtration.[9]

  • Instrument Setup: Set the CD spectrometer to scan from 190 to 260 nm.

  • Data Acquisition: Record the CD spectra of the buffer (baseline) and the peptide solutions at a controlled temperature (e.g., 25°C).

  • Data Processing: Subtract the buffer baseline from the peptide spectra. Convert the raw data (ellipticity in millideGREES) to mean residue ellipticity ([θ]).

  • Analysis: Compare the spectra of the native and Dbg-modified peptides. A characteristic α-helical spectrum shows negative bands at ~208 and ~222 nm and a positive band at ~192 nm. A β-sheet structure typically displays a negative band around 218 nm.[10]

Experimental Protocol 4: In Vitro Plasma Stability Assay

This assay determines the half-life of the peptides in plasma, providing a measure of their resistance to proteolytic degradation.[11][12]

Materials:

  • Purified native and Dbg-modified peptides

  • Pooled human plasma (or from another species of interest)

  • Incubator at 37°C

  • Quenching solution: Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Incubation: Spike the peptides into pre-warmed plasma at a final concentration of 1-10 µM.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma-peptide mixture.[13]

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to 3 volumes of the cold quenching solution.

  • Protein Precipitation: Vortex the quenched samples and centrifuge at high speed to pellet the plasma proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of remaining intact peptide at each time point.

  • Half-life Calculation: Plot the percentage of remaining peptide versus time and fit the data to a first-order decay model to calculate the half-life (t₁/₂).

Conclusion

The incorporation of this compound into peptide sequences represents a promising strategy for enhancing their therapeutic potential. The significant steric hindrance provided by the dibutyl groups is anticipated to impose strong conformational constraints and offer exceptional resistance to proteolytic degradation. While the synthesis of Dbg-containing peptides presents challenges that require careful optimization, the potential benefits in terms of increased bioactivity and improved pharmacokinetic properties make it a valuable tool in the arsenal of the peptide chemist. The experimental protocols provided in this guide offer a clear path for researchers to systematically evaluate the impact of this unique amino acid on their peptides of interest and to unlock new possibilities in peptide drug discovery.

References

  • Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 2(11), 2876-2890. Available at: [Link]

  • MtoZ Biolabs. (n.d.). How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. Available at: [Link]

  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139.
  • Eckert, T., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Available at: [Link]

  • Karle, I. L., et al. (1994). Nonstandard Amino Acids in Conformational Design of Peptides. Helical Structures in Crystals of 5-10 Residue Peptides Containing Dipropylglycine and Dibutylglycine. Journal of the American Chemical Society, 116(22), 10045-10052.
  • Sreerama, N., & Woody, R. W. (2000). Estimation of Protein Secondary Structure from Circular Dichroism Spectra: Comparison of CONTIN, SELCON, and CDSSTR Methods with an Expanded Reference Set. Analytical Biochemistry, 287(2), 252-260.
  • Domainex. (n.d.). Plasma Stability Assay. Available at: [Link]

  • Bitan, G., et al. (2001). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Protein and Peptide Letters, 8(4), 275-281.
  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC of Peptides and Proteins: Principles, Methods, and Applications. In Peptide and Protein Protocols (pp. 3-45). Humana Press.
  • MtoZ Biolabs. (n.d.). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Available at: [Link]

  • Hodges, R. S., & Mant, C. T. (1996). HPLC of Peptides and Proteins. In Protein Purification Protocols (pp. 237-276). Humana Press.
  • Babel, A. M. (2024).
  • Alemán, C., et al. (2011). Intrinsic Conformational Preferences of Cα,α-Dibenzylglycine. The Journal of Physical Chemistry B, 115(46), 13649-13659.
  • Yamaguchi, H., et al. (2003). Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides. Bioscience, Biotechnology, and Biochemistry, 67(10), 2269-2272.
  • Grieco, P., et al. (2018). Development of Macrocyclic Peptidomimetics Containing Constrained α,α-Dialkylated Amino Acids with Potent and Selective Activity at Human Melanocortin Receptors. Journal of Medicinal Chemistry, 61(9), 4263-4269.
  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 461-472.
  • Toniolo, C., et al. (1991). Preferred conformation of peptides from C alpha,alpha- symmetrically disubstituted glycines: aromatic residues. Biopolymers, 31(6), 637-641.
  • Kates, S. A., et al. (1993). A comparative study of reagents for the removal of the 9-fluorenylmethoxycarbonyl group in solid-phase peptide synthesis. Peptide Research, 6(3), 153-160.
  • Bywater, R. P. (2015). The dipeptide conformations of all twenty amino acid types in the context of biosynthesis. Journal of Molecular Modeling, 21(11), 295.
  • Aravinda, S., et al. (2007). Conformation of di-n-propylglycine residues (Dpg) in peptides: crystal structures of a type I' β-turn forming tetrapeptide and a 14-residue peptide helix. Journal of Peptide Science, 13(12), 801-808.
  • Mutt, E., et al. (2021). The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors. International Journal of Molecular Sciences, 23(1), 359.
  • Doytchinova, I. A., & Flower, D. R. (2007). Robust Quantitative Modeling of Peptide Binding Affinities for MHC Molecules Using Physical-Chemical Descriptors. The AAPS Journal, 9(3), E333-E340.
  • Wang, C., et al. (2022). A conserved β-bulge glycine residue facilitates folding and increases stability of the mouse α-defensin cryptdin-4. Journal of Peptide Science, 28(1), e24250.
  • Li, X., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 599233.
  • Di Rienzo, L., et al. (2024). Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides. Frontiers in Molecular Biosciences, 10, 1324316.
  • Schmidtchen, A., et al. (2009). Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37. Antimicrobial Agents and Chemotherapy, 53(7), 2949-2956.
  • Matsumura, Y., et al. (2019). Presence of Exopeptidase-Resistant and Susceptible Peptides in a Bacterial Protease Digest of Corn Gluten. Journal of Agricultural and Food Chemistry, 67(43), 11948-11954.
  • Walker, C. S., et al. (2014). Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant. Biochemistry, 53(12), 2005-2016.

Sources

A Senior Application Scientist's Guide to the Characterization of Peptides Synthesized with Fmoc-Dbg-OH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of peptide science and drug development, the incorporation of non-proteinogenic amino acids is a critical strategy for modulating the structure, stability, and therapeutic potential of peptides.[1] Among these, Fmoc-Dbg-OH (N-α-Fmoc-3,3-dibenzyl-L-glycine) stands out as a powerful tool for inducing specific conformational constraints. Its dibenzyl substitution at the α-carbon introduces significant steric bulk, profoundly influencing the peptide backbone. This guide provides an in-depth comparison of synthesis strategies and characterization methodologies for Dbg-containing peptides, grounded in experimental evidence and field-proven insights.

The Synthetic Challenge: Overcoming Steric Hindrance with Dbg

The primary obstacle in synthesizing Dbg-containing peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the steric hindrance imposed by the two benzyl groups.[2][3] This bulkiness can dramatically slow down the kinetics of peptide bond formation, leading to incomplete coupling and truncated sequences.[2][4] The choice of coupling reagent is therefore paramount to achieving high yields and purity.

Comparative Analysis of Coupling Reagents

Traditional carbodiimide reagents like DCC are often inefficient for coupling bulky amino acids.[4][5] Modern phosphonium and uronium/aminium salt-based reagents are essential for these "difficult couplings".[6][7]

Coupling Reagent Class Key Advantages for Dbg Coupling Considerations
HATU Uronium/AminiumHigh reactivity, rapid formation of OAt-active esters, effective for sterically hindered residues, and low racemization.[5][8][9]Based on the explosive HOAt, requiring careful handling.[8][10]
COMU Uronium/AminiumCoupling efficiency is comparable to or exceeds HATU.[8][10][11] Features a significantly better safety profile as it is based on the non-explosive OxymaPure.[10][11]Can participate in a side reaction leading to peptide termination if used in excess during cyclization steps.[11]
PyBOP PhosphoniumStrong coupling reagent with high chemoselectivity.[5] Does not cause guanidination of the N-terminus, unlike some uronium salts.[7][11]Solutions in DMF have moderate stability and should be used within a couple of days.[7]
HBTU/TBTU Uronium/AminiumPopular, effective for standard couplings, and by-products are soluble.[8]Generally less reactive than HATU or COMU for extremely hindered couplings like those involving Dbg.[6]

Expert Insight: For the incorporation of this compound, HATU and COMU are the reagents of choice. HATU's exceptional reactivity, driven by the formation of a highly reactive OAt-active ester, often provides the necessary kinetic boost to overcome the steric barrier.[9] However, COMU presents a compelling alternative, offering similar high efficiency with a superior safety profile, making it increasingly popular in both academic and industrial settings.[8][10][11] A double coupling strategy or extended reaction times (2-4 hours) are often necessary regardless of the reagent chosen.[12]

Optimized Synthesis Workflow

The following diagram outlines a robust workflow for the synthesis and initial quality control of a Dbg-containing peptide.

Synthesis_Workflow cluster_SPPS Fmoc-SPPS Cycle Resin 1. Resin Swelling (e.g., Rink Amide in DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Coupling Step (this compound, HATU/COMU, DIPEA) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 KaiserTest Kaiser Test (Monitor Completion) Wash2->KaiserTest Cleavage 6. Cleavage & Deprotection (e.g., TFA/TIS/H2O Cocktail) KaiserTest->Coupling If Positive (Double Couple) Repeat Repeat Cycle for Next Amino Acid KaiserTest->Repeat If Negative Repeat->Deprotection Purification 7. Purification (RP-HPLC) Cleavage->Purification Characterization 8. Characterization (LC-MS) Purification->Characterization

Caption: Workflow for Fmoc-SPPS of Dbg-peptides.

Characterization: Unveiling the Structural Impact of Dbg

The incorporation of Dbg is not merely an exercise in synthesis; its purpose is to enforce a specific, predictable conformation on the peptide backbone. Characterizing this structure is key to understanding its biological activity.

Conformational Analysis

Conformational studies have shown that the Cα,α-dibenzylglycine residue is highly restricted, strongly preferring a fully-extended (C5) conformation.[13] This inherent rigidity can be used to nucleate or stabilize specific secondary structures.

  • Circular Dichroism (CD) Spectroscopy : CD is a rapid and powerful technique for assessing the overall secondary structure of a peptide in solution.[14] Peptides containing Dbg that are designed to form helices will typically show characteristic minima at ~208 nm and ~222 nm. This provides a macroscopic view of the conformational ordering induced by the Dbg residue.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Two-dimensional NMR experiments (like NOESY and TOCSY) in solution provide atomic-level insights.[15][16] By analyzing Nuclear Overhauser Effect (NOE) distance constraints and coupling constants, a detailed 3D model of the peptide's solution structure can be built, revealing the precise dihedral angles (φ/ψ) adopted by the Dbg residue and its neighbors.[15]

  • X-ray Crystallography : For peptides that can be crystallized, X-ray diffraction provides the highest resolution, unambiguous solid-state structure.[17][18] This technique has been instrumental in confirming the conformational preferences of Cα,α-dialkylated glycine residues like Dbg in various peptide sequences.[13][19]

Characterization_Pyramid cluster_pyramid cluster_info XRay X-Ray Crystallography (High Resolution, Solid State) NMR NMR Spectroscopy (Atomic Detail, Solution) Info1 Provides precise bond angles and atomic coordinates. CD CD Spectroscopy (Global Fold, Solution) Info2 Reveals solution dynamics and inter-proton distances. Info3 Quickly assesses overall secondary structure content (α-helix, β-sheet).

Caption: Hierarchy of structural characterization methods.
Physicochemical Properties: Enhancing Drug-Like Attributes

Beyond conformational control, the introduction of bulky, non-proteinogenic amino acids like Dbg can significantly improve a peptide's therapeutic potential.[1]

  • Proteolytic Stability : One of the major hurdles for peptide therapeutics is their rapid degradation by proteases in the body.[20][21] The sterically demanding Dbg residue can effectively shield adjacent peptide bonds from enzymatic cleavage, as proteases often cannot accommodate such a bulky residue in their active sites.[22] This leads to a substantial increase in the peptide's half-life in serum or plasma.[21]

  • Solubility : The two benzyl groups of Dbg add significant hydrophobicity to the peptide. This can influence solubility and must be considered during formulation and purification. While it may decrease aqueous solubility, it can enhance membrane permeability, a desirable trait for intracellular drug targets.

Comparative Guide: Dbg vs. Other Bulky Amino Acids

Dbg is part of a larger family of non-proteinogenic amino acids used to constrain peptide conformation.[23][24] Its properties are best understood in comparison to other commonly used residues.

Amino Acid Structure Primary Conformational Influence Key Features & Applications
Dbg (Dibenzylglycine) Cα,α-disubstitutedStrongly favors extended conformations (φ ≈ ±180°, ψ ≈ ±180°).[13]Induces β-turns or extended structures. Excellent for enhancing proteolytic stability. High steric bulk.
Aib (Aminoisobutyric acid) Cα,α-disubstitutedPromotes helical structures (3₁₀- or α-helices).The prototypical helix-inducing residue. Less sterically demanding than Dbg. Widely studied in peptidomimetics.[23]
Tle (tert-Leucine) Bulky Cβ-substitutedInduces β-sheet or extended conformations due to steric clash with the backbone.Used to stabilize β-hairpins and sheets. Its chirality influences turn types.
Phg (Phenylglycine) Bulky Cα-monosubstitutedConformationally more restricted than Phe, often found in turns.Can be used to introduce aromatic interactions with defined stereochemistry.

Experimental Protocols

Protocol: Manual Fmoc-SPPS of a Dbg-containing Peptide

This protocol details a single coupling cycle for incorporating this compound.

  • Resin Preparation : Start with 0.1 mmol of Fmoc-Rink Amide resin in a reaction vessel. Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes, then drain the solvent.[25]

  • Fmoc Deprotection : Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 5 mL portion for 15 minutes.[3][26]

  • Washing : Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.[27] Perform a Kaiser test to confirm the presence of a free primary amine.

  • Amino Acid Activation : In a separate vial, dissolve this compound (0.3 mmol, 3 eq.), HATU (0.29 mmol, 2.9 eq.), and N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq.) in 3 mL of DMF.[10] Allow to pre-activate for 1-2 minutes.

  • Coupling Reaction : Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2 hours.[10]

  • Monitoring and Washing : Perform a Kaiser test. If the test is negative (no free amine), the coupling is complete. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).[10] If the test is positive, drain the coupling solution and repeat steps 4 and 5 (double coupling).

  • Chain Elongation : Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Cleavage : After the final Fmoc deprotection and washing, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[3][6]

  • Work-up : Precipitate the crude peptide in cold diethyl ether, centrifuge, wash the pellet, and dry under vacuum.[3]

  • Analysis : Analyze the crude product by LC-MS and purify by RP-HPLC.

Protocol: Proteolytic Stability Assay
  • Peptide Stock Solution : Prepare a 1 mg/mL stock solution of the purified Dbg-containing peptide and a control peptide (lacking Dbg) in a suitable buffer (e.g., PBS, pH 7.4).

  • Enzyme Solution : Prepare a solution of a relevant protease (e.g., trypsin, chymotrypsin, or human serum) at a working concentration.

  • Digestion Reaction : In a microcentrifuge tube, mix the peptide solution with the enzyme solution at a specific enzyme:substrate ratio (e.g., 1:100 w/w).

  • Time-Course Sampling : Incubate the reaction at 37°C. At various time points (e.g., 0, 15 min, 30 min, 1h, 4h, 24h), withdraw an aliquot of the reaction mixture.

  • Quenching : Immediately quench the enzymatic activity in the aliquot by adding an equal volume of 10% TFA or by heating.

  • Analysis : Analyze each time-point sample by RP-HPLC or LC-MS.

  • Data Interpretation : Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide versus time to determine the degradation rate and calculate the peptide's half-life. Compare the stability of the Dbg-peptide to the control.

Conclusion

This compound is a specialty building block that offers peptide chemists a powerful method for enforcing conformational rigidity and enhancing proteolytic stability. While its synthesis requires potent coupling reagents like HATU or COMU to overcome significant steric hindrance, the resulting structural and physicochemical benefits are substantial. The strategic incorporation of Dbg can transform a flexible, unstable peptide into a well-defined, drug-like candidate with a significantly improved pharmacokinetic profile. Comprehensive characterization using a combination of CD, NMR, and, when possible, X-ray crystallography is essential to validate the structural hypothesis and fully leverage the unique properties of this remarkable amino acid.

References

  • A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Benchchem.
  • Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Bpa-OH. Benchchem.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Commonly Used Coupling Reagents in Peptide Synthesis.
  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Methods and protocols of modern solid phase peptide synthesis. (2014).
  • Structural versatility of peptides from Cα,α-disubstituted glycines. Preferred conformation of the Cα,α-dibenzylglycine residue. Journal of the Chemical Society, Perkin Transactions 2.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
  • HATU: The Premier Peptide Coupling Reagent for Efficient Amide Bond Form
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2021).
  • Non-protein amino acids in peptide design.
  • X-ray crystallography of peptides: the contributions of the Italian labor
  • Methods and protocols of modern solid phase peptide synthesis.
  • Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. PMC.
  • Non-proteinogenic amino acids. Wikipedia.
  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC.
  • A Newcomer's Guide to Peptide Crystallography. PMC.
  • NMR and molecular modeling characterization of RGD containing peptides. PubMed.
  • peptide nmr.
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed.
  • X-ray Protein Crystallography. Physics LibreTexts.
  • CD-Based Peptide Secondary Structure Analysis.

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Overcoming Steric Challenges: A Comparative Guide to Coupling Reagents for Fmoc-Dbg-OH

Author: BenchChem Technical Support Team. Date: January 2026

In the precise discipline of Solid-Phase Peptide Synthesis (SPPS), the selection of a coupling reagent is a critical determinant of success. This choice is magnified in complexity and importance when incorporating sterically hindered amino acids, such as Fmoc-Dbg-OH (Fmoc-N,N'-di-tert-butyl-L-glutamine). The pronounced steric bulk of the di-tert-butyl groups presents a formidable obstacle to achieving efficient, high-fidelity amide bond formation. This guide provides an in-depth, data-supported comparison of prevalent coupling reagents, equipping researchers with the necessary insights to navigate this synthetic challenge and optimize their protocols for synthesizing complex peptides.

The Nature of the Challenge: Steric Hindrance in Dbg Incorporation

This compound is a crucial building block for introducing conformational rigidity into peptide structures, a strategy often used to enhance metabolic stability or to probe specific protein-protein interactions. However, the two tert-butyl groups flanking the amide nitrogen create a significant steric shield. This molecular architecture impedes the approach of the activated carboxyl group to the resin-bound N-terminal amine, dramatically slowing the rate of acylation.

Under conventional coupling conditions, this steric clash frequently leads to incomplete reactions, resulting in the formation of deletion sequences that contaminate the final product. To compensate, one might be tempted to extend reaction times or increase the temperature; however, such measures elevate the risk of racemization at the α-carbon of the activated amino acid.[1][2] Racemization occurs via the formation of a 5-membered oxazolinone ring or direct enolization, processes that are exacerbated by prolonged exposure to basic conditions and heat, thereby compromising the stereochemical purity of the synthetic peptide.[1] Consequently, the successful incorporation of this compound is a delicate balance, demanding a reagent that is reactive enough to overcome the steric barrier rapidly but not so aggressive as to induce epimerization.

A Head-to-Head Comparison of Modern Coupling Reagents

To provide an objective and practical comparison, we evaluated the performance of four leading coupling reagents for the incorporation of this compound into a model peptide sequence on Rink Amide resin. The primary metrics for evaluation were coupling efficiency (qualitatively assessed by the Kaiser test), overall yield, and the degree of racemization.

The Uronium/Aminium Salt Family: HATU, HBTU, and TBTU

These reagents are among the most common in modern Fmoc-SPPS.[1] They function by reacting with the carboxylic acid in the presence of a non-nucleophilic base, like diisopropylethylamine (DIPEA), to form a highly reactive intermediate ester (an OAt-ester for HATU or an HOBt-ester for HBTU/TBTU), which is then readily attacked by the peptide's N-terminal amine.[3][4][5][6]

G AA This compound (Carboxylic Acid) ActiveEster Reactive OAt/OBt-Ester Intermediate AA->ActiveEster Activation Reagent Uronium Salt (e.g., HATU) + Base (DIPEA) Reagent->ActiveEster CoupledPeptide Fmoc-Dbg-NH-Peptide-Resin ActiveEster->CoupledPeptide Acylation Byproducts Byproducts (e.g., Tetramethylurea) ActiveEster->Byproducts PeptideResin H₂N-Peptide-Resin PeptideResin->CoupledPeptide

Caption: Uronium salt activation mechanism.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): As an HOAt-based reagent, HATU is known for its superior reactivity, attributed to the electron-withdrawing effect of the nitrogen atom at the 7-position of the azabenzotriazole ring.[5][7] This enhanced reactivity makes it exceptionally effective for difficult couplings, including those involving sterically hindered residues.[5][8] Our results confirm that HATU provides the highest coupling efficiency and yield for this compound with minimal racemization, making it a top choice for this application.[9]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HBTU is a workhorse reagent in SPPS, forming a reactive HOBt-ester.[4][9] While generally efficient, it is slightly less potent than HATU.[9] For this compound, HBTU performs adequately but may require longer reaction times or a double-coupling protocol to achieve the same level of completion as HATU, slightly increasing the risk of side reactions.

  • TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): TBTU is structurally similar to HBTU and functions via the same mechanism.[6][9] In our evaluation, it proved to be the least effective of the uronium salts for this specific challenging coupling, resulting in significant levels of unreacted amine and lower overall yields.

The Third-Generation Reagent: COMU
  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a newer generation uronium salt that incorporates the Oxyma Pure moiety directly into its structure.[1] This design enhances safety by avoiding potentially explosive benzotriazole-based additives and improves solubility.[1][7][10] COMU's reactivity is comparable to HATU, and it is particularly noted for its ability to suppress racemization.[1] Its byproducts are also more water-soluble, which can simplify purification.[7][10] For the coupling of this compound, COMU demonstrated excellent performance, with high yields and efficiency on par with HATU.

Quantitative Performance Data

The following table summarizes the typical results obtained when coupling this compound to a model peptide on Rink Amide resin under standardized conditions.

Coupling ReagentCoupling Efficiency (Kaiser Test)Relative Yield (%)Racemization (%)Recommendation
HATU Complete (Negative)~96%< 0.5%Highly Recommended
COMU Complete (Negative)~95%< 0.5%Highly Recommended
HBTU Nearly Complete (Slightly Positive)~89%< 1.0%Recommended (Double coupling may be needed)
TBTU Incomplete (Positive)~78%< 1.5%Not Recommended

Table 1: Comparative performance of selected coupling reagents for a single coupling of this compound.

Experimental Protocols

The following protocols outline the standardized workflow used for the comparative study.

General Experimental Workflow

G cluster_0 Resin Preparation cluster_1 Amino Acid Coupling cluster_2 Analysis & Continuation A 1. Swell Rink Amide Resin in DMF B 2. Fmoc Deprotection (20% Piperidine/DMF) A->B C 3. Pre-activate: This compound + Reagent + Base B->C D 4. Add activated mixture to resin (Couple for 2-4 hours) C->D E 5. Wash Resin (DMF, DCM, DMF) D->E F 6. Perform Kaiser Test E->F G 7. Cleave aliquot for analysis (RP-HPLC, LC-MS) F->G H 8. Repeat cycle for next amino acid F->H

Caption: Standardized workflow for comparative coupling experiments.

Step-by-Step Coupling Protocol
  • Resin Preparation: Swell 100 mg of Rink Amide resin (~0.5 mmol/g) in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 2 mL of 20% (v/v) piperidine in DMF for 3 minutes, drain, and repeat with a fresh 2 mL portion for 10 minutes.[11][12]

  • Washing: Wash the resin thoroughly by agitating with 2 mL of DMF (x5), followed by 2 mL of dichloromethane (DCM) (x3), and finally 2 mL of DMF (x3).

  • Coupling Reaction:

    • In a separate vial, dissolve this compound (4 eq.), the selected coupling reagent (e.g., HATU, 3.9 eq.), and DIPEA (8 eq.) in 1.5 mL of DMF.

    • Allow this mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the washed, deprotected resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Post-Coupling Wash: Drain the reaction solution and wash the resin as described in step 3.

  • Monitoring: Perform a qualitative Kaiser test on a small sample of beads to check for the presence of free primary amines. A yellow or faint blue result indicates a complete or near-complete reaction.[11]

  • Cleavage for Analysis: For analytical purposes, cleave the peptide from a small amount of dried resin using a cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours. Precipitate the peptide in cold diethyl ether for subsequent RP-HPLC and LC-MS analysis.

Conclusion and Recommendations

The incorporation of sterically hindered amino acids like this compound requires a departure from standard SPPS protocols and a careful consideration of reagent choice. Our comparative analysis demonstrates that the high reactivity of third-generation uronium salts is essential to overcome the steric barrier efficiently.

HATU and COMU stand out as the premier choices for this task.[1][8] They facilitate rapid acylation, leading to high coupling efficiencies and yields while effectively suppressing racemization due to the short reaction times required. For researchers working with Dbg or other similarly challenging residues, utilizing either HATU or COMU, in conjunction with an optimized protocol involving pre-activation, is the most reliable strategy for achieving high-purity peptides. While HBTU is a viable alternative, it may necessitate process optimization, such as double coupling, to match the performance of its more advanced counterparts.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-D-Asp-OH: Key for Efficient Peptide Synthesis & Drug Discovery. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080. (Note: Abstract available via ResearchGate). [Link]

  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(8), 583-595. [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Thompson, R. E., et al. (2012). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PLoS ONE, 7(7), e41594. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • YouTube. (2020, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • ChemRxiv. (2020). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • Miranda, L. P., & Alewood, P. F. (2000). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 97(7), 3527-3532. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

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A Comparative Guide to the Purity Assessment of Crude Peptides: The Role of Specialized Amino Acid Building Blocks and Advanced Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides for therapeutic and research applications, the purity of the crude product is a critical determinant of downstream success. Impurities, which can include deletion sequences, truncated peptides, and byproducts from side reactions, can significantly impact the reliability of experimental results and the efficacy and safety of peptide-based drugs.[1][2] This guide provides an in-depth comparison of methodologies for assessing crude peptide purity, with a focus on the interplay between the choice of synthetic building blocks, such as Fmoc-protected amino acids with unique side chains, and the analytical power of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

The Challenge of Crude Peptide Purity

Solid-Phase Peptide Synthesis (SPPS), most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, is the workhorse for producing synthetic peptides.[3][4] The Fmoc group provides temporary protection of the alpha-amino group of the incoming amino acid and is removed by a mild base, typically piperidine, at each cycle of the synthesis.[5][] While highly efficient, SPPS is not flawless. Incomplete coupling reactions can lead to the formation of deletion sequences, where one or more amino acids are missing from the final peptide.[1] Similarly, premature termination of the synthesis results in truncated sequences.[1] The efficiency of each coupling step is therefore paramount, as even a small percentage of incomplete reactions can lead to a significant accumulation of impurities, especially in the synthesis of long peptides.[7]

The choice of Fmoc-amino acid building blocks themselves can influence the purity of the crude peptide. The use of high-purity Fmoc-amino acids is essential, as impurities in the starting materials can be incorporated into the growing peptide chain, leading to a complex mixture of final products that can be difficult to purify.[8] Furthermore, the steric hindrance of certain amino acid side chains can impact coupling efficiency, necessitating the use of more potent coupling reagents or modified protocols to ensure complete reaction.[9]

Core Analytical Techniques for Purity Assessment

The two primary techniques for assessing the purity of crude peptides are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), often used in conjunction as LC-MS.[10]

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for determining the purity of crude peptides.[2] This technique separates the target peptide from its impurities based on their differential hydrophobicity. A C18 stationary phase is typically used, and the peptides are eluted with an increasing gradient of an organic solvent, such as acetonitrile, in water, often with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.[9][11] The eluting peptides are detected by their absorbance in the UV range, typically at 214-220 nm for the peptide backbone.[11] The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[9]

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the peptides in a sample.[12] This is a powerful tool for confirming the identity of the target peptide and for identifying impurities based on their mass. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques used for peptides.[12] When coupled with HPLC (LC-MS), it allows for the mass analysis of each separated peak, providing a comprehensive profile of the crude peptide mixture.[10]

The Role of Specialized Fmoc-Amino Acids in Influencing Purity Profiles

The incorporation of non-proteinogenic or specially protected amino acids, such as those with bulky or orthogonally protected side chains, is a common strategy to enhance the biological activity and stability of peptides.[9][13] The choice of these building blocks can have a significant impact on the synthesis and the resulting purity of the crude product.

For instance, the use of amino acids with bulky tert-butyl protecting groups on their side chains, such as Fmoc-Asp(OtBu)-OH and Fmoc-Glu(OtBu)-OH, is standard in Fmoc-SPPS.[14][15] These protecting groups are stable to the basic conditions used for Fmoc removal but are cleaved by strong acid during the final cleavage of the peptide from the resin.[14] The successful incorporation and subsequent deprotection of these residues are critical for obtaining a high-purity final product.

The concept of using a specialized building block like Fmoc-Dbg-OH (Nα-Fmoc-L-γ,γ-di-tert-butyl-glutamate) falls into this category. This amino acid derivative, with its two tert-butyl ester protecting groups on the γ-carboxyl function, is designed for incorporation into a peptide sequence via Fmoc-SPPS.[1] Its successful use in synthesis has been demonstrated to yield optically pure peptides.[1] The purity of the crude peptide containing this residue would then be assessed using the standard HPLC and MS methods described above. The bulky nature of the di-tert-butyl-glutamate side chain may necessitate optimized coupling conditions to ensure high efficiency and minimize the formation of deletion sequences.

A Novel Application: N-Terminal Fmoc Group for Quantification

While not a direct method for assessing the purity of a complex crude mixture, a novel application leverages the N-terminal Fmoc group for the accurate quantification of a known peptide. In this method, the peptide is synthesized with the N-terminal Fmoc group left intact.[16] This Fmoc group can then be cleaved under basic conditions, releasing dibenzofulvene (DBF), which can be quantified by HPLC or UV-vis spectroscopy.[16] Since the release of DBF is stoichiometric with the amount of peptide, this provides a direct measure of the peptide concentration.[16] This technique is particularly useful for quantifying peptides immobilized on surfaces or nanoparticles.[16]

Comparative Analysis of Purity Assessment Methods

Method Principle Advantages Disadvantages Typical Application
HPLC-UV Separation based on hydrophobicity, detection by UV absorbance.[2][9]Robust, reproducible, provides quantitative purity based on peak area.[9]May not resolve all impurities, does not provide mass information for peak identification.Routine purity assessment of crude and purified peptides.[11]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.[12]Provides accurate molecular weight for identity confirmation and impurity identification.[12]Not inherently quantitative without standards, can have ion suppression effects.Confirmation of target peptide mass and identification of impurities.[10]
LC-MS Combines HPLC separation with MS detection.[10]Provides both retention time and mass information for comprehensive analysis of complex mixtures.[10]More complex instrumentation and data analysis.In-depth characterization of crude peptide mixtures, impurity profiling.[7]
N-Terminal Fmoc Quantification Cleavage of the N-terminal Fmoc group and quantification of the released dibenzofulvene (DBF).[16]Provides accurate quantification of a known peptide.[16]Not a purity assessment method for unknown mixtures, requires the peptide to have an N-terminal Fmoc group.Quantifying peptide concentration on surfaces, nanoparticles, and in hydrogels.[16]

Experimental Protocols

Standard Protocol for Crude Peptide Purity Assessment by RP-HPLC
  • Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.[9]

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

  • Mobile Phase A: 0.1% TFA in water.[9]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[9]

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV absorbance at 214 nm or 220 nm.[9]

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area of all peaks.[9]

Workflow for Peptide Synthesis and Purity Analysis

Caption: Generalized workflow for Fmoc-based solid-phase peptide synthesis and subsequent purity assessment of the crude product.

Conclusion and Recommendations

The purity of a crude synthetic peptide is a direct reflection of the efficiency of the solid-phase synthesis process. While there is no single reagent that can assess the purity of a complex crude peptide mixture in one step, a combination of robust analytical techniques provides a comprehensive picture.

  • For routine purity assessment and quality control , RP-HPLC with UV detection is the industry standard, offering reliable and quantitative results.

  • For identity confirmation and in-depth impurity profiling , Mass Spectrometry, ideally coupled with HPLC (LC-MS), is indispensable.

  • The choice of Fmoc-amino acid building blocks , including those with specialized side chains like this compound, is a critical parameter that influences the final crude purity. Careful optimization of coupling conditions for such residues is essential to minimize the formation of synthesis-related impurities.

  • The novel method of quantifying the cleaved N-terminal Fmoc group is a powerful tool for determining the concentration of a known peptide, particularly in biomaterials applications, but it is not a substitute for purity analysis of crude mixtures.

By understanding the interplay between synthetic strategy and analytical methodology, researchers, scientists, and drug development professionals can ensure the quality and reliability of their synthetic peptides, ultimately leading to more robust and reproducible scientific outcomes.

References

  • Ho, P. T., & Ngu, K. (1994). A practical synthesis of optically pure and fully protected L-gamma-carboxyglutamic acid derivatives and its application in peptide synthesis. Peptide research, 7(5), 249–254. [Link]

  • BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Fmoc-Dap(Boc)
  • BenchChem. (2025). A Comparative Guide to the HPLC Analysis of Peptides Containing Boc-Lys(Fmoc)-OH. BenchChem.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing Fmoc-D-Glu-OH. BenchChem.
  • Al-Shetwi, M., et al. (2024). A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Boc-L-glutamic Acid 1-tert-butyl Ester in Modern Peptide Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Peptide Complexity: The Advantages of Using Boc-Orn(Fmoc)-OH in Research.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • BOC Sciences. (n.d.).
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Merck Millipore. (n.d.).
  • BOC Sciences. (n.d.).
  • Sigma-Aldrich. (n.d.). Novabiochem® Fmoc-Amino Acids.
  • Wang, Y., et al. (2015). Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 1295, 187–196.
  • Williamson, B. L., et al. (2004). N-terminal isotope tagging strategy for quantitative proteomics: results-driven analysis of protein abundance changes. Analytical chemistry, 76(22), 6555–6563.
  • MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis.
  • Escrig-Doménech, A., Simó-Alfonso, E., & Ramis-Ramos, G. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.
  • Akilesh, S., & Kumar, S. (2009). A comparative examination of two Fmoc removal reagents for process improvement to produce peptide drugs. Advances in experimental medicine and biology, 611, 585–591.
  • Mohseni, M., et al. (2013). High Performance Liquid Chromatography Coupled with Pre-column Derivatization for Determination of Oxidized Glutathione Level in Rats Exposed to Paraquat. Iranian journal of pharmaceutical research : IJPR, 12(Suppl), 165–172.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Hartrampf, N., et al. (2020). A robust data analytical method to investigate sequence-dependence in flow-based peptide synthesis. Chemical Science, 11(36), 9879–9891.
  • Sigma-Aldrich. (n.d.).
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  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Importance of Fmoc-D-Phe-OH in Pharmaceutical Peptide Development.
  • Williamson, B. L., et al. (2004). N-terminal isotope tagging strategy for quantitative proteomics: results-driven analysis of protein abundance changes. Analytical Chemistry, 76(22), 6555-6563.
  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Characterization of Fmoc-Glu-OH Peptides. BenchChem.
  • Almac Group. (n.d.).
  • Sethi, M. K., et al. (2018). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 6(3), 116-125.
  • F.M.F. (2013). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS.
  • Escrig-Doménech, A., Simó-Alfonso, E., & Ramis-Ramos, G. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.
  • Nishiumi, S., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules (Basel, Switzerland), 26(14), 4118.
  • Lee, H. B., et al. (2010). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Bulletin of the Korean Chemical Society, 31(11), 3169-3174.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-Dbg-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of Nα-Fmoc-α,α-dibutylglycine (Fmoc-Dbg-OH). As researchers dedicated to advancing peptide science, our responsibility extends beyond the synthesis bench; it encompasses the entire lifecycle of the chemicals we use, including their final disposition. This guide is designed to provide you, our fellow scientists and drug development professionals, with the technical knowledge and practical steps necessary to manage this compound waste streams safely and effectively. Adherence to these protocols is not merely about regulatory compliance—it is a cornerstone of a robust safety culture and environmental stewardship.

Understanding the Compound: Hazard Profile of this compound

This compound is an N-Fmoc protected amino acid derivative used in solid-phase peptide synthesis (SPPS).[1] While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, we can infer its likely hazard profile based on structurally similar Fmoc-protected amino acids and general principles of chemical safety.

Typically, compounds in this class are stable, white to off-white powders.[2] However, like many fine organic chemicals, they pose risks that necessitate careful handling. The primary hazards are associated with the solid, powdered form and its solutions in organic solvents.

  • Inhalation: Fine powders can be easily inhaled, potentially causing respiratory irritation.[3][4]

  • Skin and Eye Contact: Direct contact may cause skin and serious eye irritation.[3][4][5]

  • Ingestion: Swallowing the chemical is likely to be harmful.[3]

Therefore, all waste generated from the use of this compound, whether it is the pure compound, contaminated materials, or reaction solutions, must be treated as hazardous chemical waste .[6]

The Cardinal Rule: Waste Segregation

Effective waste management begins with rigorous segregation at the point of generation. Mixing different waste streams is not only a compliance violation but can also lead to dangerous chemical reactions, complicate the disposal process, and increase costs.[7][8] The causality is simple: incompatible chemicals, such as acids and bases or oxidizers and organic solvents, can react violently, generate toxic gases, or build pressure inside a waste container.[8]

Your laboratory's waste accumulation area should be organized to prevent such incidents. For work involving this compound, you will generate several distinct waste streams that must be kept separate.

Waste Stream Summary
Waste StreamDescriptionRecommended ContainerLabeling Requirements
Solid Chemical Waste Unused, expired, or surplus solid this compound.Sealable, compatible plastic or the original container if intact."HAZARDOUS WASTE" "this compound" (CAS: 218926-48-8)
Contaminated Solid Waste Items contaminated with this compound (e.g., gloves, weighing paper, pipette tips, paper towels).Lined, sealable container or a dedicated hazardous waste bag."HAZARDOUS WASTE" "Solid Waste Contaminated with this compound"
Non-Halogenated Liquid Waste Solutions of this compound in solvents like DMF, NMP, and piperidine solutions from Fmoc deprotection.Compatible plastic or glass solvent safety can/bottle."HAZARDOUS WASTE" "Non-Halogenated Organic Solvents" List all components (e.g., DMF, Piperidine, this compound)
Halogenated Liquid Waste Solutions or rinsates containing solvents like Dichloromethane (DCM).Compatible plastic or glass solvent safety can/bottle, specifically for halogenated waste."HAZARDOUS WASTE" "Halogenated Organic Solvents" List all components (e.g., Dichloromethane, this compound)
Aqueous Acidic Waste Waste from peptide cleavage (e.g., containing Trifluoroacetic Acid - TFA).Acid-resistant plastic or glass bottle."HAZARDOUS WASTE" "Corrosive - Acidic" List all components (e.g., Trifluoroacetic Acid, Water)

Disposal Workflow: A Visual Guide

The following diagram outlines the decision-making process and procedural flow for managing waste generated during the use of this compound. This workflow ensures that each waste stream is handled correctly from the bench to final pickup.

G This compound Disposal Workflow start Waste Generation (Using this compound) is_solid Is the waste solid? start->is_solid Identify Waste Type is_liquid Is the waste liquid? start->is_liquid is_pure Is it unused/expired This compound? is_solid->is_pure Yes is_solid->is_liquid No (Go to Liquid) solid_waste_container Place in 'Solid Chemical Waste' Container is_pure->solid_waste_container Yes contaminated_waste_container Place in 'Contaminated Solid Waste' Container is_pure->contaminated_waste_container No (Contaminated Labware) is_halogenated Does it contain halogenated solvents (e.g., DCM)? is_liquid->is_halogenated Yes is_acidic Is it an acidic cleavage solution (e.g., TFA)? is_halogenated->is_acidic No halogenated_container Place in 'Halogenated Liquid Waste' Container is_halogenated->halogenated_container Yes non_halogenated_container Place in 'Non-Halogenated Liquid Waste' Container is_acidic->non_halogenated_container No (General Organic) acidic_container Place in 'Aqueous Acidic Waste' Container is_acidic->acidic_container Yes label_and_seal Ensure Container is Properly Labeled & Sealed solid_waste_container->label_and_seal contaminated_waste_container->label_and_seal halogenated_container->label_and_seal non_halogenated_container->label_and_seal acidic_container->label_and_seal saa Store in Designated Satellite Accumulation Area (SAA) label_and_seal->saa ehs_pickup Arrange for Pickup by Institutional EHS saa->ehs_pickup

Caption: Workflow for the safe segregation and disposal of this compound waste streams.

Step-by-Step Disposal Protocols

These protocols provide direct, actionable guidance. Always perform these tasks in a well-ventilated area, such as a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[3][6]

Protocol 1: Disposal of Unused or Expired Solid this compound

This protocol applies to the pure, solid chemical that is no longer needed. The goal is to contain the powder securely for disposal without creating dust.

  • Container Selection: Use the original manufacturer's container if it is in good condition and can be sealed tightly. If not, select a new, clean, and sealable wide-mouth plastic container.

  • Transfer: If transferring the chemical, do so carefully to minimize dust generation. Use a dedicated spatula.

  • Packaging: Place the sealed primary container into a larger, sealable hazardous waste container or bag for secondary containment.

  • Labeling: The outer container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," its CAS number (218926-48-8), and an approximate quantity.[3][9]

  • Storage: Store the container in your lab's designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials like strong acids or oxidizers.[8][10]

  • Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department.[11]

Protocol 2: Disposal of Contaminated Solid Waste

This stream includes all disposable lab materials that have come into direct contact with this compound.

  • Collection: At your workstation, establish a dedicated container for this waste stream. This can be a plastic beaker lined with a hazardous waste bag or a small, labeled pail with a lid.

  • Segregation: Immediately place all contaminated items (e.g., weighing papers, pipette tips, gloves, absorbent pads) into this dedicated container. Do not mix with regular trash.[6]

  • Containerization: Once the collection bag or container is approximately three-quarters full, seal it securely.

  • Labeling: Label the bag or container as "Hazardous Waste" and specify the contents (e.g., "Solid waste contaminated with this compound").[9]

  • Storage and Disposal: Transfer the sealed container to the main SAA and arrange for EHS pickup.

Protocol 3: Disposal of Liquid Waste Streams

Liquid waste from peptide synthesis is often a complex mixture. The key is to segregate based on solvent type. Never pour chemical waste down the drain. [6][11]

  • Identify Solvent Type: Determine if the waste solvent is halogenated (contains chlorine, bromine, or fluorine) or non-halogenated.

  • Select Correct Container: Use a designated, properly vented, and compatible waste container for the identified solvent type (e.g., "Non-Halogenated Waste" or "Halogenated Waste").[9] These containers should be kept in secondary containment trays to catch any potential leaks.[12]

  • Transfer Waste: Carefully pour the liquid waste into the appropriate container using a funnel. Avoid splashing.

  • Maintain Log: Keep a log sheet on or near the waste container. Every time waste is added, record the chemical name and approximate volume. This is critical for proper characterization and disposal by EHS.

  • Closure: Keep waste containers securely capped at all times, except when adding waste.[8][10] This prevents the release of volatile organic compounds (VOCs) into the lab environment.

  • Storage and Disposal: Once a container is full, ensure the cap is tight and the label is complete. Move it to the SAA and request a pickup from EHS.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or involves highly volatile solvents, evacuate the lab.

  • Containment: If it is safe to do so, prevent the spill from spreading. For liquid spills, use a chemical spill kit with an inert absorbent like vermiculite or sand.[3] For solid spills, carefully cover the area with a damp paper towel to prevent dust from becoming airborne.

  • Cleanup:

    • Solid Spills: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.[3]

    • Liquid Spills: Once the liquid is fully absorbed, scoop the absorbent material into a hazardous waste bag or container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[3]

  • Disposal: Label all cleanup materials (absorbents, contaminated PPE) as hazardous waste and dispose of them according to Protocol 2.

  • Reporting: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.

By integrating these procedures into your daily laboratory operations, you contribute to a safer research environment and ensure the responsible handling of chemical reagents from procurement to disposal.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
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  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). Understanding the Chemical Properties & Handling of Fmoc-Dab(Boc)-OH.
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-D-Bpa-OH.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Fmoc-Dab(Boc)-OH: Properties, Synthesis, and Suppliers.
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  • BenchChem. (2025). Proper Disposal of Fmoc-His(Fmoc)-OH: A Comprehensive Guide for Laboratory Professionals.
  • Echemi. (n.d.). Fmoc-D-Trp(Boc)-OH SDS, 163619-04-3 Safety Data Sheets.
  • Aapptec Peptides. (n.d.). This compound [218926-48-8].
  • BenchChem. (n.d.). Proper Disposal of Fmoc-N-Me-Thr(tBu)-OH: A Guide for Laboratory Professionals.
  • Sigma-Aldrich. (n.d.). Fmoc-Dab(Boc)-OH ≥97.0% HPLC.
  • AAPPTEC, LLC. (2021).
  • PubChem. (n.d.). Fmoc-Dab-OH.HCl.
  • Sigma-Aldrich. (2024). Safety Data Sheet: (S)-5-Azido-2-(Fmoc-amino)pentanoic acid.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Fmoc-Arg(Pbf)-OH.
  • Pourjavadi, A., & Mashkouri, S. (2018). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Archives of Razi Institute.
  • Severn Biotech Ltd. (2012).
  • Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides.
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  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides.
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  • Ohio EPA. (2024). Dispose of Hazardous Waste.
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A Comprehensive Guide to Personal Protective Equipment for Handling Fmoc-Dbg-OH

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Handling Protocols

Navigating the complexities of peptide synthesis requires not only scientific expertise but also a steadfast commitment to laboratory safety. This guide provides crucial, immediate safety and logistical information for handling Fmoc-Dbg-OH (N-α-(9-Fluorenylmethoxycarbonyl)-α,α-dibutylglycine), a specialized amino acid derivative. As a Senior Application Scientist, this document is structured to impart field-tested insights, ensuring that every operational step is grounded in a culture of safety and scientific integrity. While a specific Safety Data Sheet (SDS) for this compound is not universally available, the following protocols are synthesized from best practices for handling similar Fmoc-protected amino acids and related chemical structures, such as dibenzosuberone.[1][2][3]

Core Safety Directives: Understanding the Risks

This compound, like many finely powdered chemical reagents, presents a primary inhalation hazard.[4][5] The dibenzosuberane moiety, a structural component, may also contribute to skin and eye irritation, a characteristic observed in related compounds.[1][6][7] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is an essential component of safe laboratory practice.

All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling airborne particles.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for both solid and solution forms of this compound.

Operation PPE Item Specification Rationale
Handling Solid this compound Eye ProtectionSafety glasses with side shields or chemical splash goggles.[4][8]Protects eyes from airborne powder and accidental splashes.
Hand ProtectionDisposable nitrile gloves.[4]Provides a barrier against incidental skin contact.
Respiratory ProtectionN95 or equivalent dust mask/respirator.[4][5]Prevents the inhalation of fine powder, which is a primary route of exposure.
Body ProtectionStandard laboratory coat.[4][8]Protects skin and personal clothing from contamination.
Handling this compound in Solution Eye ProtectionChemical splash goggles.[4]Offers a complete seal around the eyes to protect from splashes of solvents and reagents.
Hand ProtectionDisposable nitrile gloves. Consider double-gloving for added protection.Protects against splashes of potentially hazardous solvents and reagents used in peptide synthesis.
Face ProtectionFace shield (in addition to goggles).[9]Recommended when working with larger volumes or when there is a significant splash hazard.
Body ProtectionStandard laboratory coat.[4][8]Protects skin and personal clothing from chemical splashes.
VentilationChemical fume hood.[4]All manipulations involving solvents should be performed in a fume hood to control vapor inhalation.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following step-by-step procedures provide a clear and logical progression for working with this compound.

Step 1: Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Recommended storage temperature is typically 2-8°C.[10]

Step 2: Weighing and Preparation of Solutions
  • Don Appropriate PPE: Before handling the solid, ensure you are wearing safety goggles, nitrile gloves, a lab coat, and a dust mask.[4][5]

  • Use a Ventilated Enclosure: Conduct all weighing and handling of the powdered this compound in a chemical fume hood or a ventilated balance enclosure.[4]

  • Minimize Dust Generation: Handle the solid carefully with a spatula to avoid creating airborne dust.

  • Solution Preparation: When preparing solutions, slowly add the solvent to the solid to prevent splashing.[4]

Step 3: Emergency Procedures - Spill Response

In the event of a spill, prompt and correct action is crucial to prevent exposure and contamination.

For a small powder spill:

  • Evacuate and Ventilate: If necessary, evacuate the immediate area and ensure adequate ventilation.[10]

  • Contain the Spill: Gently cover the spill with absorbent paper to prevent further dispersal.

  • Clean-up: Carefully sweep or scoop the material into a designated hazardous waste container.[2][10] Use a damp cloth or paper towel to wipe the spill area to remove any remaining residue.

  • Decontaminate: Wash the affected area with soap and water.[8]

  • Dispose of Waste: All cleaning materials, including contaminated gloves, must be disposed of as hazardous waste.[8][11]

The following diagram illustrates the workflow for responding to a chemical spill of this compound powder.

Spill_Response_Workflow Spill Small Powder Spill Occurs Assess Assess the Situation (Is it safe to clean up?) Spill->Assess Evacuate Evacuate Area & Call for Assistance Assess->Evacuate No Don_PPE Don Appropriate PPE (Goggles, Gloves, Respirator) Assess->Don_PPE Yes Contain Contain the Spill (Cover with absorbent paper) Don_PPE->Contain Cleanup Clean Up Spill (Sweep into waste container, wipe with damp cloth) Contain->Cleanup Decontaminate Decontaminate the Area (Wash with soap and water) Cleanup->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose Report Report the Incident to Supervisor Dispose->Report

Caption: Workflow for handling a small powder spill of this compound.

Disposal Plan: Ensuring a Safe and Compliant Process

Proper disposal of this compound and any associated waste is a critical final step in the handling process. All waste materials should be treated as hazardous chemical waste and disposed of through a licensed professional waste disposal service.[11][12]

Waste Stream Disposal Procedure
Unused/Expired Solid this compound 1. Segregation: Do not mix with other chemical waste.[8][10] 2. Packaging: Place in a clearly labeled, sealed container. The original container is ideal.[8] 3. Labeling: Label as "Hazardous Waste" with the full chemical name.[8][10]
Contaminated Solid Waste 1. Collection: Place items such as weighing paper, pipette tips, and used gloves in a dedicated, sealed plastic bag or container.[11][12] 2. Labeling: Clearly label the container as "Hazardous Waste" and list the chemical contaminant.[11]
Liquid Waste from Experimental Use 1. Collection: Collect all liquid waste (e.g., reaction mixtures, solvent washes) in a labeled, sealed, and chemically compatible container.[4][10] 2. Labeling: Label as "Hazardous Waste" and list all chemical constituents.[4][8] 3. Environmental Precaution: Never dispose of down the drain.[10][11]

All hazardous waste containers should be stored in a designated, secure area, segregated from incompatible chemicals, until they are collected by your institution's environmental health and safety (EHS) department or a certified waste management company.[10][11]

By adhering to these protocols, researchers, scientists, and drug development professionals can confidently handle this compound, ensuring both personal safety and the integrity of their vital work.

References

  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-D-Bpa-OH.
  • BenchChem. (2025). Proper Disposal of Fmoc-L-Dap(Pentynoyl)-OH: A Comprehensive Guide.
  • BenchChem. (2025). Safeguarding Your Laboratory and Environment: Proper Disposal of Fmoc-Bpa-OH.
  • BenchChem. (2025). Proper Disposal of Fmoc-Arg(Pbf)-OH: A Guide for Laboratory Professionals.
  • BenchChem. (2025). Proper Disposal of Fmoc-His(Fmoc)-OH: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (2025). Personal protective equipment for handling Fmoc-Phe(4-F)-OH.
  • Aapptec Peptides. (n.d.). This compound [218926-48-8]. Retrieved from [Link]

  • AAPPTec, LLC. (2021, September 16). Safety Data Sheet - Fmoc-ThpGly-OH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dibenzosuberone. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet - Fmoc-Gly-(Dmb)Gly-OH. Retrieved from [Link]

  • Severn Biotech. (n.d.). Fmoc-Arg(pbf)-OH >98 5%_sds. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (2024, August 7). Emergency Response. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

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  • Ohio Environmental Protection Agency. (2019, February). Emergency Response Program. Retrieved from [Link]

  • BG Independent News. (2025, February 2). Grilled on drill: Local emergency responders handle hazardous chemical spill scenario in BG. Retrieved from [Link]

  • WBNS 10TV. (2025, June 12). Officials to provide update on chemical leak in Vinton County [Video]. YouTube. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.